Tiropramide
Description
This compound is under investigation in clinical trial NCT01629212 (Comparison of the Efficacy and Safety of this compound and Octylonium in the Treatment of Irritable Bowel Syndrome).
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Structure
2D Structure
Properties
IUPAC Name |
N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O3/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBWMYOFXWMGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866514 | |
| Record name | (+/-)-Tiropramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-29-1 | |
| Record name | Tiropramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiropramide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiropramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+/-)-Tiropramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIROPRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7S0904CN2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tiropramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Tiropramide in Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiropramide is a tyrosine-derivative antispasmodic agent recognized for its musculotropic relaxant effects on various smooth muscles, particularly in the gastrointestinal, urinary, and female genital tracts.[1][2] Its primary mechanism of action is multifaceted, centering on the modulation of intracellular calcium (Ca²⁺) concentrations and cyclic adenosine monophosphate (cAMP) signaling pathways. This guide synthesizes the current understanding of this compound's molecular interactions, presenting key quantitative data and experimental methodologies to provide a comprehensive resource for researchers. The core mechanism involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cAMP, which in turn promotes Ca²⁺ sequestration into the sarcoplasmic reticulum. Additionally, this compound directly inhibits Ca²⁺ influx, further contributing to smooth muscle relaxation.
Core Mechanism of Action
This compound exerts its spasmolytic effects through a dual-pronged approach that distinguishes it as a direct-acting myotropic relaxant.[2][3] Unlike anticholinergic agents, its action is independent of the enteric nervous system, targeting the smooth muscle cells directly.[1] The two primary pathways are:
-
Enhancement of Intracellular cAMP Levels: this compound inhibits phosphodiesterase (PDE), the enzyme responsible for the catabolism of cAMP. This inhibition leads to an accumulation of intracellular cAMP.
-
Modulation of Intracellular Calcium (Ca²⁺) Homeostasis: The drug inhibits the influx of extracellular Ca²⁺ and enhances the binding and sequestration of Ca²⁺ into the sarcoplasmic reticulum, effectively lowering cytosolic Ca²⁺ levels.
These actions synergistically prevent the Ca²⁺-dependent activation of myosin light-chain kinase (MLCK), a critical step for the interaction of actin and myosin filaments required for muscle contraction.
Inhibition of Phosphodiesterase (PDE) and Elevation of cAMP
A key aspect of this compound's mechanism is its ability to increase cAMP concentrations within smooth muscle cells. This elevation is primarily attributed to the inhibition of PDE. The resulting increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and inactivates MLCK, promoting muscle relaxation. The effects of this compound are potentiated by theophylline, a known PDE inhibitor, further supporting this mechanism.
Direct Modulation of Calcium Signaling
This compound directly influences Ca²⁺ dynamics in smooth muscle cells. It has been shown to inhibit Ca²⁺ influx from the extracellular space. Furthermore, the elevated cAMP levels, resulting from PDE inhibition, stimulate the sarcoplasmic reticulum to increase its binding and uptake of cytosolic Ca²⁺. This sequestration prevents calcium from binding to calmodulin, a necessary step for the activation of MLCK and subsequent muscle contraction. Some studies also suggest that this compound can inhibit Ca²⁺ release from intracellular stores.
Quantitative Pharmacological Data
The following table summarizes key quantitative data regarding the pharmacological effects of this compound from various studies.
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| IC50 (Ca²⁺-induced contraction) | 3.3 x 10⁻⁶ M | Rat isolated detrusor | Depolarized in Ca²⁺-free medium | |
| IC50 (K⁺-induced contraction) | 2.1 x 10⁻⁵ M | Not Specified | Pretreatment with this compound | |
| IC50 (Fluorescence - Intracellular Ca²⁺) | 2.6 x 10⁻⁵ M | Not Specified | K⁺-induced fluorescence | |
| Effective Concentration Range | 10⁻⁶ to 10⁻⁴ M | Various isolated smooth muscles | Relaxation of spontaneous or stimulated contractions |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound's dual mechanism of action in smooth muscle cells.
Caption: Workflow for isolated smooth muscle contraction assay.
Key Experimental Protocols
Isolated Smooth Muscle Contraction Assay
This methodology is fundamental for assessing the spasmolytic activity of compounds like this compound on smooth muscle tissue.
-
Tissue Preparation:
-
Adult female Sprague-Dawley rats are anesthetized.
-
The bladder body above the ureteral orifice is resected.
-
A smooth muscle strip, typically 1 x 0.5 cm, is prepared from the resected tissue.
-
-
Incubation and Equilibration:
-
The muscle strip is incubated in an organ bath containing Tyrode's solution, which is continuously aerated with 95% O₂ and 5% CO₂.
-
The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
-
Stimulation and Recording:
-
Contractions are induced using either electrical field stimulation (e.g., 1-32 Hz) or a chemical agonist like bethanechol or carbachol (e.g., 10⁻⁷ to 10⁻⁴ M).
-
The degree of muscle contraction is recorded using a physiograph connected to a force-displacement transducer.
-
-
Drug Application and Analysis:
-
After recording control contractions, the tissue is treated with varying concentrations of this compound.
-
Following a 30-minute incubation period with the drug, the stimulation protocol is repeated.
-
The inhibitory effect of this compound is quantified by comparing the amplitude of contractions before and after drug administration.
-
Phosphodiesterase (PDE) Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic degradation of cyclic nucleotides.
-
Homogenate Preparation:
-
Smooth muscle tissue (e.g., from rabbit colon) is homogenized in a suitable buffer.
-
The homogenate is centrifuged to obtain a supernatant containing the PDE enzymes.
-
-
Enzymatic Reaction:
-
The reaction mixture is prepared containing the tissue homogenate, a known amount of cAMP (substrate), and this compound at various concentrations.
-
The reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
-
Quantification:
-
The reaction is terminated, and the amount of remaining cAMP or the product of its degradation (5'-AMP) is quantified. This can be done using methods like radioimmunoassay (RIA) or chromatography.
-
The inhibitory activity of this compound is calculated by comparing the rate of cAMP degradation in the presence and absence of the drug.
-
Conclusion
This compound's efficacy as a smooth muscle relaxant is firmly rooted in its dual mechanism of action: the inhibition of phosphodiesterase leading to increased intracellular cAMP, and the direct inhibition of calcium influx and enhancement of its sequestration. This combined approach effectively uncouples the cellular machinery responsible for smooth muscle contraction. The quantitative data and experimental protocols provided herein offer a robust framework for further research and development of novel antispasmodic agents targeting these pathways. Future investigations could further elucidate the specific PDE isozymes targeted by this compound and explore its pharmacodynamic properties in greater detail.
References
- 1. Efficacy and Safety of this compound in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of this compound, an antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Tiropramide: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiropramide is a potent antispasmodic agent utilized in the management of painful smooth muscle spasms, particularly those affecting the gastrointestinal, biliary, and urogenital tracts.[1][2] Marketed under trade names such as "Gastrodyn" and "Musladin," this compound provides relief for conditions like irritable bowel syndrome (IBS) and biliary colic.[2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action
This compound exerts its spasmolytic effects through a multi-faceted mechanism primarily centered on the modulation of intracellular calcium levels and cyclic adenosine monophosphate (cAMP) concentrations in smooth muscle cells.[3][4]
1. Inhibition of Phosphodiesterase (PDE): this compound inhibits the phosphodiesterase enzyme, which is responsible for the degradation of cAMP. This inhibition leads to an accumulation of intracellular cAMP. While the PDE inhibitory activity of this compound is a key aspect of its mechanism, a specific IC50 value for direct PDE inhibition has not been definitively reported in the reviewed literature.
2. Modulation of Intracellular Calcium (Ca2+): this compound influences intracellular calcium dynamics, a critical factor in smooth muscle contraction. It has been shown to inhibit both Ca2+ uptake and release in the guinea pig urinary bladder. This modulation of calcium availability for the contractile apparatus contributes significantly to its relaxant effect.
The dual action of increasing cAMP and modulating intracellular calcium culminates in the relaxation of smooth muscle, thereby alleviating spasms and associated pain.
Signaling Pathway of this compound in Smooth Muscle Relaxation
The following diagram illustrates the proposed signaling pathway for this compound-induced smooth muscle relaxation.
References
A Technical Guide to the Synthesis of Tiropramide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathway for tiropramide, an antispasmodic agent. The document outlines the key chemical transformations, identifies crucial intermediates, and presents quantitative data and experimental protocols based on publicly available literature.
This compound Synthesis: An Overview
The synthesis of this compound, systematically named DL-alpha-Benzamido-p-(2-(diethylamino)ethoxy)-N,N-dipropylhydrocinnamamide, is a multi-step process that typically commences with the amino acid L-tyrosine.[1][2] The pathway involves a series of reactions including benzoylation, amide formation, selective hydrolysis, and a final condensation step to yield the target molecule.[1][3]
Core Synthesis Pathway and Intermediates
The synthetic route can be broken down into four principal stages:
-
Acylation of L-Tyrosine: The synthesis begins with the benzoylation of L-tyrosine using benzoyl chloride. This reaction occurs in an alkaline aqueous solution, yielding O,N-dibenzoyl-L-tyrosine.[2]
-
Amide Formation: The resulting O,N-dibenzoyl-L-tyrosine is then converted to its corresponding amide by reacting it with di-n-propylamine. One patented method describes carrying out this step in toluene. This produces the intermediate N-benzoyl-L-tyrosyl di-n-propylamine.
-
Selective Hydrolysis: A selective hydrolysis is performed to remove the O-benzoyl group.
-
Condensation: The final step involves the condensation of N-benzoyl-D,L-tyrosyl-di-n-propylamide with 2-diethylaminoethyl chloride hydrochloride. This reaction is carried out in an inorganic alkaline aqueous solution with ethylenediamine tetraacetic acid (EDTA) acting as a catalyst to produce this compound hydrochloride. The free base form of this compound has a melting point of 65-67°C.
Quantitative Data
The following table summarizes key quantitative data for the initial step of this compound synthesis as described in a patented method.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time | Product | Yield | Purity |
| 1 | L-tyrosine (100g), Benzoyl chloride (100g) | Purified water (2000ml), Sodium carbonate (110g), Methanol (600ml), Concentrated hydrochloric acid (700g) | 10-25 | 1.5 hours + | O,N-2-benzoyl-L-tyrosine | 210g | 99% |
Experimental Protocols
The following are detailed experimental methodologies for the key stages in this compound synthesis.
Step 1: Synthesis of O,N-2-benzoyl-L-tyrosine
-
Add 2000 ml of purified water and 110 g of sodium carbonate to a 5000 ml four-necked reaction flask.
-
Control the temperature at 10°C and add 100 g of L-tyrosine.
-
Add 100 g of benzoyl chloride while maintaining the temperature at 25°C.
-
Stir the mixture for 30 minutes.
-
Add 600 ml of methanol dropwise and continue stirring for 1 hour.
-
Cool the reaction mixture to 5°C and add 700 g of concentrated hydrochloric acid dropwise.
-
Stir for an additional hour.
-
Centrifuge the resulting solid, wash with 300 ml of purified water.
-
Dry the solid in a vacuum at 80°C for 10 hours to obtain 210 g of O,N-2-benzoyl-L-tyrosine with a purity of 99%.
Step 2: Synthesis of N-benzoyl-L-tyrosyl di-n-propylamine
-
Add 1500 ml of toluene to a 3000 ml four-necked bottle.
-
Add 100 g of O,N-2-benzoyl-L-tyrosine and 120 g of dipropylamine.
-
Heat the mixture to reflux and separate the water for 10 hours.
-
Add a solution of 25 g of concentrated hydrochloric acid in 300 g of purified water.
-
Stir for 30 minutes, then separate and remove the aqueous layer.
-
Add 90 g of sodium chloride and 300 ml of purified water, stir for 30 minutes, and again remove the aqueous layer to obtain the toluene solution of N-benzoyl-L-tyrosyl di-n-propylamine.
Step 3: Synthesis of this compound Hydrochloride
-
To the toluene solution from the previous step, add an inorganic alkaline aqueous solution and ethylenediamine tetraacetic acid as a catalyst.
-
Add 2-diethylaminoethyl chloride hydrochloride.
-
The reaction yields this compound hydrochloride. Further details on the specific quantities and conditions for this step were not fully elucidated in the provided source. A similar, non-patented final step describes suspending 36.8 g of N-benzoyl-DL-tyrosil-di-n-propylamide in 350 cc of toluene, adding 5.4 g of sodium methylate and a toluenic solution of 2-diethylamino-ethyl-chloride, heating to 105°C for 12 hours, followed by extraction and crystallization to yield 39.2 g (84%) of this compound.
Synthesis Pathway Visualization
The following diagram illustrates the core synthesis pathway of this compound.
Caption: Synthesis Pathway of this compound from L-Tyrosine.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Tiropramide
This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and related analytical methodologies for this compound, a smooth muscle antispasmodic agent.
Chemical Structure
This compound is a synthetic derivative of the amino acid tyrosine.[1] Its chemical structure is characterized by a central phenylalanine-like core, modified with several functional groups that are crucial for its pharmacological activity.
IUPAC Name: N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide[2][3]
Chemical Formula: C₂₈H₄₁N₃O₃[3]
Molecular Weight: 467.64 g/mol [3]
The structure features a benzamide group, a dipropylamide group, and a diethylaminoethoxy side chain attached to the phenyl ring.
Caption: Chemical structure of this compound with the chiral center marked (*).
Stereoisomerism
This compound possesses one chiral center at the alpha-carbon of the original tyrosine backbone, as indicated in the structure diagram. This gives rise to the possibility of two enantiomers, (R)-tiropramide and (S)-tiropramide.
-
Racemic Mixture: this compound is commercially available and typically used as a racemic mixture, containing equal amounts of both enantiomers.
-
Synthesis: The synthesis of this compound often starts from racemic (DL)-tyrosine, which naturally leads to the racemic final product. Syntheses commencing with a specific enantiomer, such as L-tyrosine, have also been described.
-
Biological Activity: Studies on the toxicity of the individual chiral forms of this compound have shown no significant difference compared to the racemic substance.
-
Enantioseparation: The separation of this compound enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC).
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below.
| Property | Value | Source(s) |
| This compound (Free Base) | ||
| Molecular Formula | C₂₈H₄₁N₃O₃ | |
| Molecular Weight | 467.64 g/mol | |
| pKa (Strongest Basic) | 9.32 | |
| Water Solubility | 0.00583 mg/mL | |
| logP | 5.07 | |
| This compound Hydrochloride | ||
| Molecular Formula | C₂₈H₄₂ClN₃O₃ | |
| Molecular Weight | 504.11 g/mol | |
| Melting Point | 180 - 184 °C | |
| Appearance | White to almost white powder to crystal |
Experimental Protocols
Synthesis of this compound
A general synthetic route to this compound starting from tyrosine is outlined below.
Caption: Generalized synthetic workflow for this compound.
The synthesis involves the following key steps:
-
Benzoylation: Protection of the amino and hydroxyl groups of tyrosine using benzoyl chloride.
-
Amide Formation: Coupling of the protected tyrosine with dipropylamine to form the corresponding amide.
-
Selective Hydrolysis: Removal of the benzoyl group from the phenolic hydroxyl group.
-
Alkylation: Etherification of the phenolic hydroxyl group with 2-(diethylamino)ethyl chloride to yield this compound.
Bioanalytical Method for Quantification in Human Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma has been reported.
Caption: Experimental workflow for the bioanalysis of this compound.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, an internal standard (e.g., this compound-d5) is added.
-
Liquid-liquid extraction is performed using ethyl acetate.
-
The organic layer is separated and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Enantioseparation by HPLC
The enantiomers of this compound can be resolved by HPLC using a chiral stationary phase (CSP).
-
Column: A leucine-derived chiral stationary phase has been shown to provide good resolution.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with an additive like triethylamine (TEA), is used. The composition of the mobile phase can be optimized to improve separation.
Mechanism of Action
This compound acts as a smooth muscle relaxant. Its mechanism involves the inhibition of calcium influx into smooth muscle cells. This leads to a decrease in the intracellular calcium concentration, which in turn reduces the phosphorylation of myosin light chain, ultimately resulting in muscle relaxation.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
Tiropramide Hydrochloride: A Technical Deep-Dive into its Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiropramide hydrochloride is a smooth muscle relaxant with a multifaceted mode of action, primarily targeting the intricate signaling pathways that govern smooth muscle contraction. This technical guide synthesizes the current understanding of its molecular mechanisms, focusing on its influence on intracellular calcium homeostasis and cyclic adenosine monophosphate (cAMP) levels. Through a detailed examination of key experimental findings, this document elucidates the synergistic effects of calcium influx inhibition, phosphodiesterase (PDE) inhibition, and enhanced sarcoplasmic reticulum calcium sequestration, which collectively contribute to its spasmolytic properties. Quantitative data from pivotal studies are presented for comparative analysis, and detailed experimental protocols are outlined to facilitate further research. Visual representations of the signaling pathways and experimental workflows are provided to enhance comprehension of the complex interactions underlying this compound's therapeutic effects.
Core Mechanisms of Action: A Tripartite Approach to Smooth Muscle Relaxation
This compound hydrochloride exerts its spasmolytic effects through a combination of three primary mechanisms that ultimately lead to a decrease in the intracellular availability of calcium ions (Ca²⁺) and an increase in cAMP, both of which are critical for the relaxation of smooth muscle cells.
Inhibition of Calcium Influx
This compound has been demonstrated to directly inhibit the influx of extracellular calcium into smooth muscle cells. This action is crucial as the influx of Ca²⁺ is a primary trigger for the cascade of events leading to muscle contraction. By blocking calcium channels, this compound reduces the availability of Ca²⁺ to bind with calmodulin, a key step in the activation of myosin light chain kinase (MLCK) and subsequent muscle contraction.[1]
Inhibition of Phosphodiesterase (PDE) and Elevation of cAMP
A significant component of this compound's mechanism is its ability to inhibit phosphodiesterase (PDE), the enzyme responsible for the degradation of cAMP.[2] This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates MLCK, further contributing to smooth muscle relaxation.[1] This effect is potentiated by the presence of other PDE inhibitors, such as theophylline.
Enhanced Sarcoplasmic Reticulum Calcium Sequestration
In addition to inhibiting Ca²⁺ influx and increasing cAMP, this compound promotes the binding of calcium ions to the sarcoplasmic reticulum, the primary intracellular calcium store in muscle cells. This enhanced sequestration of Ca²⁺ into the sarcoplasmic reticulum further reduces the cytosolic calcium concentration available for interaction with the contractile apparatus, thereby promoting a state of relaxation.
Quantitative Data on the Spasmolytic Effects of this compound
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in inhibiting smooth muscle contraction.
Table 1: Inhibitory Concentration (IC50) of this compound on Induced Smooth Muscle Contractions
| Tissue Preparation | Stimulant | IC50 (M) | Reference |
| Isolated Rat Detrusor | Ca²⁺ (3 mM) in Ca²⁺-free, depolarizing medium | 3.3 x 10⁻⁶ | |
| Isolated Rat Detrusor | K⁺ (60 mM) - sustained phase | 1.9 x 10⁻⁵ | |
| Isolated Rat Detrusor | Carbachol | 3.6 x 10⁻⁵ | |
| Isolated Rat Detrusor | K⁺ (60 mM) | 4.2 x 10⁻⁵ | |
| Isolated Rat Detrusor | Ba²⁺ (10 mM) | 5.8 x 10⁻⁵ | |
| Isolated Rat Detrusor | Electrical Stimulation | 2.9 x 10⁻⁵ |
Table 2: Effective Concentration Range of this compound on Various Isolated Smooth Muscle Preparations
| Tissue Preparation | Stimulus | Effective Concentration (M) | Reference |
| Guinea Pig Stomach | Electrical Stimulation | 5 x 10⁻⁶ - 6 x 10⁻⁵ | |
| Guinea Pig Ileum (longitudinal muscle) | Electrical Impulses, BaCl₂, Acetylcholine, Histamine, Serotonin, Substance P, CCK-8 | 5 x 10⁻⁶ - 6 x 10⁻⁵ | |
| Rabbit Jejunum | Spontaneous Contractions, Electrical Inhibition | 5 x 10⁻⁶ - 6 x 10⁻⁵ | |
| Rat Ascending Colon | Spontaneous Contractions, BaCl₂, Acetylcholine | 5 x 10⁻⁶ - 6 x 10⁻⁵ | |
| Guinea Pig Gall Bladder (circular muscle) | BaCl₂, Acetylcholine, Histamine, Cerulein | 5 x 10⁻⁶ - 6 x 10⁻⁵ | |
| Guinea Pig Pyel-ureter | Spontaneous Contractions | 5 x 10⁻⁶ - 6 x 10⁻⁵ | |
| Rat Uterus | Oxytocin, Serotonin, Acetylcholine, PGF₂α | 5 x 10⁻⁶ - 6 x 10⁻⁵ |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound's spasmolytic action.
Caption: Workflow for evaluating this compound's spasmolytic activity.
Detailed Methodologies for Key Experiments
The following protocols are based on methodologies described in the primary literature for investigating the mode of action of this compound and similar spasmolytic agents.
Isolated Smooth Muscle Contraction Assay
-
Objective: To determine the inhibitory effect of this compound on agonist-induced or electrically stimulated smooth muscle contraction.
-
Protocol:
-
Tissue Preparation: Euthanize a suitable animal model (e.g., Wistar rat) and dissect the target smooth muscle tissue (e.g., urinary bladder detrusor). Prepare longitudinal muscle strips of approximately 2 mm width and 10 mm length.
-
Mounting: Suspend the muscle strips in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Apply an initial resting tension of 1.0 g and allow the strips to equilibrate for at least 60 minutes, with solution changes every 20 minutes.
-
Contraction Induction: Induce sustained contractions using a specific agonist (e.g., 60 mM KCl or 10⁻⁵ M carbachol) or electrical field stimulation.
-
This compound Administration: Once a stable contraction plateau is achieved, add this compound hydrochloride in a cumulative concentration-dependent manner (e.g., from 10⁻⁸ M to 10⁻⁴ M).
-
Data Recording and Analysis: Record the isometric tension continuously. Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the agonist. Calculate the IC50 value from the resulting concentration-response curve.
-
Phosphodiesterase (PDE) Activity Assay
-
Objective: To quantify the inhibitory effect of this compound on PDE activity.
-
Protocol:
-
Homogenate Preparation: Homogenize isolated smooth muscle tissue (e.g., rabbit colon) in a suitable buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate at a low speed to remove cellular debris, and use the supernatant for the assay.
-
Assay Reaction: In a reaction tube, combine the tissue homogenate, a known concentration of cAMP (substrate), and varying concentrations of this compound hydrochloride.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by boiling or adding a stopping reagent.
-
Quantification of cAMP: Measure the amount of remaining cAMP using a suitable method, such as a competitive protein binding assay or an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of PDE inhibition for each this compound concentration compared to a control without the inhibitor. Determine the IC50 value from the concentration-inhibition curve.
-
Intracellular cAMP Measurement Assay
-
Objective: To measure the effect of this compound on intracellular cAMP levels in smooth muscle tissue.
-
Protocol:
-
Tissue Incubation: Incubate isolated smooth muscle strips in an organ bath under physiological conditions as described in protocol 4.1.
-
Treatment: Treat the muscle strips with this compound hydrochloride at various concentrations for a specified duration. A control group without this compound should be included.
-
Tissue Freezing: Rapidly freeze the tissues in liquid nitrogen to stop all enzymatic activity.
-
cAMP Extraction: Homogenize the frozen tissue in an extraction buffer (e.g., trichloroacetic acid or ethanol) to precipitate proteins and extract cAMP.
-
cAMP Quantification: After centrifugation, measure the cAMP concentration in the supernatant using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
-
Data Normalization and Analysis: Normalize the cAMP levels to the tissue weight or protein content. Compare the cAMP levels in the this compound-treated groups to the control group to determine the effect of the drug.
-
Sarcoplasmic Reticulum Ca²⁺ Binding Assay
-
Objective: To assess the effect of this compound on Ca²⁺ binding to the sarcoplasmic reticulum.
-
Protocol:
-
Microsomal Fraction Preparation: Isolate the microsomal fraction, rich in sarcoplasmic reticulum vesicles, from smooth muscle tissue homogenates by differential centrifugation.
-
Binding Reaction: In a binding buffer containing ATP and Mg²⁺, incubate the microsomal fraction with a fixed concentration of radioactive ⁴⁵Ca²⁺ and varying concentrations of this compound hydrochloride.
-
Incubation and Separation: Incubate the mixture to allow for Ca²⁺ binding to the vesicles. Separate the vesicles from the unbound ⁴⁵Ca²⁺ by rapid filtration through a membrane filter.
-
Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter. This represents the amount of ⁴⁵Ca²⁺ bound to the sarcoplasmic reticulum.
-
Data Analysis: Compare the amount of bound ⁴⁵Ca²⁺ in the presence of different this compound concentrations to a control to determine the drug's effect on sarcoplasmic reticulum Ca²⁺ binding.
-
Conclusion
This compound hydrochloride's mode of action is a well-orchestrated interplay of multiple molecular events that converge to induce smooth muscle relaxation. Its ability to concurrently inhibit calcium influx, elevate intracellular cAMP levels through phosphodiesterase inhibition, and enhance calcium sequestration by the sarcoplasmic reticulum provides a robust and effective mechanism for its spasmolytic effects. The quantitative data and experimental methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals, fostering a deeper understanding of this important therapeutic agent and providing a foundation for future investigations into its clinical applications and the development of novel spasmolytics. Further research to elucidate the specific phosphodiesterase isoforms inhibited by this compound and to obtain more precise quantitative data on its binding to calcium channels and the sarcoplasmic reticulum will further refine our understanding of its pharmacological profile.
References
Tiropramide's Role in cAMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiropramide is a potent antispasmodic agent widely used in the management of smooth muscle spasms. Its therapeutic efficacy is attributed to a multifaceted mechanism of action that significantly involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) signaling pathways. This technical guide provides an in-depth exploration of the molecular interactions of this compound with key components of the cAMP cascade, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows. The primary mechanism involves the inhibition of phosphodiesterase (PDE), leading to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which subsequently phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), culminating in smooth muscle relaxation. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the pharmacological properties of this compound.
Introduction
Smooth muscle contractility is a tightly regulated process, with dysregulation leading to various pathological conditions, including irritable bowel syndrome (IBS) and other gastrointestinal motility disorders. This compound has emerged as an effective therapeutic agent for these conditions due to its direct myotropic relaxant effects on smooth muscle cells.[1] A cornerstone of its mechanism is the elevation of intracellular cAMP, a critical second messenger in numerous cellular processes, including smooth muscle relaxation.[2][3][4] This guide elucidates the intricate role of this compound within the cAMP signaling cascade.
The cAMP Signaling Pathway and this compound's Point of Intervention
The canonical cAMP signaling pathway in smooth muscle cells begins with the activation of adenylyl cyclase, often triggered by G-protein coupled receptors (GPCRs), leading to the conversion of ATP to cAMP. The intracellular concentration of cAMP is meticulously controlled by the activity of phosphodiesterases (PDEs), which catalyze the hydrolysis of cAMP to AMP.[5]
This compound primarily exerts its influence by inhibiting PDE activity. This inhibition prevents the degradation of cAMP, leading to its accumulation within the smooth muscle cell. The elevated cAMP levels then activate Protein Kinase A (PKA). Activated PKA phosphorylates several downstream targets, most notably Myosin Light Chain Kinase (MLCK). Phosphorylation of MLCK by PKA reduces its affinity for the Ca2+-calmodulin complex, thereby inhibiting its ability to phosphorylate the myosin light chain. This reduction in myosin light chain phosphorylation prevents the interaction of myosin with actin, resulting in smooth muscle relaxation.
Some evidence also suggests that this compound may have a secondary, less pronounced effect on inhibiting calcium ion influx, contributing to its overall spasmolytic activity.
Quantitative Data
The following table summarizes the available quantitative data on the effects of this compound on smooth muscle contraction and cAMP signaling. It is important to note that a direct IC50 value for this compound's inhibition of phosphodiesterase is not explicitly stated in the reviewed literature; however, it is reported to occur at concentrations approximately ten times higher than those required for its physiological effects.
| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |
| IC50 for Ca2+-induced Contraction | 3.3 x 10-6 M | Rat isolated detrusor | Depolarized in Ca2+-free medium | |
| IC50 for K+-induced Contraction | 1.9 x 10-5 M | Rat isolated detrusor | During sustained phase of K+ (60 mM)-contracture | |
| IC50 for K+-induced Contraction (Pretreatment) | 2.1 x 10-5 M | Rat isolated detrusor | Pretreatment with this compound | |
| Effective Relaxant Concentration | 10-6 to 10-4 M | Various isolated smooth muscles | Spontaneous and stimulated contractions | |
| cAMP Elevation | Significant increase at 10-5 M | Rat isolated detrusor | 1 minute after addition | |
| Phosphodiesterase Inhibition | ~10x concentration for relaxation and cAMP increase | Rabbit colon homogenates | In vitro assay |
Experimental Protocols
Isolated Smooth Muscle Contraction Assay
This protocol is a generalized procedure based on methodologies described for studying the effects of this compound on smooth muscle contractility.
Objective: To determine the effect of this compound on smooth muscle contraction induced by various agonists.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat detrusor)
-
Organ bath system with temperature control and aeration
-
Isometric force transducer and data acquisition system
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Contractile agonists (e.g., carbachol, KCl, histamine)
-
This compound hydrochloride
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Dissect the desired smooth muscle tissue and place it in cold, oxygenated physiological salt solution. Prepare muscle strips of appropriate dimensions.
-
Mounting: Suspend the muscle strips in organ baths containing physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.
-
Induction of Contraction: After equilibration, induce a stable contraction using a standard agonist concentration (e.g., 60 mM KCl or an EC50 concentration of carbachol).
-
This compound Administration: Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations to the organ bath. Record the relaxation response after each addition.
-
Data Analysis: Express the relaxation as a percentage of the maximal contraction induced by the agonist. Plot the concentration-response curve for this compound and calculate the IC50 value.
Phosphodiesterase (PDE) Activity Assay
This is a representative protocol for measuring PDE activity, which can be adapted to assess the inhibitory effect of this compound.
Objective: To determine the inhibitory effect of this compound on PDE activity.
Materials:
-
Tissue homogenate (e.g., from rabbit colon smooth muscle) or purified PDE enzyme
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
cAMP (substrate)
-
[3H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
-
This compound hydrochloride
-
Theophylline (positive control)
Procedure:
-
Enzyme Preparation: Homogenize the tissue in an appropriate buffer and centrifuge to obtain a supernatant containing PDE activity.
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, [3H]-cAMP, and either this compound at various concentrations, a known inhibitor (theophylline), or vehicle (control).
-
Initiation of Reaction: Add the enzyme preparation to the reaction mixture to start the reaction. Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by boiling the samples.
-
Conversion to Adenosine: Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine.
-
Separation: Add an anion-exchange resin slurry to bind the unreacted [3H]-cAMP. Centrifuge to pellet the resin.
-
Quantification: Take an aliquot of the supernatant containing the [3H]-adenosine and add it to a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value.
Intracellular cAMP Measurement
This protocol outlines a general method for quantifying intracellular cAMP levels in response to this compound treatment.
Objective: To measure the effect of this compound on intracellular cAMP accumulation.
Materials:
-
Isolated smooth muscle tissue or cultured smooth muscle cells
-
Physiological salt solution or cell culture medium
-
This compound hydrochloride
-
Phosphodiesterase inhibitor (e.g., IBMX, theophylline) - optional, to potentiate the effect
-
Lysis buffer
-
cAMP immunoassay kit (e.g., ELISA or TR-FRET based)
Procedure:
-
Cell/Tissue Treatment: Incubate the smooth muscle strips or cultured cells with this compound at various concentrations for a specific time period (e.g., 1-10 minutes). Include a vehicle control group.
-
Cell Lysis: Terminate the incubation and lyse the cells/tissues using the lysis buffer provided in the cAMP assay kit.
-
cAMP Quantification: Perform the cAMP measurement according to the manufacturer's instructions for the chosen immunoassay kit. This typically involves a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the concentration of cAMP in the samples by interpolating from the standard curve. Express the results as pmol of cAMP per mg of protein or per number of cells.
Conclusion
This compound's role as a smooth muscle relaxant is intrinsically linked to its ability to modulate the cAMP signaling pathway. The primary mechanism of action is the inhibition of phosphodiesterase, leading to an accumulation of intracellular cAMP. This initiates a cascade of events culminating in the inhibition of myosin light chain phosphorylation and subsequent muscle relaxation. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and utilize the therapeutic potential of this compound. Future research could focus on identifying the specific PDE isoforms targeted by this compound and further elucidating the interplay between its effects on cAMP signaling and calcium homeostasis.
References
- 1. This compound | 55837-29-1 | Benchchem [benchchem.com]
- 2. Pharmacological properties of this compound, an antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. bl831.als.lbl.gov [bl831.als.lbl.gov]
Tiropramide's Modulation of Intracellular Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiropramide is a smooth muscle relaxant with a multifaceted mechanism of action that converges on the regulation of intracellular calcium levels. This technical guide provides an in-depth analysis of this compound's effects on calcium signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The primary modes of action include the inhibition of calcium influx, modulation of intracellular calcium stores through the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway, and enhancement of calcium sequestration into the sarcoplasmic reticulum. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of smooth muscle relaxants.
Core Mechanisms of Action
This compound exerts its spasmolytic effects through a combination of direct and indirect actions on intracellular calcium homeostasis in smooth muscle cells.
-
Inhibition of Calcium Influx: this compound directly inhibits the influx of extracellular calcium into smooth muscle cells. This is a critical step in preventing the initiation of the contractile cascade, as the initial rise in cytosolic calcium is blunted.
-
Enhancement of cAMP Levels: this compound inhibits phosphodiesterase (PDE), the enzyme responsible for the degradation of cAMP.[1] The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA).[2]
-
Modulation of Sarcoplasmic Reticulum Function: The activated PKA phosphorylates downstream targets that lead to a decrease in cytosolic calcium. One key effect is the enhanced binding of calcium to the sarcoplasmic reticulum, effectively increasing its sequestration from the cytosol.[1]
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data on the effects of this compound on various parameters related to intracellular calcium levels.
Table 1: Inhibition of Smooth Muscle Contraction by this compound
| Parameter | Tissue/Cell Type | Agonist/Condition | This compound Concentration (M) | Effect (IC50) | Reference |
| Ca2+-induced Contraction | Isolated Rat Detrusor Muscle | 3 mM Ca2+ (in Ca2+-free, depolarized medium) | - | 3.3 x 10⁻⁶ | [3] |
| K+-induced Contracture (Contraction) | Isolated Rat Detrusor Muscle | 60 mM K+ | 1.9 x 10⁻⁵ | During sustained phase | [3] |
| K+-induced Contracture (Fluorescence) | Isolated Rat Detrusor Muscle | 60 mM K+ | 16.4 x 10⁻⁵ | During sustained phase | |
| K+-induced Contraction | Isolated Rat Detrusor Muscle | 60 mM K+ | 2.1 x 10⁻⁵ | Pretreatment | |
| K+-induced Fluorescence | Isolated Rat Detrusor Muscle | 60 mM K+ | 2.6 x 10⁻⁵ | Pretreatment |
Table 2: Effects of this compound on cAMP Levels and Phosphodiesterase Activity
| Parameter | Tissue/Cell Type | This compound Concentration | Observation | Reference |
| cAMP Levels | Rabbit Isolated Colon | Same dose range that produces smooth muscle relaxation | Increased cAMP concentrations | |
| cAMP Levels | Isolated Rat Detrusor Muscle | 10⁻⁵ M | Significantly increased tissue cAMP levels at 1 min | |
| Phosphodiesterase (PDE) Activity | Rabbit Colon Homogenates | ~10 times the concentration producing relaxation | Inhibited PDE activity |
Table 3: Effect of this compound on Sarcoplasmic Reticulum Calcium Binding
| Parameter | Preparation | This compound Concentration | Observation | Reference |
| Ca2+ Binding | Purified Microsomal Preparation (Sarcoplasmic Reticulum) from Rabbit Colon Smooth Muscle | Dose-dependent | Induced a dose-dependent increase in Ca2+ binding in the presence of ATP and Mg2+ |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Effect on Intracellular Calcium
The following diagram illustrates the primary signaling cascade initiated by this compound, leading to a reduction in intracellular calcium and subsequent smooth muscle relaxation.
Caption: this compound signaling cascade in smooth muscle cells.
Experimental Workflow for Measuring Intracellular Calcium
This diagram outlines a typical workflow for assessing the effect of this compound on intracellular calcium concentrations using a fluorescent indicator like Fura-2 AM.
Caption: Workflow for intracellular calcium imaging.
Detailed Experimental Protocols
Preparation of Isolated Smooth Muscle Tissue (Rabbit Colon)
This protocol is adapted from studies investigating the effects of this compound on rabbit colonic smooth muscle.
-
Animal Euthanasia and Tissue Dissection:
-
Humanely euthanize a rabbit according to institutional guidelines.
-
Open the abdominal cavity and carefully excise a segment of the distal colon.
-
Immediately place the tissue segment in cold, oxygenated Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).
-
-
Muscle Strip Preparation:
-
Clean the colonic segment of mesenteric attachments and luminal contents by gentle flushing with Krebs-Ringer solution.
-
Cut the colon longitudinally along the mesenteric border to open it into a flat sheet.
-
Carefully dissect the mucosal and submucosal layers to isolate the circular and longitudinal muscle layers.
-
Cut muscle strips (approximately 10 mm long and 2 mm wide) parallel to the direction of the circular or longitudinal muscle fibers.
-
-
Organ Bath Mounting:
-
Suspend each muscle strip vertically in a temperature-controlled organ bath (37°C) containing oxygenated (95% O2, 5% CO2) Krebs-Ringer solution.
-
Attach one end of the strip to a fixed hook at the bottom of the bath and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply an initial resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2 AM
This protocol is a generalized method based on studies measuring cytoplasmic free Ca2+ levels, such as the one performed on isolated rat detrusor muscle.
-
Cell Preparation and Dye Loading:
-
Isolate smooth muscle cells from the desired tissue (e.g., rat urinary bladder) using enzymatic digestion (e.g., collagenase and papain).
-
Resuspend the isolated cells in a physiological salt solution (PSS) buffered with HEPES.
-
Incubate the cells with 2-5 µM Fura-2 acetoxymethyl ester (Fura-2 AM) for 45-60 minutes at room temperature in the dark. Pluronic F-127 (0.02%) can be included to aid in dye dispersion.
-
-
Washing and De-esterification:
-
After loading, wash the cells twice with fresh PSS to remove extracellular Fura-2 AM.
-
Allow the cells to de-esterify the Fura-2 AM for at least 20-30 minutes at room temperature in the dark. This traps the active Fura-2 dye inside the cells.
-
-
Fluorescence Measurement:
-
Place a coverslip with the Fura-2-loaded cells onto the stage of an inverted microscope equipped for fluorescence imaging.
-
Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at 510 nm.
-
Record a stable baseline fluorescence ratio (F340/F380).
-
Add this compound at the desired concentration and record the change in the fluorescence ratio.
-
Subsequently, add a contractile agonist to stimulate a calcium response and continue recording.
-
-
Data Analysis and Calibration:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
Calibration of the fluorescence signal to absolute [Ca²⁺]i values can be performed at the end of each experiment using a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax) in the presence of saturating Ca2+ and the minimum fluorescence ratio (Rmin) after chelating Ca2+ with EGTA. The Grynkiewicz equation can then be used for calibration.
-
Phosphodiesterase (PDE) Activity Assay
This protocol describes a general method to assess the inhibitory effect of this compound on PDE activity in tissue homogenates.
-
Preparation of Tissue Homogenate:
-
Homogenize isolated smooth muscle tissue (e.g., rabbit colon) in a cold buffer (e.g., Tris-HCl buffer, pH 7.5, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant, containing the cytosolic and membrane-associated enzymes, is used for the assay.
-
-
Assay Procedure:
-
The assay is typically performed in a reaction mixture containing a buffer, Mg2+, a known amount of cAMP, and the tissue homogenate.
-
To test the effect of this compound, pre-incubate the tissue homogenate with various concentrations of the drug.
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction by boiling or adding a stop solution.
-
-
Separation and Quantification:
-
The product of the reaction, [³H]-5'-AMP, is separated from the unreacted [³H]-cAMP using techniques such as anion-exchange chromatography or thin-layer chromatography.
-
The amount of [³H]-5'-AMP formed is quantified by liquid scintillation counting.
-
The inhibitory effect of this compound is calculated by comparing the PDE activity in the presence and absence of the drug. The IC50 value can be determined from a dose-response curve.
-
Sarcoplasmic Reticulum (SR) Ca²⁺ Binding Assay
This protocol outlines a method to measure the effect of this compound on Ca²⁺ binding to isolated SR vesicles.
-
Preparation of SR Microsomes:
-
Prepare a microsomal fraction enriched in SR vesicles from smooth muscle tissue (e.g., rabbit colon) through differential centrifugation.
-
The final microsomal pellet is resuspended in a suitable buffer.
-
-
Ca²⁺ Binding Assay:
-
Incubate the SR vesicles in a reaction medium containing a buffer (e.g., MOPS or Tris-HCl), MgCl2, ATP, and varying concentrations of ⁴⁵CaCl₂.
-
Include different concentrations of this compound in the incubation mixture.
-
Initiate the binding reaction by adding the SR vesicles.
-
After incubation at 37°C, rapidly filter the mixture through a nitrocellulose filter to separate the vesicles from the free ⁴⁵Ca²⁺.
-
Wash the filters quickly with a cold wash buffer to remove non-specifically bound ⁴⁵Ca²⁺.
-
-
Quantification:
-
The radioactivity retained on the filters, representing the amount of ⁴⁵Ca²⁺ bound to the SR vesicles, is measured by liquid scintillation counting.
-
The dose-dependent effect of this compound on Ca²⁺ binding can then be determined.
-
Conclusion
This compound's efficacy as a smooth muscle relaxant is rooted in its ability to modulate intracellular calcium concentrations through multiple, synergistic mechanisms. By inhibiting calcium influx and promoting its sequestration via the cAMP-PKA pathway, this compound effectively reduces the availability of calcium for the contractile machinery. The quantitative data and detailed protocols provided in this guide offer a robust framework for further investigation into the nuanced pharmacological effects of this compound and the development of novel spasmolytic agents. The visualization of the signaling pathways and experimental workflows aims to facilitate a clearer understanding of the molecular interactions and experimental designs pertinent to this field of research.
References
An In-depth Technical Guide to the Identification and Characterization of Tiropramide Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiropramide, a derivative of tyrosine, is an antispasmodic agent utilized for the relief of smooth muscle spasms. The efficacy and safety of any pharmaceutical compound are intrinsically linked to its metabolic fate within the body. Understanding the biotransformation of this compound is paramount for a comprehensive assessment of its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a detailed overview of the current knowledge on the identification and characterization of this compound metabolites, including experimental protocols, quantitative data, and a visualization of its metabolic pathways.
Identified Metabolites of this compound
This compound undergoes extensive metabolism in the body, leading to the formation of several metabolites. The primary metabolic pathways involved are N-dealkylation and hydroxylation. To date, several key metabolites have been identified in human urine and plasma.[1][2]
The identified metabolites of this compound include:
-
Hydroxythis compound
-
N-despropylthis compound
-
N-desethylthis compound (also known as CR 1098)[3]
-
N-desethyl-N-despropylthis compound
-
Metabolite CR 1034[4]
-
Metabolite CR 1166[4]
One study identified a total of eight metabolites in the urine of healthy volunteers who were administered this compound hydrochloride orally. Three of these were definitively identified through comparison with synthetic standards, while probable structures were proposed for the others based on their mass spectra. Another study in rats identified CR 1098 as the predominant metabolite after oral administration. The pharmacological activity of metabolites CR 1034, CR 1098, and CR 1166 has been shown to be less potent than the parent compound, this compound.
Quantitative Data
Quantitative data on this compound metabolites is limited in the available literature. However, pharmacokinetic studies of the parent drug provide some context for its metabolic clearance. The following table summarizes key pharmacokinetic parameters of this compound in human plasma, which indirectly reflect the extent of its metabolism.
| Parameter | Value | Reference |
| Linearity Range (LC-MS/MS) | 2.0 - 200 ng/mL | |
| Linearity Range (GC-MS) | 5 - 500 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | |
| Intra-day Precision (CV%) | 2.8 - 7.8% | |
| Inter-day Precision (CV%) | 6.7 - 8.9% | |
| Recovery | 50.2 - 53.1% |
Experimental Protocols
The identification and quantification of this compound and its metabolites are primarily achieved through chromatographic techniques coupled with mass spectrometry. Below are detailed methodologies for the key experiments.
Sample Preparation from Human Plasma
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification
-
Sample Extraction: Metabolites can be extracted from urine using solid-phase extraction or liquid-liquid extraction.
-
Derivatization: Silylation is often required to increase the volatility of the metabolites for GC analysis.
-
Chromatographic Separation:
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is employed to separate the metabolites based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Detection: A mass selective detector is used to acquire the mass spectra of the eluting compounds.
-
Identification: Metabolite structures are proposed based on the fragmentation patterns observed in the mass spectra and by comparison with reference standards when available.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
-
Chromatographic Separation:
-
Column: A reverse-phase C8 or C18 column (e.g., Luna C8).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Metabolic Pathways and Experimental Workflow
The biotransformation of this compound primarily involves Phase I reactions, specifically N-dealkylation of the propyl and ethyl groups and hydroxylation of the aromatic ring. These reactions are typically catalyzed by Cytochrome P450 (CYP) enzymes in the liver. The resulting metabolites are more polar than the parent drug, facilitating their excretion.
Below are diagrams illustrating the proposed metabolic pathway of this compound and a typical experimental workflow for its metabolite identification and characterization.
Caption: Proposed metabolic pathway of this compound.
Caption: Experimental workflow for this compound metabolite identification.
Conclusion
The identification and characterization of this compound metabolites are crucial for a complete understanding of its disposition and potential for drug-drug interactions. While several metabolites have been identified, further research is needed to fully elucidate the chemical structures of all metabolites, quantify their presence in biological fluids, and definitively identify the specific enzymes responsible for their formation. The experimental protocols and information presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the study of this compound metabolism.
References
- 1. Quantitative analysis of this compound in human plasma by gas chromatography coupled to mass spectrometry for application to a bioequivalence test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Open Access) Chromatographic separation of this compound hydrochloride and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR (2022) | 1 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
In Vivo Pharmacodynamics of Tiropramide: A Technical Guide for Researchers
An In-depth Examination of the Antispasmodic Agent in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of tiropramide, a smooth muscle relaxant, in various animal models. The information is compiled to assist researchers and professionals in drug development in understanding the preclinical profile of this compound. This document details the mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action
This compound exerts its spasmolytic effects primarily through a direct action on smooth muscle cells, independent of the autonomic nervous system. Its mechanism is multifaceted, involving the modulation of intracellular second messengers and calcium homeostasis. The key actions of this compound include:
-
Phosphodiesterase (PDE) Inhibition : this compound inhibits phosphodiesterase, the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to an accumulation of intracellular cAMP.
-
Increased Cyclic AMP (cAMP) Levels : The elevation of cAMP activates Protein Kinase A (PKA).
-
Modulation of Calcium (Ca2+) Levels : PKA activation is believed to promote the sequestration of intracellular calcium into the sarcoplasmic reticulum and inhibit the influx of extracellular calcium. This reduction in free cytosolic Ca2+ levels prevents the activation of myosin light-chain kinase (MLCK), leading to smooth muscle relaxation.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling cascade through which this compound induces smooth muscle relaxation.
Caption: Proposed signaling pathway of this compound in smooth muscle cells.
Quantitative Pharmacodynamic Data in Animal Models
The antispasmodic activity of this compound has been evaluated in a variety of in vivo animal models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Efficacy of this compound on Gastrointestinal Smooth Muscle
| Animal Model | Spasmogen/Condition | Route of Administration | Effective Dose Range | Observed Effect | Citation(s) |
| Mouse | Cholecystokinin octapeptide (CCK-8) or Morphine-induced delayed gastric emptying | i.p. or i.v. | 4 - 40 mg/kg | Inhibition of delayed gastric emptying | [1] |
| Mouse | Normal | Oral | 50 - 90 mg/kg | Inhibition of delayed gastric emptying | [1] |
| Mouse | Progression of intestinal contents | i.p. or i.v. | 4 - 40 mg/kg | Modulation of intestinal transit | [1] |
| Rabbit | Spontaneous motility of the colon (anesthetized) | i.p. or i.v. | 4 - 40 mg/kg | Inhibition of spontaneous contractions | [1] |
| Rat | Castor oil-induced diarrhea | i.p. or i.v. | 4 - 40 mg/kg | Antidiarrheal effect | [1] |
| Rat | Castor oil-induced diarrhea | Oral | 50 - 90 mg/kg | Antidiarrheal effect |
Table 2: In Vivo Efficacy of this compound on Biliary and Urinary Smooth Muscle
| Animal Model | Spasmogen/Condition | Route of Administration | Effective Dose Range/Specific Doses | Observed Effect | Citation(s) |
| Guinea Pig | Morphine-induced spasm of the Sphincter of Oddi | i.p. or i.v. | 4 - 40 mg/kg | Relaxation of the sphincter | |
| Rat | Rhythmic bladder contractions (anesthetized) | i.v. | 2 and 4 mg/kg | Abolished rhythmic contractions | |
| Rat | Volume-evoked micturition reflex | i.v. | 8 and 12 mg/kg | Dose-dependent prolongation of the time to micturition | |
| Dog | Rhythmic bladder contractions (decerebrate) | i.v. | Not specified | Transient and partial blockade of contractions |
Table 3: In Vitro Potency of this compound (for reference)
| Tissue Preparation | Spasmogen | Parameter | Value | Citation(s) |
| Isolated Rat Detrusor | Carbachol | IC50 | 3.6 x 10⁻⁵ M | |
| Isolated Rat Detrusor | K⁺ (60 mM) | IC50 | 4.2 x 10⁻⁵ M | |
| Isolated Rat Detrusor | Ba²⁺ (10 mM) | IC50 | 5.8 x 10⁻⁵ M | |
| Isolated Rat Detrusor | Electrical Stimulation | IC50 | 2.9 x 10⁻⁵ M |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in key in vivo studies of this compound.
Gastric Emptying in Mice
-
Objective : To assess the effect of this compound on gastric emptying delayed by spasmogenic agents.
-
Animals : Male mice.
-
Procedure :
-
Animals are fasted overnight with free access to water.
-
Delayed gastric emptying is induced by intraperitoneal (i.p.) injection of cholecystokinin octapeptide (CCK-8) or morphine.
-
This compound is administered either intraperitoneally (i.p.), intravenously (i.v.), or orally (p.o.) at various doses.
-
A non-nutrient, colored meal (e.g., containing phenol red) is administered orally.
-
After a set period, the animals are euthanized, and their stomachs are isolated.
-
The amount of the colored marker remaining in the stomach is quantified spectrophotometrically to determine the rate of gastric emptying.
-
-
Parameters Measured : Percentage of gastric emptying.
Spontaneous Colon Motility in Anesthetized Rabbits
-
Objective : To evaluate the inhibitory effect of this compound on spontaneous colonic movements.
-
Animals : Rabbits.
-
Procedure :
-
Animals are anesthetized.
-
A laparotomy is performed to expose the colon.
-
Motility transducers or electrodes are placed on the serosal surface of the colon to record mechanical and electrical activity.
-
After a stabilization period to record baseline motility, this compound is administered intravenously.
-
Colonic motility is recorded continuously.
-
-
Parameters Measured : Frequency and amplitude of colonic contractions.
Morphine-Induced Sphincter of Oddi Spasm in Guinea Pigs
-
Objective : To determine the relaxant effect of this compound on the sphincter of Oddi.
-
Animals : Guinea pigs.
-
Procedure :
-
Animals are anesthetized.
-
The common bile duct is cannulated for perfusion and pressure measurement.
-
Spasm of the sphincter of Oddi is induced by intravenous administration of morphine.
-
This compound is administered intravenously at different doses.
-
The changes in perfusion pressure, indicative of sphincter relaxation, are recorded.
-
-
Parameters Measured : Intrabiliary pressure.
Urinary Bladder Contractions in Anesthetized Rats
-
Objective : To assess the inhibitory effect of this compound on bladder motility.
-
Animals : Female Wistar rats.
-
Procedure :
-
Animals are anesthetized with urethane.
-
A catheter is inserted into the bladder via the urethra for saline infusion and pressure recording (cystometry).
-
Rhythmic bladder contractions are induced by continuous infusion of saline.
-
This compound is administered intravenously.
-
Intravesical pressure is continuously monitored.
-
-
Parameters Measured : Frequency and amplitude of rhythmic bladder contractions, time to volume-evoked micturition reflex.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the in vivo antispasmodic activity of a test compound like this compound.
Caption: A generalized experimental workflow for in vivo assessment of antispasmodic drugs.
Conclusion
The in vivo pharmacodynamic studies in various animal models demonstrate that this compound is an effective smooth muscle relaxant with a broad spectrum of activity on the gastrointestinal, biliary, and urinary tracts. Its primary mechanism of action involves the inhibition of phosphodiesterase and subsequent increase in intracellular cAMP levels, leading to a reduction in free cytosolic calcium and smooth muscle relaxation. The effective dose ranges established in these preclinical models provide a solid foundation for its clinical application in disorders characterized by smooth muscle spasms. Further research focusing on more detailed dose-response relationships in specific pathological models will continue to refine the understanding of this compound's therapeutic potential.
References
Early Clinical Evaluation of Tiropramide's Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical efficacy of tiropramide, a spasmolytic agent. The document synthesizes data from key clinical trials, details experimental methodologies, and illustrates the underlying pharmacological mechanisms.
Core Mechanism of Action
This compound exerts its spasmolytic effects on smooth muscle through a dual mechanism of action: modulation of intracellular cyclic adenosine monophosphate (cAMP) levels and regulation of calcium ion (Ca2+) influx.[1][2][3][4]
cAMP-Mediated Pathway
This compound inhibits the enzyme phosphodiesterase (PDE), which is responsible for the degradation of cAMP.[2] This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin, leading to smooth muscle relaxation.
Calcium Influx Inhibition
This compound also directly inhibits the influx of calcium ions into smooth muscle cells. Calcium ions are essential for the activation of calmodulin, a protein that stimulates MLCK. By reducing intracellular calcium concentration, this compound further suppresses the activity of MLCK, contributing to muscle relaxation. Some evidence also suggests that this compound promotes the binding of calcium ions to the sarcoplasmic reticulum, effectively sequestering them from the contractile apparatus.
Signaling Pathway Diagram
Clinical Efficacy in Irritable Bowel Syndrome (IBS)
A multicenter, randomized, double-blind, non-inferiority trial compared the efficacy and safety of this compound with octylonium bromide in patients with IBS.
Experimental Protocol
Study Design: A 4-week, multicenter, randomized, double-blind, non-inferiority clinical trial.
Participants: 287 patients diagnosed with IBS according to Rome III criteria.
Intervention:
-
This compound group (n=143): 100 mg this compound three times a day.
-
Octylonium group (n=144): 20 mg octylonium bromide three times a day.
Primary Endpoint: Mean change in abdominal pain from baseline at week 4, assessed by a 100-mm Visual Analogue Scale (VAS).
Secondary Endpoints:
-
Change in abdominal pain at week 2.
-
Change in abdominal discomfort at weeks 2 and 4.
-
Patient-reported symptom improvement (stool frequency and consistency).
-
IBS-Quality of Life (IBS-QoL).
-
Depression and anxiety scores.
Visual Analogue Scale (VAS) Methodology: The VAS for pain assessment is a 10-cm line where patients mark their level of discomfort. This method is commonly used in IBS clinical trials to quantify subjective symptoms like abdominal pain.
Experimental Workflow Diagram
Efficacy Data
| Parameter | This compound (n=143) | Octylonium (n=144) | p-value |
| Baseline Abdominal Pain (VAS, mm) | 55.4 ± 14.3 | 56.1 ± 14.1 | >0.05 |
| Change in Abdominal Pain at Week 4 (VAS, mm) | -23.5 ± 17.5 | -23.1 ± 17.6 | 0.901 |
| Patients with Normal Bowel Habits at 30 days (%) | 88% | 47% | <0.05 |
Data from the non-inferiority trial, unless otherwise cited.
The study concluded that this compound is as effective as octylonium in managing abdominal pain in IBS, with a similar safety profile. Notably, a separate controlled trial demonstrated that this compound was significantly more effective than octylonium bromide in normalizing bowel habits. Treatment with this compound led to a significantly greater percentage of patients experiencing relief from abdominal pain on days 3 and 5 of treatment.
Clinical Efficacy in Biliary Dyskinesia
A controlled clinical trial evaluated the efficacy of this compound in patients with biliary dyskinesia, a condition characterized by motor dysfunction of the gallbladder and sphincter of Oddi.
Experimental Protocol
Study Design: A controlled clinical trial.
Participants: 40 patients with biliary dyskinesia.
Intervention:
-
This compound group (n=20): 300 mg this compound per day for 3 months.
-
Hymecromone group (n=20): 1200 mg hymecromone per day for 3 months.
Endpoints:
-
Reduction in the number of pain attacks.
-
Improvement in pain and dyspepsia symptoms.
-
Normalization of gallbladder filling in cholecystography.
Efficacy Data
| Outcome | This compound | Hymecromone |
| Effectiveness in decreasing pain attacks | Significantly more effective | Less effective |
| Improvement in pain and dyspepsia | Significantly more effective | Less effective |
| Normalization of delayed gallbladder filling | Normalized the condition | Did not normalize |
Data from the controlled trial in biliary dyskinesia.
Another study involving 30 patients with biliary dyskinesia treated with 300 mg of this compound three times a day for 15 days showed a significant reduction in symptoms and a significant improvement in gallbladder emptying (p < 0.001).
Conclusion
The early clinical evaluation of this compound demonstrates its efficacy as a spasmolytic agent for functional gastrointestinal disorders. Its dual mechanism of action, involving both the cAMP signaling pathway and calcium influx inhibition, provides a solid pharmacological basis for its therapeutic effects. Clinical trial data supports its use in managing abdominal pain associated with Irritable Bowel Syndrome, with an efficacy comparable to other established treatments. Furthermore, studies in biliary dyskinesia indicate its potential to alleviate symptoms and normalize gallbladder function. This technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the key data and methodologies in the clinical assessment of this compound.
References
Tiropramide's Effects on Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiropramide is a potent antispasmodic agent demonstrating significant efficacy in the management of gastrointestinal motility disorders, most notably irritable bowel syndrome (IBS).[1][2] Its primary mechanism of action involves the relaxation of smooth muscle tissue within the gastrointestinal tract. This is achieved through a dual pathway: the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of calcium ion influx.[3][4] This technical guide provides a comprehensive overview of the pharmacological effects of this compound on gastrointestinal motility, detailing its mechanism of action, summarizing quantitative data from preclinical and clinical studies, and outlining key experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its spasmolytic effects on gastrointestinal smooth muscle through a multi-faceted intracellular mechanism. Unlike anticholinergic agents that target neurotransmitter receptors, this compound acts directly on the smooth muscle cells.[5] The core of its action lies in the modulation of two key second messenger systems: cyclic adenosine monophosphate (cAMP) and intracellular calcium (Ca2+).
Inhibition of Phosphodiesterase and Elevation of cAMP
This compound functions as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes responsible for the degradation of cAMP. By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets involved in muscle contraction. One of the key actions of PKA is the phosphorylation and subsequent inhibition of myosin light-chain kinase (MLCK). MLCK is a critical enzyme for the phosphorylation of myosin light chains, a prerequisite for the interaction of actin and myosin and subsequent muscle contraction. Therefore, by increasing cAMP and activating PKA, this compound effectively reduces MLCK activity, leading to smooth muscle relaxation.
Modulation of Intracellular Calcium Levels
In addition to its effects on the cAMP pathway, this compound also influences intracellular calcium homeostasis. It has been shown to inhibit the influx of extracellular calcium ions (Ca2+) into smooth muscle cells. Calcium ions are essential for the initiation of muscle contraction, as they bind to calmodulin, which then activates MLCK. By reducing the entry of Ca2+, this compound further dampens the activation of MLCK, contributing to its overall relaxant effect. Furthermore, some evidence suggests that this compound may enhance the binding of Ca2+ to the sarcoplasmic reticulum, effectively sequestering it away from the contractile apparatus.
The following diagram illustrates the signaling pathway of this compound in gastrointestinal smooth muscle cells.
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound from preclinical and clinical studies.
Table 1: Preclinical In Vitro Data
| Preparation | Species | Parameter | Agonist | This compound Concentration/IC50 | Effect | Reference |
| Isolated Detrusor Muscle | Rat | Ca2+-induced Contraction | Ca2+ (3 mM) | IC50: 3.3 x 10-6 M | Inhibition of contraction | |
| Isolated Detrusor Muscle | Rat | K+-induced Contraction | K+ (60 mM) | IC50: 1.9 x 10-5 M (added during contraction) | Inhibition of contraction | |
| Isolated Detrusor Muscle | Rat | Cytoplasmic Free Ca2+ | K+ (60 mM) | IC50: 1.64 x 10-4 M (added during contraction) | Reduction of Ca2+ levels | |
| Isolated Detrusor Muscle | Rat | Tissue cAMP Levels | - | 10-5 M | Significant increase | |
| Isolated Rabbit Colon | Rabbit | Phosphodiesterase Activity | - | ~10x concentration for relaxation | Inhibition | |
| Various Smooth Muscles | Guinea Pig, Rabbit, Rat | Spasmolysis | Electrical or chemical stimuli | 5-60 µmol/L | Antispasmodic effect |
Table 2: Clinical Trial Data in Irritable Bowel Syndrome (IBS) Patients
| Study Design | Comparison | Dosage | Duration | Primary Endpoint | Key Findings | Reference |
| Multicenter, Randomized, Double-blind, Non-inferiority Trial | Octylonium Bromide | This compound: 100 mg t.i.d.; Octylonium: 20 mg t.i.d. | 4 weeks | Change in abdominal pain (VAS score) | This compound was non-inferior to octylonium in reducing abdominal pain. Both groups showed significant improvement from baseline. | |
| Controlled Clinical Trial | Octylonium Bromide | This compound: 300 mg/day; Octylonium: 120 mg/day | 30 days | Reduction in symptoms (abdominal pain, constipation, bloating, dyspepsia) | This compound showed a faster and greater improvement in abdominal pain. 88% of this compound-treated patients had normal bowel habits compared to 47% with octylonium (p < 0.05). | |
| Controlled Clinical Trial | Placebo | This compound: 100 mg t.i.d. | 4 weeks | Normalization of intestinal transit time and symptomatic relief | This compound was significantly more effective than placebo in normalizing intestinal transit time and relieving symptoms in patients with accelerated or delayed transit. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on gastrointestinal motility.
Isolated Smooth Muscle Contraction Assay (Organ Bath)
This in vitro assay assesses the direct effect of this compound on the contractility of isolated gastrointestinal smooth muscle segments.
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Isolate a segment of the terminal ileum and place it in oxygenated Tyrode's solution.
-
Gently flush the lumen to remove contents and cut into 2-3 cm segments.
-
-
Organ Bath Setup:
-
Suspend a segment of the ileum in a 10-20 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other to an isotonic force transducer.
-
Apply an initial tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, with regular washing.
-
-
Experimental Procedure:
-
Record a stable baseline of spontaneous contractions.
-
Induce contractions using a spasmogen such as acetylcholine, histamine, or through electrical field stimulation (EFS).
-
Once a stable contraction is achieved, add this compound in a cumulative or single-dose fashion to the organ bath.
-
Record the changes in the amplitude and frequency of contractions to determine the inhibitory effect of this compound and calculate parameters such as IC50.
-
The following diagram outlines the workflow for the isolated organ bath experiment.
In Vivo Intestinal Transit Assay (Charcoal Meal Test)
This in vivo assay evaluates the effect of this compound on the rate of intestinal transit in small animals.
-
Animal Preparation:
-
Fast mice or rats overnight (approximately 12-18 hours) with free access to water.
-
-
Experimental Procedure:
-
Administer this compound or vehicle control orally or via intraperitoneal injection.
-
After a predetermined time (e.g., 30 minutes), administer a charcoal meal (e.g., 5-10% charcoal suspension in 5-10% gum acacia) orally.
-
After a specific period (e.g., 20-30 minutes), humanely euthanize the animals.
-
Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculate the intestinal transit as a percentage of the total length of the small intestine.
-
Measurement of Intracellular cAMP Levels
This assay quantifies the effect of this compound on intracellular cAMP concentrations in smooth muscle cells.
-
Cell Preparation:
-
Isolate and culture gastrointestinal smooth muscle cells.
-
Seed the cells in appropriate culture plates and grow to confluence.
-
-
Experimental Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation by other PDEs.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Lyse the cells to release intracellular contents.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
-
Measurement of Intracellular Calcium Concentration
This assay visualizes and quantifies changes in intracellular calcium levels in response to this compound.
-
Cell Preparation and Dye Loading:
-
Isolate and culture gastrointestinal smooth muscle cells on coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.
-
Wash the cells to remove extracellular dye.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Perfuse the cells with a solution containing a contractile agonist to induce an increase in intracellular calcium.
-
Subsequently, perfuse with a solution containing this compound and the agonist.
-
Record the changes in the fluorescence ratio (340/380 nm), which is proportional to the intracellular calcium concentration.
-
Conclusion
This compound is a well-characterized antispasmodic agent with a clear mechanism of action on gastrointestinal smooth muscle. Its ability to increase intracellular cAMP and inhibit calcium influx provides a dual pathway for inducing muscle relaxation. Preclinical and clinical data consistently demonstrate its efficacy in reducing gastrointestinal hypermotility and alleviating symptoms associated with conditions like irritable bowel syndrome. The experimental protocols outlined in this guide provide a robust framework for the further investigation and development of this compound and other novel compounds targeting gastrointestinal motility disorders.
References
- 1. Pharmacological characteristics of the postsynaptically mediated contractile responses of guinea-pig ileum to long-lasting electrical field stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pattern of nonadrenergic, noncholinergic responses during short- or long-lasting electrical stimulation in guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Conractile responses of guinea-pig ileum to high-frequency electrical field stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tiropramide's Molecular Targets in Visceral Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiropramide is a potent antispasmodic agent widely utilized in the management of hypermotility disorders of the visceral smooth muscle. Its therapeutic efficacy stems from a multi-targeted mechanism of action that converges on the reduction of intracellular calcium availability and the modulation of key signaling pathways that govern smooth muscle contraction. This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its effects on phosphodiesterase, intracellular cyclic adenosine monophosphate (cAMP) levels, and calcium dynamics. This document synthesizes available quantitative data, outlines detailed experimental protocols for the investigation of this compound's bioactivity, and presents visual representations of its signaling pathways and experimental workflows.
Introduction
Visceral smooth muscle contractility is a complex physiological process orchestrated by a fine-tuned interplay of signaling molecules and ion fluxes. Dysregulation of this process can lead to a variety of gastrointestinal and urogenital disorders characterized by painful spasms and hypermotility. This compound, a derivative of tyrosine, exerts its spasmolytic effects by directly targeting the smooth muscle cells, leading to their relaxation.[1] This guide delves into the core molecular interactions of this compound, providing a foundational resource for researchers engaged in the study of smooth muscle physiology and the development of novel antispasmodic therapies.
Molecular Mechanisms of Action
This compound's spasmolytic activity is primarily attributed to two interconnected molecular mechanisms: the potentiation of cAMP signaling through the inhibition of phosphodiesterase and the direct modulation of intracellular calcium concentrations.
Inhibition of Phosphodiesterase and Enhancement of cAMP Signaling
A primary molecular target of this compound is the enzyme phosphodiesterase (PDE), which is responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP.[3] This increase in cAMP concentration activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light-Chain Kinase (MLCK).[2] The inactivation of MLCK prevents the phosphorylation of the myosin light chain, a critical step for the interaction of actin and myosin filaments required for muscle contraction.[2] This cascade of events ultimately results in smooth muscle relaxation. The effects of this compound on cAMP levels are potentiated by theophylline, a known PDE inhibitor.
Modulation of Intracellular Calcium Dynamics
This compound also exerts a significant influence on intracellular calcium (Ca2+) homeostasis, a key regulator of smooth muscle contraction. Its actions on calcium are multifaceted:
-
Inhibition of Calcium Influx: this compound has been shown to inhibit the influx of extracellular calcium into smooth muscle cells, a crucial trigger for contraction. This effect is particularly prominent in its inhibition of Ca2+-induced contractions in depolarized smooth muscle preparations.
-
Enhanced Sarcoplasmic Reticulum Ca2+ Sequestration: this compound promotes the binding of calcium to the sarcoplasmic reticulum, the primary intracellular calcium store in smooth muscle cells. This enhanced sequestration reduces the cytosolic availability of free Ca2+ for binding to calmodulin and subsequent activation of MLCK.
-
Inhibition of Calcium Release: Studies have also indicated that this compound can inhibit the release of calcium from intracellular stores.
Potential Antimuscarinic and Rho-Kinase Pathway Involvement
Some evidence suggests that this compound may possess anticholinergic properties by blocking the action of acetylcholine on muscarinic receptors in smooth muscle, which would contribute to its relaxant effects. However, other studies suggest a pure musculotropic activity without interaction with drug-receptors.
The RhoA/Rho-kinase (ROCK) pathway is another critical regulator of smooth muscle contraction that acts by inhibiting Myosin Light-Chain Phosphatase (MLCP), thereby promoting a state of calcium sensitization. While direct evidence of this compound's interaction with the Rho-kinase pathway is limited, its comprehensive spasmolytic profile suggests that this pathway may be a relevant area for future investigation.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound in visceral smooth muscle.
| Parameter | Value | Tissue/Cell Type | Conditions | Reference |
| IC50 (Ca2+-induced contraction) | 3.3 x 10-6 M | Isolated rat detrusor | Depolarized in Ca2+-free medium, stimulated with 3 mM Ca2+ | |
| IC50 (K+-induced contraction) | 1.9 x 10-5 M | Isolated rat detrusor | 60 mM K+ contracture (this compound added during sustained phase) | |
| IC50 (K+-induced contraction) | 2.1 x 10-5 M | Isolated rat detrusor | Pretreatment with this compound before 60 mM K+ stimulation |
Signaling Pathways and Experimental Workflows
This compound's Core Signaling Pathway in Smooth Muscle Relaxation
Caption: Core signaling pathway of this compound in visceral smooth muscle.
Experimental Workflow for Assessing this compound's Effect on Contraction
Caption: Workflow for in vitro smooth muscle contraction assay.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular effects of this compound.
Protocol for In Vitro Visceral Smooth Muscle Contraction Assay
Objective: To determine the inhibitory effect of this compound on agonist-induced or depolarization-induced smooth muscle contraction.
Materials:
-
Visceral smooth muscle tissue (e.g., rat ileum, guinea pig taenia coli)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Contractile agonists (e.g., Carbachol, KCl)
-
This compound stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Methodology:
-
Tissue Preparation: Euthanize the animal according to approved ethical protocols. Immediately excise the desired visceral organ and place it in ice-cold Krebs-Henseleit solution. Carefully dissect smooth muscle strips (e.g., 1-2 cm in length).
-
Mounting: Suspend the muscle strips vertically in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.
-
Induction of Contraction: Induce a stable contraction using a contractile agonist (e.g., 1 µM Carbachol) or by depolarization with high potassium Krebs-Henseleit solution (e.g., 60 mM KCl).
-
This compound Administration: Once a stable plateau of contraction is achieved, add this compound in a cumulative, concentration-dependent manner to the organ bath.
-
Data Recording: Continuously record the isometric tension throughout the experiment.
-
Data Analysis: Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the agonist. Plot the concentration-response curve and calculate the IC50 value (the concentration of this compound that causes 50% of the maximal relaxation).
Protocol for Measurement of Intracellular cAMP Levels
Objective: To quantify the effect of this compound on intracellular cAMP concentrations in visceral smooth muscle cells.
Materials:
-
Isolated or cultured visceral smooth muscle cells
-
This compound
-
PDE inhibitor (e.g., IBMX, as a positive control)
-
Cell lysis buffer
-
Commercially available cAMP assay kit (e.g., ELISA or TR-FRET based)
-
Plate reader
Methodology:
-
Cell Culture and Treatment: Plate the smooth muscle cells in a multi-well plate and allow them to adhere. Pre-incubate the cells with or without a PDE inhibitor for a specified time. Treat the cells with different concentrations of this compound for a defined period.
-
Cell Lysis: After treatment, remove the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Quantification: Perform the cAMP assay following the kit's protocol. This typically involves a competitive binding reaction where cAMP in the sample competes with a labeled cAMP conjugate for binding to a specific antibody.
-
Data Measurement: Measure the signal (e.g., absorbance, fluorescence) using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the samples by interpolating from the standard curve. Express the results as pmol of cAMP per mg of protein or per number of cells.
Protocol for Measurement of Intracellular Calcium Concentration
Objective: To assess the effect of this compound on intracellular calcium levels in visceral smooth muscle cells.
Materials:
-
Isolated or cultured visceral smooth muscle cells on glass coverslips
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM)
-
Physiological salt solution (PSS)
-
This compound
-
Agonist to induce Ca2+ transient (e.g., Carbachol, high K+)
-
Fluorescence microscopy system with a ratiometric imaging setup
Methodology:
-
Cell Loading: Incubate the smooth muscle cells with the Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) in PSS for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells with PSS to remove extracellular dye.
-
Imaging Setup: Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope. Perfuse the cells with PSS.
-
Baseline Measurement: Record the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Stimulation and Treatment: Stimulate the cells with an agonist to induce an increase in intracellular Ca2+. After observing the Ca2+ response, apply this compound to the perfusion solution and continue recording the fluorescence ratio.
-
Data Analysis: Calculate the 340/380 nm fluorescence ratio, which is proportional to the intracellular Ca2+ concentration. Calibrate the ratio to absolute Ca2+ concentrations if required, using ionomycin and EGTA. Analyze the effect of this compound on the peak and plateau phases of the Ca2+ transient.
Conclusion and Future Directions
This compound is a multifaceted antispasmodic agent that effectively relaxes visceral smooth muscle through the inhibition of phosphodiesterase, leading to increased intracellular cAMP, and by directly modulating intracellular calcium dynamics. While its primary mechanisms of action are well-established, further research is warranted to fully elucidate its molecular interactions. Specifically, the determination of its inhibitory profile against different PDE isoenzymes and its binding affinities for muscarinic receptor subtypes would provide a more refined understanding of its pharmacological profile. Additionally, investigating the potential role of the Rho-kinase pathway in this compound's mechanism of action could unveil further therapeutic targets. The experimental protocols detailed in this guide provide a robust framework for conducting such future investigations, which will be instrumental in the development of next-generation spasmolytic therapies with enhanced efficacy and selectivity.
References
An In-depth Technical Guide to the Investigation of Tiropramide's Anticholinergic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiropramide is a spasmolytic agent with a multifaceted mechanism of action. While its effects on calcium influx and phosphodiesterase inhibition are well-documented, its anticholinergic properties, specifically its interaction with muscarinic acetylcholine receptors, contribute significantly to its therapeutic profile. This technical guide provides a comprehensive overview of the investigation into this compound's anticholinergic characteristics, detailing its mechanism of action, relevant quantitative data, and the experimental protocols employed for its evaluation. The information presented is intended to support further research and drug development efforts in the field of smooth muscle relaxants.
Introduction
This compound is recognized for its efficacy in treating various disorders characterized by smooth muscle spasms.[1] Its mechanism of action is complex, involving direct myotropic effects and modulation of autonomic nervous system signaling.[2] A key component of its pharmacological profile is its anticholinergic activity, which involves the antagonism of muscarinic receptors.[2] By blocking the action of acetylcholine, a primary neurotransmitter stimulating smooth muscle contraction, this compound contributes to smooth muscle relaxation.[2] This guide delves into the scientific investigation of these anticholinergic properties.
Mechanism of Action: A Multi-pronged Approach
This compound's spasmolytic effects arise from a combination of three primary mechanisms:
-
Antagonism of Muscarinic Receptors: this compound exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors on smooth muscle cells. This action counteracts the contractile signals mediated by acetylcholine, leading to muscle relaxation.[2]
-
Inhibition of Calcium Influx: The drug directly inhibits the influx of calcium ions into smooth muscle cells. Calcium ions are essential for the activation of myosin light-chain kinase, a critical enzyme in the muscle contraction cascade. By reducing intracellular calcium, this compound impedes this process.
-
Inhibition of Phosphodiesterase (PDE) and Elevation of cAMP: this compound inhibits the enzyme phosphodiesterase, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase, further promoting smooth muscle relaxation.
These interconnected pathways are visualized in the signaling diagram below.
Caption: Signaling pathways of smooth muscle contraction and this compound's points of intervention.
Quantitative Data
While direct binding affinity data (Ki or pA2 values) for this compound at specific muscarinic receptor subtypes are not extensively reported in publicly available literature, functional assay data provide insights into its inhibitory effects.
| Parameter | Value | Species | Tissue | Experimental Condition | Reference |
| IC₅₀ | 3.3 x 10⁻⁶ M | Rat | Isolated Detrusor | Inhibition of Ca²⁺ (3 mM)-induced contraction in a depolarized, Ca²⁺-free medium. | |
| IC₅₀ | 1.9 x 10⁻⁵ M | Rat | Isolated Urinary Bladder | Inhibition of K⁺ (60 mM)-induced contraction (added during sustained phase). |
Experimental Protocols
The anticholinergic properties of this compound can be investigated using established in vitro methodologies. The following are detailed protocols for key experiments.
Functional Antagonism in Isolated Guinea Pig Ileum
This assay assesses the ability of this compound to inhibit smooth muscle contractions induced by a muscarinic agonist like acetylcholine or carbachol.
4.1.1. Tissue Preparation
-
A male Dunkin-Hartley guinea pig (250-350 g) is humanely euthanized.
-
The abdomen is opened, and a segment of the terminal ileum is excised and placed in warm, carbogen-aerated Tyrode's solution.
-
The lumen is gently flushed with Tyrode's solution to remove contents.
-
The ileum is cut into 2-3 cm segments.
4.1.2. Organ Bath Setup
-
A segment of the prepared ileum is mounted in an isolated organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O₂ / 5% CO₂).
-
One end of the tissue is attached to a fixed hook, and the other to an isotonic force transducer.
-
A resting tension of 0.5-1.0 g is applied, and the tissue is allowed to equilibrate for 30-60 minutes, with washes every 15 minutes.
4.1.3. Experimental Procedure
-
A cumulative concentration-response curve for acetylcholine (e.g., 1 nM to 10 µM) is established to determine the baseline contractile response.
-
The tissue is washed extensively until the baseline tension is restored.
-
The tissue is incubated with a specific concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
A second cumulative concentration-response curve for acetylcholine is generated in the presence of this compound.
-
The rightward shift in the concentration-response curve is used to determine the pA₂ value, a measure of the antagonist's potency.
Caption: Workflow for the isolated guinea pig ileum assay.
Radioligand Binding Assay for Muscarinic Receptors
This assay directly measures the binding affinity of this compound to muscarinic receptors.
4.2.1. Membrane Preparation
-
A tissue source rich in muscarinic receptors (e.g., rat brain cortex or cells expressing specific muscarinic receptor subtypes) is homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The pellet is washed and resuspended in the assay buffer.
4.2.2. Binding Assay
-
In a series of tubes, the membrane preparation is incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).
-
Increasing concentrations of unlabeled this compound are added to the tubes to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
4.2.3. Data Analysis
-
The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Phosphodiesterase (PDE) Inhibition Assay
This assay quantifies the inhibitory effect of this compound on PDE activity.
4.3.1. Enzyme Preparation
-
A crude enzyme extract is prepared from a suitable tissue source (e.g., rabbit colon homogenates).
-
Alternatively, a purified PDE isoform can be used for more specific analysis.
4.3.2. Assay Procedure
-
The PDE enzyme is incubated with this compound at various concentrations.
-
The reaction is initiated by the addition of a known amount of cAMP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of AMP produced (or the remaining cAMP) is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.
4.3.3. Data Analysis
-
The percentage of PDE inhibition at each this compound concentration is calculated relative to a control without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
References
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for Tiropramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiropramide is an antispasmodic drug used for the treatment of various smooth muscle spasms.[1] As with any pharmaceutical compound, a reliable and validated analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. This application note provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound, in accordance with International Council for Harmonisation (ICH) guidelines.
This compound, chemically N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide, is a phenylalanine derivative.[2] The hydrochloride salt is often used in pharmaceutical formulations.[3][4] A robust analytical method is essential to ensure the identity, purity, and potency of this compound in bulk drug substance and finished pharmaceutical products.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C28H41N3O3[2] |
| Molecular Weight | 467.65 g/mol |
| Appearance | White to almost white powder or crystal |
| Solubility | Soluble in DMSO |
| pKa (Strongest Basic) | 9.32 |
| logP | 5.07 |
HPLC Method Development
The development of a robust HPLC method for this compound requires careful consideration of its chemical properties and the intended application of the method. A reversed-phase approach is commonly employed for compounds of similar polarity.
Chromatographic Conditions
A stability-indicating HPLC method was developed to separate this compound from its potential degradation products. The following conditions were found to be optimal:
| Parameter | Condition |
| Column | Agilent C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.6 |
| Mobile Phase B | Methanol |
| Gradient | A gradient elution program should be optimized to ensure separation of all relevant peaks. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| UV Detection | 230 nm |
| Injection Volume | 10 µL |
Note: For bioanalytical applications in plasma, a column-switching semi-micro HPLC method has also been successfully validated.
Experimental Workflow for HPLC Method Development
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chromatographic separation of this compound hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Tiropramide in Animal Models of Irritable Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of tiropramide, a smooth muscle relaxant, in preclinical animal models of Irritable Bowel Syndrome (IBS). While clinical studies have demonstrated this compound's efficacy in managing IBS symptoms in humans, detailed investigations in established animal models are less documented.[1][2] This document outlines the established mechanisms of this compound, details relevant animal models of IBS, and proposes experimental protocols to evaluate the therapeutic potential of this compound in a research setting.
Mechanism of Action of this compound
This compound is an antispasmodic agent that primarily acts as a smooth muscle relaxant.[3][4] Its mechanism of action is multifaceted, involving the modulation of intracellular calcium levels and cyclic adenosine monophosphate (cAMP) concentrations.[5]
Key Mechanisms:
-
Inhibition of Calcium Influx: this compound inhibits the influx of calcium ions into smooth muscle cells, a critical step for muscle contraction. By blocking calcium entry, it prevents the activation of myosin light-chain kinase (MLCK), leading to muscle relaxation.
-
Increased cAMP Levels: The drug is suggested to increase intracellular cAMP concentrations, possibly by inhibiting phosphodiesterase (PDE), the enzyme that degrades cAMP. Elevated cAMP activates protein kinase A (PKA), which also inhibits MLCK, further promoting smooth muscle relaxation.
-
Modulation of Sarcoplasmic Reticulum Calcium: this compound has been shown to increase calcium binding to the sarcoplasmic reticulum in smooth muscle cells, which sequesters calcium away from the contractile proteins.
-
Anticholinergic Properties: It possesses some anticholinergic activity, blocking the action of acetylcholine on muscarinic receptors in smooth muscles, which contributes to its spasmolytic effect.
This combination of actions makes this compound a candidate for alleviating the abdominal pain and altered bowel motility characteristic of IBS.
Proposed Evaluation of this compound in Animal Models of IBS
While direct studies of this compound in rodent IBS models are not extensively published, its known mechanisms suggest it could be effective in mitigating key IBS-like symptoms such as visceral hypersensitivity and dysmotility. Below are proposed experimental designs to test this hypothesis.
Table 1: Summary of Potential Quantitative Data from this compound Treatment in an IBS Animal Model
| Parameter | IBS Model Group (Vehicle) | IBS Model Group (this compound) | Healthy Control Group | Potential Outcome |
| Visceral Hypersensitivity (AWR Score to CRD) | Increased Score | Reduced Score | Baseline Score | This compound reduces visceral pain perception. |
| Intestinal Transit (Charcoal Meal Assay) | Accelerated or Delayed Transit | Normalized Transit Time | Normal Transit Time | This compound regulates gut motility. |
| Stool Frequency/Consistency (Bristol Stool Scale adapted) | Diarrhea or Constipation | Normalized Stool Form | Normal Stool Form | This compound improves bowel habits. |
| Colonic Inflammation (Myeloperoxidase Assay) | Elevated MPO Activity | Reduced MPO Activity | Low MPO Activity | This compound may have anti-inflammatory effects. |
| Mast Cell Degranulation (Toluidine Blue Staining) | Increased Mast Cell Count/Degranulation | Reduced Mast Cell Count/Degranulation | Low Mast Cell Count | This compound may stabilize mast cells. |
AWR: Abdominal Writhing Reflex; CRD: Colorectal Distension; MPO: Myeloperoxidase. Data in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Induction of Visceral Hypersensitivity via Stress Model
This protocol describes the induction of an IBS-like phenotype in rodents using a water avoidance stress (WAS) model, a common method to induce visceral hypersensitivity.
Materials:
-
Wistar rats (male, 200-250g)
-
Plexiglass tank (100 cm x 50 cm x 50 cm)
-
Small platform (8 cm x 8 cm x 8 cm)
-
Fresh water at room temperature
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least 7 days.
-
Stress Induction:
-
Fill the plexiglass tank with water to a depth of 1 cm.
-
Place the platform in the center of the tank.
-
Place a rat on the platform for 1 hour daily for 10 consecutive days.
-
-
Drug Administration:
-
Divide rats into three groups: Healthy Control, IBS Model (Vehicle), and IBS Model (this compound).
-
Administer this compound (e.g., 50-90 mg/kg, oral gavage) or vehicle daily, 30 minutes before the stress procedure.
-
-
Outcome Measurement:
-
Assess visceral hypersensitivity using colorectal distension (CRD) 24 hours after the final stress session.
-
Measure intestinal transit time and collect fecal samples for analysis.
-
Protocol 2: Assessment of Visceral Hypersensitivity by Colorectal Distension (CRD)
This procedure measures the visceral pain response in rodents.
Materials:
-
Latex balloon catheter (2 mm diameter)
-
Pressure transducer and inflation pump
-
Restraining device
Procedure:
-
Catheter Insertion: Gently insert the lubricated balloon catheter into the colon of a conscious, lightly restrained rat, with the end of the balloon 2 cm from the anus.
-
Adaptation: Allow the animal to adapt for 30 minutes.
-
Distension Protocol:
-
Inflate the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for 20-second durations with a 5-minute rest interval.
-
Record the abdominal withdrawal reflex (AWR), a visually scored measure of the animal's pain response (0 = no response, 4 = body arching and lifting of the abdomen).
-
-
Data Analysis: Compare the AWR scores between the different treatment groups at each distension pressure.
Protocol 3: Measurement of Gastrointestinal Transit
This protocol assesses the effect of this compound on gut motility.
Materials:
-
Charcoal meal (e.g., 10% charcoal in 5% gum arabic)
-
Oral gavage needle
Procedure:
-
Fasting: Fast the animals for 18 hours with free access to water.
-
Drug Administration: Administer this compound or vehicle orally.
-
Charcoal Administration: 30 minutes after drug administration, administer the charcoal meal (1 ml/100g body weight) via oral gavage.
-
Transit Measurement: After a set time (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.
-
Analysis: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal. Calculate the intestinal transit as a percentage of the total length.
Visualizations
Signaling Pathway of this compound in Smooth Muscle Cells
Caption: Proposed signaling cascade for this compound-induced smooth muscle relaxation.
Experimental Workflow for this compound Evaluation in an IBS Model
Caption: Workflow for preclinical evaluation of this compound in a rodent IBS model.
References
- 1. Efficacy and Safety of this compound in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Pharmacological characterisation of the smooth muscle antispasmodic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of smooth muscle relaxation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Effective Dosage of Tiropramide for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective dosage of tiropramide for in vivo research, focusing on its antispasmodic and visceral analgesic properties. This document includes summaries of effective dosages in various animal models, detailed experimental protocols, and an overview of the drug's mechanism of action.
Application Notes
This compound is a potent antispasmodic agent primarily used to alleviate smooth muscle spasms in the gastrointestinal tract.[1] Its mechanism of action involves the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates intracellular calcium levels, ultimately leading to smooth muscle relaxation.[1] In vivo studies have demonstrated its efficacy in various animal models, making it a valuable compound for preclinical research in visceral pain and gastrointestinal motility disorders.
Mechanism of Action Overview
This compound exerts its pharmacological effects through a multi-faceted mechanism primarily targeting smooth muscle cells. The key steps are:
-
Phosphodiesterase (PDE) Inhibition : this compound inhibits the PDE enzyme responsible for the breakdown of cAMP.[1]
-
Increased cAMP Levels : This inhibition leads to an accumulation of intracellular cAMP.
-
Protein Kinase A (PKA) Activation : Elevated cAMP levels activate PKA.
-
Calcium Modulation : PKA activation is believed to influence calcium ion handling within the smooth muscle cell, promoting the binding of calcium to the sarcoplasmic reticulum and inhibiting calcium influx, which is crucial for muscle contraction.
-
Smooth Muscle Relaxation : The net effect is a reduction in the contractile state of smooth muscle, leading to an antispasmodic effect.
Quantitative Data Summary
The following tables summarize the effective dosages of this compound identified in various in vivo studies.
Table 1: Effective Dosages of this compound in Various Animal Models
| Animal Model | Administration Route | Effective Dosage Range | Observed Effect | Reference |
| Mouse | Intraperitoneal (i.p.) | 4 - 40 mg/kg | Antispasmodic activity in models of gastric emptying and intestinal motility. | |
| Mouse | Intravenous (i.v.) | 4 - 40 mg/kg | Antispasmodic activity. | |
| Mouse | Oral | 50 - 90 mg/kg | Antispasmodic activity. | |
| Rat | Intraperitoneal (i.p.) | 4 - 40 mg/kg | Antispasmodic activity in a model of castor oil-induced diarrhea. | |
| Rat | Intravenous (i.v.) | 4 - 40 mg/kg | Antispasmodic activity. | |
| Rat | Oral | 50 - 90 mg/kg | Antispasmodic activity. | |
| Rabbit | Intravenous (i.v.) | 4 - 40 mg/kg | Inhibition of spontaneous colonic motility. | |
| Guinea Pig | Intraperitoneal (i.p.) | 4 - 40 mg/kg | Antagonism of morphine-induced spasm of the sphincter of Oddi. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.
Protocol 1: Acetic Acid-Induced Writhing Test for Visceral Pain in Mice
This model is used to evaluate the visceral analgesic effects of this compound.
Materials:
-
Male ICR mice (20-25 g)
-
This compound hydrochloride
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Acetic acid solution (0.6% v/v in saline)
-
Administration syringes and needles (for oral gavage or intraperitoneal injection)
-
Observation chambers (transparent)
-
Timer
Procedure:
-
Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.
-
Fasting: Fast the mice for 12-18 hours before the experiment, with free access to water.
-
Drug Administration:
-
Divide the mice into groups (e.g., vehicle control, this compound-treated groups at different doses).
-
Administer this compound or vehicle via the desired route (e.g., orally or intraperitoneally). A typical pre-treatment time is 30-60 minutes before the acetic acid injection.
-
-
Induction of Writhing:
-
Inject 0.1 mL/10g of body weight of 0.6% acetic acid solution intraperitoneally to each mouse.
-
-
Observation:
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Record the number of writhes (a characteristic stretching behavior of the abdomen and hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for each this compound-treated group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Gastrointestinal Motility (Charcoal Meal) Test in Mice
This protocol assesses the effect of this compound on gastrointestinal transit time.
Materials:
-
Male ICR mice (20-25 g)
-
This compound hydrochloride
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia or 0.5% methylcellulose)
-
Administration syringes and needles (for oral gavage)
-
Dissection tools
-
Ruler
Procedure:
-
Acclimatization and Fasting: Follow the same initial steps as in Protocol 1.
-
Drug Administration:
-
Administer this compound or vehicle orally to the respective groups of mice.
-
-
Charcoal Meal Administration:
-
After a set pre-treatment time (e.g., 30 minutes), administer 0.2 mL of the charcoal meal orally to each mouse.
-
-
Euthanasia and Dissection:
-
After a specific time (e.g., 20-30 minutes) following the charcoal meal administration, euthanize the mice by cervical dislocation.
-
Carefully dissect the abdomen and expose the entire small intestine from the pyloric sphincter to the cecum. Avoid stretching the intestine.
-
-
Measurement:
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
-
Data Analysis:
-
Calculate the percentage of intestinal transit for each mouse using the formula: % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
Compare the mean percentage of transit between the control and this compound-treated groups using appropriate statistical tests. A decrease in transit percentage indicates an inhibitory effect on gastrointestinal motility.
-
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in inducing smooth muscle relaxation.
Caption: this compound's mechanism of action leading to smooth muscle relaxation.
Experimental Workflow: Acetic Acid-Induced Writhing Test
The diagram below outlines the key steps in the acetic acid-induced writhing test.
References
Application Notes and Protocols for Tiropramide Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for administering tiropramide in preclinical research settings. This document includes a summary of effective dosages, detailed experimental protocols for various in vivo models, and a visualization of the proposed signaling pathway of this compound.
Data Presentation: this compound Administration and Efficacy
The following tables summarize the effective doses of this compound administered through different routes in various animal models, as documented in preclinical studies.
Table 1: Effective Doses of this compound by Route of Administration in Preclinical Models
| Animal Model | Route of Administration | Effective Dose Range | Reference |
| Mouse | Intraperitoneal (i.p.) | 4 - 40 mg/kg | [1] |
| Mouse | Intravenous (i.v.) | 4 - 40 mg/kg | [1] |
| Mouse | Oral | 50 - 90 mg/kg | [1] |
| Rat | Intraperitoneal (i.p.) | 4 - 40 mg/kg | [1] |
| Rat | Intravenous (i.v.) | 4 - 40 mg/kg | [1] |
| Rat | Oral | 50 - 90 mg/kg | |
| Rabbit | Intravenous (i.v.) | 4 - 40 mg/kg | |
| Guinea Pig | Intraperitoneal (i.p.) | 4 - 40 mg/kg |
Table 2: Preclinical Models Demonstrating Antispasmodic Activity of this compound
| Experimental Model | Animal Model | Observed Effect |
| Cholecystokinin octapeptide (CCK-8) or morphine-retarded gastric emptying | Mouse | Antispasmodic activity |
| Progression of intestinal contents | Mouse | Antispasmodic activity |
| Spontaneous motility of the colon | Anesthetized rabbit | Antispasmodic activity |
| Castor oil-induced diarrhea | Rat | Antispasmodic activity |
| Morphine-provoked spasm of the sphincter of Oddi | Guinea pig | Antispasmodic activity |
| Contractions of the urinary bladder | Anesthetized rat | Antispasmodic activity |
Signaling Pathway of this compound
This compound's mechanism of action as a smooth muscle relaxant is multifaceted, primarily involving the modulation of intracellular calcium (Ca²⁺) levels and cyclic adenosine monophosphate (cAMP) signaling pathways. It also exhibits some anticholinergic properties by acting as a muscarinic receptor antagonist.
References
Quantitative Analysis of Tiropramide in Plasma Samples: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the quantitative analysis of tiropramide in plasma samples. The methodologies outlined are essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The information is compiled from validated analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD) or Mass Spectrometry (MS).
Introduction to this compound
This compound is a potent antispasmodic agent used to treat smooth muscle spasms associated with various gastrointestinal, biliary, and urogenital tract disorders.[1] Its therapeutic effect is achieved by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which facilitates the binding of calcium ions to the sarcoplasmic reticulum, ultimately leading to smooth muscle relaxation.[1] Accurate and reliable quantification of this compound in biological matrices is critical for evaluating its pharmacokinetic profile and ensuring its therapeutic efficacy and safety.
Analytical Methodologies
Several analytical methods have been developed and validated for the quantification of this compound in human plasma. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A simple, rapid, and selective HPLC-UV method has been developed for the estimation of this compound in human plasma. This method is particularly suitable for bioequivalence studies.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the determination of this compound in human plasma. This method is ideal for pharmacokinetic studies requiring low detection limits.[1][3] The use of a stable isotope-labeled internal standard, such as this compound-d5, enhances the accuracy and precision of the method by compensating for matrix effects and variations in sample preparation.
Gas Chromatography-Nitrogen-Phosphorus Detector (GC-NPD) and Gas Chromatography-Mass Spectrometry (GC-MS)
GC-based methods provide a robust and sensitive approach for the quantitative analysis of this compound in human plasma. These methods have been successfully applied in pharmacokinetic and bioequivalence studies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the different analytical methods used for this compound analysis in plasma.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10–200 ng/mL |
| Intra-day Precision (CV%) | < 12.8% |
| Inter-day Precision (CV%) | < 12.8% |
| Mean Recovery | 89% |
| Internal Standard | Diphenhydramine Hydrochloride |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2.0–200 ng/mL |
| Correlation Coefficient (r) | 0.998 |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |
| Intra-assay Precision (CV%) | 2.8–7.8% |
| Inter-assay Precision (CV%) | 6.7–8.9% |
| Recovery | 50.2–53.1% |
| Internal Standard | Cisapride |
Table 3: GC-NPD Method Validation Parameters
| Parameter | Result |
| Intra-day Precision (CV%) | < 2.6% |
| Intra-day Accuracy | < 9.7% |
| Inter-day Precision (CV%) | < 8.7% |
| Inter-day Accuracy | < 14% |
Table 4: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5–500 ng/mL |
| Correlation Coefficient (r²) | 0.998 |
| Intra-day Precision (CV%) | 0.24–7.69% |
| Intra-day and Inter-day Accuracy | Within 87.9–114.1% of nominal values |
| Recovery | ~75.1% |
| Internal Standard | (+/-) alpha-benzoylamino-4-[2-(dimethylamino) ethoxy]-N,N-dipropylbenzenepropanamide |
Table 5: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Test Formulation | Reference Formulation | Healthy Korean Subjects |
| Cmax (ng/mL) | 93.9 ± 54.3 | 96.4 ± 51.6 | 69.07 ± 59.74 |
| AUC0→last (ng·h/mL) | 330.7 ± 193.9 | 348.9 ± 207.7 | 254.31 ± 197.38 |
| AUC0→inf (ng·h/mL) | 349.5 ± 205.3 | 380.8 ± 239.0 | 280.34 ± 199.96 |
| Tmax (h) | - | - | 1.74 ± 0.63 |
| Terminal Half-life (h) | 2.34–2.61 | 2.34–2.61 | 3.41 ± 1.99 |
Experimental Protocols
Protocol 1: HPLC-UV Method
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add diphenhydramine hydrochloride as the internal standard.
-
Extract this compound with n-hexane.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: A mixture of water and acetonitrile.
-
Detection: UV at 230 nm.
-
Retention Times: Diphenhydramine HCl: 5.6 ± 0.2 min; this compound: 8.3 ± 0.3 min.
-
Protocol 2: LC-MS/MS Method
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (e.g., Cisapride or this compound-d5).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of an extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: Luna C8.
-
Mobile Phase: Acetonitrile-ammonium formate (10mM, pH 4.5) (50:50, v/v).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple-reaction-monitoring (MRM) mode.
-
Protocol 3: GC-NPD/GC-MS Method
-
Sample Preparation (Solid-Phase/Solid-Liquid Extraction):
-
GC-NPD: Load 1 mL of plasma onto a Sep-pak C18 cartridge. Wash with 30% methanol and elute with methanol.
-
GC-MS: Perform solid-liquid extraction from plasma.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of methanol.
-
-
Chromatographic Conditions:
-
GC-MS Column: HP-5MS.
-
Detector: Nitrogen-Phosphorus Detector (NPD) or Mass Selective Detector.
-
Retention Times (GC-MS): this compound: ~9.8 min; Internal Standard: ~10.2 min.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A simple sample preparation with HPLC-UV method for estimation of this compound from plasma: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiropramide: A Versatile Tool for Gastroenterology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tiropramide is a potent antispasmodic agent with a multifaceted mechanism of action, making it a valuable pharmacological tool for in vitro and in vivo studies in gastroenterology.[1][2][3] As a derivative of tyrosine, this compound exerts its effects primarily through the direct relaxation of smooth muscle, independent of the autonomic nervous system.[4] Its therapeutic applications in conditions such as irritable bowel syndrome (IBS) and other gastrointestinal motility disorders are underpinned by its dual action on key intracellular signaling pathways.[5]
This document provides detailed application notes and experimental protocols for utilizing this compound in a research setting. It is intended to guide researchers in designing and executing experiments to investigate gastrointestinal smooth muscle physiology and pharmacology.
Mechanism of Action
This compound's spasmolytic effects are attributed to two primary mechanisms:
-
Inhibition of Phosphodiesterase (PDE): this compound inhibits the PDE enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to an accumulation of intracellular cAMP.
-
Inhibition of Calcium (Ca2+) Influx: this compound inhibits the influx of extracellular calcium ions into smooth muscle cells and modulates intracellular calcium release, which is a critical step in the contractile process.
The elevation of intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inhibition of MLCK, coupled with the reduced intracellular calcium concentration, prevents the phosphorylation of the myosin light chain, leading to smooth muscle relaxation.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound in various experimental models.
| Parameter | Value | Species | Tissue/Cell Type | Experimental Condition | Reference(s) |
| IC50 | 3.3 x 10⁻⁶ M | Rat | Isolated Detrusor | Ca²⁺ (3 mM)-induced contraction in Ca²⁺-free medium | |
| IC50 | 1.9 x 10⁻⁵ M | Rat | Isolated Detrusor | K⁺ (60 mM)-induced contraction | |
| Effective Concentration | 5-60 µmol/L | Guinea Pig, Rabbit, Rat | Various isolated smooth muscles (stomach, ileum, jejunum, colon, gallbladder, uterus) | Contractions induced by various stimulants (electrical, BaCl₂, acetylcholine, histamine, etc.) |
Table 1: In Vitro Efficacy of this compound on Smooth Muscle Contraction
| Parameter | Value | Species | Tissue/Cell Type | Experimental Condition | Reference(s) |
| IC50 (Fluorescence) | 16.4 x 10⁻⁵ M | Rat | Isolated Detrusor | K⁺ (60 mM)-induced increase in intracellular Ca²⁺ | |
| IC50 (Fluorescence) | 2.6 x 10⁻⁵ M | Rat | Isolated Detrusor | K⁺ (60 mM)-induced increase in intracellular Ca²⁺ (after pretreatment) |
Table 2: Effect of this compound on Intracellular Calcium Levels
| Parameter | Value | Species | Administration Route | Model | Reference(s) |
| Effective Dose | 4-40 mg/kg | Mouse, Rabbit, Rat, Guinea Pig | Intraperitoneal (i.p.) or Intravenous (i.v.) | Various models of gastrointestinal motility and spasm | |
| Effective Dose | 50-90 mg/kg | Mouse, Rabbit, Rat, Guinea Pig | Oral | Various models of gastrointestinal motility and spasm |
Table 3: In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and provide workflows for relevant experimental protocols.
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Contraction Assay
This protocol details the methodology for assessing the spasmolytic effect of this compound on isolated guinea pig ileum segments.
Materials:
-
Animals: Male guinea pigs (250-350 g)
-
Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl₂ 1.8, MgCl₂ 1.05, NaH₂PO₄ 0.42, NaHCO₃ 11.9, Glucose 5.55)
-
Gases: Carbogen (95% O₂, 5% CO₂)
-
Equipment: Organ bath with a capacity of 20-30 mL, isometric force transducer, data acquisition system, water bath for temperature control (37°C).
-
Reagents: this compound hydrochloride, contractile agonists (e.g., acetylcholine, histamine, potassium chloride), stock solutions of all reagents.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Open the abdominal cavity and carefully excise a segment of the terminal ileum.
-
Place the tissue segment in a petri dish containing pre-warmed and aerated Tyrode's solution.
-
Gently flush the lumen of the ileum with Tyrode's solution to remove any contents.
-
Carefully trim away the mesenteric attachments.
-
Cut the ileum into segments of 2-3 cm in length.
-
-
Mounting the Tissue:
-
Tie one end of the ileum segment to a tissue holder at the bottom of the organ bath and the other end to an isometric force transducer.
-
Submerge the mounted tissue in the organ bath filled with Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.
-
Apply an initial resting tension of 0.5-1.0 g to the tissue.
-
-
Equilibration:
-
Allow the tissue to equilibrate for a period of 30-60 minutes.
-
During equilibration, wash the tissue by replacing the Tyrode's solution every 10-15 minutes to remove metabolic waste products and any endogenous substances.
-
-
Experimental Protocol:
-
After equilibration, induce a submaximal contraction using a standard agonist (e.g., acetylcholine, histamine, or a high concentration of KCl).
-
Once a stable contraction is achieved, add this compound in a cumulative manner to the organ bath, allowing the response to stabilize after each addition.
-
Record the isometric tension continuously using the data acquisition system.
-
At the end of the experiment, wash the tissue thoroughly to return to baseline.
-
-
Data Analysis:
-
Measure the amplitude of contraction at each concentration of this compound.
-
Express the relaxation as a percentage of the initial agonist-induced contraction.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation) from the concentration-response curve.
-
Protocol 2: Intracellular Calcium Measurement in Colonic Smooth Muscle Cells
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in cultured primary colonic smooth muscle cells in response to this compound.
Materials:
-
Cells: Primary colonic smooth muscle cells cultured on glass coverslips.
-
Reagents: Fura-2 AM, Pluronic F-127, anhydrous DMSO, Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer, probenecid (optional), stimulating agents (e.g., KCl, carbachol), this compound.
-
Equipment: Fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, an emission filter around 510 nm, a digital camera, and image analysis software.
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a loading buffer consisting of HBSS (pH 7.2-7.4) and optionally 0.02-0.04% (w/v) Pluronic F-127 to aid in dye solubilization. If dye leakage is a concern, 1-2.5 mM probenecid can be added.
-
-
Cell Loading:
-
Grow colonic smooth muscle cells on glass coverslips to the desired confluency.
-
Aspirate the culture medium and wash the cells once with the loading buffer.
-
Add the Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM in loading buffer) to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer to remove any extracellular dye.
-
Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.
-
Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at ~510 nm.
-
Stimulate the cells with an agent known to increase intracellular calcium (e.g., a high concentration of KCl or carbachol) and record the change in fluorescence.
-
Once a stable elevated calcium level is observed, add this compound to the cells and continue to record the fluorescence changes.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Quantify the effect of this compound by measuring the decrease in the F340/F380 ratio following its application.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the complex mechanisms of gastrointestinal smooth muscle contractility. Its dual action as a phosphodiesterase inhibitor and a calcium influx blocker provides a unique profile for studying the interplay between cAMP and calcium signaling pathways in the regulation of gut motility. The protocols and data presented in this document offer a comprehensive guide for researchers to effectively utilize this compound in their gastroenterology research endeavors.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound | 55837-29-1 | Benchchem [benchchem.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Efficacy and Safety of this compound in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
Application Notes and Protocols for the Laboratory Synthesis of Tiropramide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of tiropramide hydrochloride, a smooth muscle relaxant. The document includes a multi-step synthetic procedure, purification methods, and characterization data. Additionally, it outlines the established mechanism of action of this compound, supported by a signaling pathway diagram. This information is intended for research and development purposes.
Chemical Properties and Data
| Property | Value | Reference |
| IUPAC Name | N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride | |
| Molecular Formula | C₂₈H₄₂ClN₃O₃ | [1] |
| Molecular Weight | 504.1 g/mol | [1] |
| CAS Number | 53567-47-8 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 180-184 °C | |
| Purity (Typical) | ≥98% (HPLC) | [2] |
| Solubility | Soluble in methanol and DMSO |
Synthetic Pathway Overview
The synthesis of this compound hydrochloride is a multi-step process commencing with the amino acid L-tyrosine. The general synthetic scheme involves:
-
N,O-Dibenzoylation of L-tyrosine.
-
Amide Formation with di-n-propylamine.
-
Selective Hydrolysis of the O-benzoyl group.
-
Etherification with 2-(diethylamino)ethyl chloride.
-
Salt Formation to yield this compound hydrochloride.
Experimental Protocols
The following protocols are based on established synthetic methods.[3][4] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Step 1: Synthesis of O,N-Dibenzoyl-L-tyrosine
This step involves the protection of both the amino and hydroxyl groups of L-tyrosine using benzoyl chloride in an alkaline solution.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |
| L-Tyrosine | 181.19 | 100 | 0.552 | 1 |
| Sodium Carbonate | 105.99 | 110 | 1.04 | 1.88 |
| Benzoyl Chloride | 140.57 | 100 | 0.711 | 1.29 |
| Purified Water | - | 2000 mL | - | - |
| Methanol | - | 600 mL | - | - |
| Concentrated HCl (37%) | - | ~700 g | - | - |
Procedure:
-
To a 5000 mL four-necked reaction flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2000 mL of purified water and 110 g of sodium carbonate.
-
Cool the solution to 10 °C with an ice bath.
-
Add 100 g of L-tyrosine to the stirred solution.
-
Slowly add 100 g of benzoyl chloride while maintaining the temperature at approximately 25 °C.
-
Stir the reaction mixture vigorously for 30 minutes.
-
Add 600 mL of methanol and continue stirring for 1 hour.
-
Cool the mixture to 5 °C.
-
Slowly add concentrated hydrochloric acid (approx. 700 g) to precipitate the product.
-
Stir for an additional hour at 5 °C.
-
Collect the precipitate by centrifugation or vacuum filtration.
-
Wash the solid with 300 mL of purified water.
-
Dry the product in a vacuum oven at 80 °C for 10 hours.
Expected Yield: ~210 g (Content: 99%).
Step 2: Synthesis of N-Benzoyl-L-tyrosyl-di-n-propylamide O-benzoate
This step involves the formation of an amide bond between the carboxylic acid of the protected tyrosine and di-n-propylamine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |
| O,N-Dibenzoyl-L-tyrosine | 389.41 | 100 | 0.257 | 1 |
| Di-n-propylamine | 101.19 | 90 | 0.889 | 3.46 |
| Toluene | - | 1500 mL | - | - |
| Concentrated HCl (37%) | - | 23 g | - | - |
| Sodium Chloride | - | 90 g | - | - |
| Purified Water | - | 300 mL | - | - |
Procedure:
-
In a 3000 mL four-necked flask equipped with a Dean-Stark apparatus, add 1500 mL of toluene, 100 g of O,N-Dibenzoyl-L-tyrosine, and 90 g of di-n-propylamine.
-
Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.
-
Continue the reaction for 10 hours.
-
Cool the reaction mixture and add a solution of 23 g of concentrated HCl in 300 g of purified water.
-
Stir for 30 minutes, then separate the aqueous layer.
-
Wash the organic layer with a solution of 90 g of sodium chloride in 300 mL of purified water.
-
Separate the aqueous layer and concentrate the organic layer under reduced pressure to obtain the product.
Step 3: Synthesis of N-Benzoyl-L-tyrosyl-di-n-propylamide
This step involves the selective hydrolysis of the O-benzoyl ester to free the phenolic hydroxyl group.
Materials:
| Reagent | Quantity |
| N-Benzoyl-L-tyrosyl-di-n-propylamide O-benzoate | ~125 g |
| Sodium Hydroxide | 1.1 eq |
| Methanol/Water | As needed |
Procedure:
-
Dissolve the product from Step 2 in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (1.1 molar equivalents).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4 & 5: Synthesis of this compound Hydrochloride
This final step involves the etherification of the phenolic hydroxyl group and subsequent conversion to the hydrochloride salt.
Materials:
| Reagent | Molar Mass ( g/mol ) | Molar Ratio (relative to N-benzoyl-tyrosyl-di-n-propylamide) |
| N-Benzoyl-L-tyrosyl-di-n-propylamide | 368.48 | 1 |
| 2-(Diethylamino)ethyl chloride HCl | 172.10 | 1-2 |
| Sodium Methoxide | 54.02 | Stoichiometric |
| Ethylenediamine tetraacetic acid (EDTA) | 292.24 | 0.06-0.07 |
| Toluene | - | Solvent |
| Hydrochloric Acid (gas or solution) | 36.46 | To pH 2.0 |
Procedure:
-
Dissolve N-benzoyl-L-tyrosyl-di-n-propylamide in toluene.
-
Add sodium methoxide and stir the mixture.
-
Add 2-(diethylamino)ethyl chloride hydrochloride and a catalytic amount of EDTA.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction and wash with water.
-
Dry the organic layer and concentrate under reduced pressure to obtain the free base of this compound.
-
Dissolve the free base in a suitable solvent (e.g., acetone) and cool to 0 °C.
-
Introduce hydrochloric acid gas or add a solution of HCl in an organic solvent until the pH reaches 2.0.
-
Collect the precipitated this compound hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.
Characterization and Purity Analysis
The final product and intermediates should be characterized using standard analytical techniques.
| Analytical Technique | Expected Results |
| HPLC | Purity ≥98%. A suitable method would involve a C18 column with a mobile phase of ammonium formate buffer and methanol in a gradient elution. |
| ¹H NMR | The spectrum should be consistent with the structure of this compound hydrochloride, showing characteristic peaks for the aromatic protons, the diethylamino and dipropylamino groups, and the tyrosine backbone. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the this compound free base. |
| Melting Point | A sharp melting point in the range of 180-184 °C. |
Mechanism of Action of this compound
This compound acts as a smooth muscle relaxant through a multi-faceted mechanism. Its primary effects are the inhibition of calcium ion (Ca²⁺) influx into smooth muscle cells and the increase of intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Inhibition of Calcium Influx: Calcium ions are essential for the contraction of smooth muscle. This compound inhibits the entry of extracellular Ca²⁺, which reduces the activation of calmodulin and subsequently myosin light-chain kinase (MLCK). This leads to decreased phosphorylation of myosin light chains and muscle relaxation.
-
Increase in cAMP: this compound is also believed to inhibit phosphodiesterase (PDE), the enzyme responsible for the breakdown of cAMP. Elevated cAMP levels activate protein kinase A (PKA), which can phosphorylate and inactivate MLCK, further contributing to smooth muscle relaxation.
References
- 1. This compound Hydrochloride | C28H42ClN3O3 | CID 134448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride 53567-47-8 | TCI AMERICA [tcichemicals.com]
- 3. Novel method for synthesizing this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
Application Note: High-Throughput Analysis of Tiropramide and its Metabolites in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antispasmodic drug tiropramide and a proposed methodology for its major metabolites in human plasma. The established protocol for this compound utilizes liquid-liquid extraction for sample preparation and a stable isotope-labeled internal standard (this compound-d5) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization mode. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. While a validated method for the simultaneous quantification of this compound's primary metabolites (hydroxythis compound, N-despropylthis compound, N-desethylthis compound, and N-desethyl-N-despropylthis compound) is not fully established in publicly available literature, this document provides a proposed protocol that can be adapted for their analysis.
Introduction
This compound is a potent antispasmodic agent used for the treatment of smooth muscle spasms.[1] It functions by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which promotes the binding of calcium ions to the sarcoplasmic reticulum, leading to smooth muscle relaxation.[2][3] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] this compound is extensively metabolized in the liver, primarily through phase I reactions involving the CYP2D6 enzyme, into various metabolites including hydroxythis compound, N-despropylthis compound, N-desethylthis compound, and N-desethyl-N-despropylthis compound.[4] This application note provides a detailed, validated LC-MS/MS method for this compound quantification and a proposed framework for the analysis of its key metabolites.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of this compound-d5 internal standard working solution (100 ng/mL in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of ethyl acetate for liquid-liquid extraction.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Gradient Elution: A suitable gradient should be optimized to ensure separation of this compound and its metabolites from endogenous plasma components.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple-Reaction-Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for this compound and its metabolites should be optimized for maximum signal intensity.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Reference |
| Linearity Range | 2.0 - 200 ng/mL | |
| Correlation Coefficient (r) | 0.998 | |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | |
| Intra-day Precision (CV%) | 2.8 - 7.8% | |
| Inter-day Precision (CV%) | 6.7 - 8.9% | |
| Recovery | 50.2 - 53.1% | |
| Internal Standard | This compound-d5 or Cisapride |
Proposed MRM Transitions for this compound and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 468.3 | 114.2 |
| This compound-d5 (IS) | 473.3 | 114.2 or 119.2 |
| Hydroxythis compound | To be determined | To be determined |
| N-despropylthis compound | To be determined | To be determined |
| N-desethylthis compound | To be determined | To be determined |
| N-desethyl-N-despropylthis compound | To be determined | To be determined |
Note: The exact MRM transitions for the metabolites need to be determined experimentally.
Visualizations
Caption: Experimental workflow for the bioanalysis of this compound.
Caption: Proposed metabolic pathway of this compound.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making it well-suited for regulated bioanalytical studies. While a specific validated method for this compound's metabolites is not detailed, the provided protocol offers a strong foundation for the development and validation of a comprehensive assay to simultaneously measure the parent drug and its metabolites. Such a method would be invaluable for a more complete understanding of the pharmacokinetics and metabolism of this compound.
References
- 1. Population Pharmacokinetic Analysis of this compound in Healthy Korean Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of this compound in human blood by gas chromatography with nitrogen-phosphorus detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound after single doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of metabolites of this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioseparation of Tiropramide Isomers by Chiral High-Performance Liquid Chromatography
Introduction
Tiropramide is an antispasmodic drug possessing a chiral center, meaning it exists as two enantiomers.[1][2] Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these isomers is crucial in drug development and quality control. This application note details a robust method for the enantioseparation of this compound using chiral High-Performance Liquid Chromatography (HPLC). The method utilizes a leucine-derived chiral stationary phase (CSP) and has been demonstrated to provide good resolution of the this compound enantiomers.[1][2]
Principle
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase.[3] The leucine-derived CSP, a π-acceptor type column, forms transient diastereomeric complexes with the this compound enantiomers. The differing stability of these complexes leads to different retention times on the column, allowing for their separation and quantification.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: A leucine-derived chiral stationary phase, such as one based on 3,5-dinitrobenzoyl leucine bonded to silica gel. While the original study does not specify the exact column, commercially available examples include Regis (L)-Leucine or (D)-Leucine columns (25 cm x 4.6 mm, 5 µm).
-
Solvents: HPLC grade methanol, acetonitrile, water, acetic acid (HOAc), and triethylamine (TEA).
-
Sample: Racemic this compound standard. This compound is a derivative of tyrosine.
Detailed Experimental Protocol
1. Mobile Phase Preparation
Three different mobile phase compositions have been shown to be effective for the separation of this compound enantiomers. Prepare the desired mobile phase by accurately measuring and mixing the following components:
-
Mobile Phase A: Methanol:Water:Acetic Acid (700:300:2 v/v/v). For improved resolution, triethylamine (TEA) can be added. The original study notes that TEA is necessary for good resolution. A recommended starting concentration for TEA is 0.1% (v/v).
-
Mobile Phase B: Methanol:Water:Acetic Acid:Triethylamine (500:500:2:1 v/v/v/v).
-
Mobile Phase C: Acetonitrile:Water:Acetic Acid:Triethylamine (700:300:2:1 v/v/v/v).
Degas the prepared mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
2. Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a suitable concentration for UV detection (e.g., 10-100 µg/mL). The injection volume used in a key study was 5 µL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
3. HPLC Conditions
-
Column: Leucine-derived chiral stationary phase (e.g., Regis (L)-Leucine, 25 cm x 4.6 mm, 5 µm).
-
Mobile Phase: Select from Mobile Phase A, B, or C.
-
Flow Rate: 1.0 mL/min to 1.5 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
4. Data Analysis
Identify the two enantiomer peaks in the chromatogram. Calculate the retention time (t R ), separation factor (α), and resolution (R s ) for each experimental condition.
-
Separation Factor (α): α = k' 2 / k' 1 , where k' 1 and k' 2 are the retention factors of the first and second eluting enantiomers, respectively.
-
Resolution (R s ): R s = 2(t R2 - t R1 ) / (w 1 + w 2 ), where t R1 and t R2 are the retention times and w 1 and w 2 are the peak widths at the base of the two enantiomer peaks.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the enantioseparation of this compound under different chromatographic conditions as reported in the literature.
| Condition ID | Mobile Phase Composition (v/v/v/v) | Flow Rate (mL/min) | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) | Separation Factor (α) |
| 1 | MeOH:H₂O:HOAc:TEA (700:300:2:0) | 1.0 | 3.81 | 6.60 | 3.00 |
| 2 | MeOH:H₂O:HOAc:TEA (500:500:2:1) | 1.5 | 10.74 | 21.08 | 2.39 |
| 3 | ACN:H₂O:HOAc:TEA (700:300:2:1) | 1.0 | 5.16 | 6.62 | 1.55 |
Note: Retention times and separation factors are extracted from the cited literature. Resolution (Rs) values were not explicitly provided in the source material.
Visualizations
Caption: Experimental workflow for the enantioseparation of this compound by chiral HPLC.
References
Application Notes and Protocols for the Experimental Study of Tiropramide in Gastrointestinal Disorders
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the experimental design for studying tiropramide, a spasmolytic agent used in the management of gastrointestinal (GI) disorders.
Introduction
This compound is a derivative of tyrosine that exerts its therapeutic effects by inducing smooth muscle relaxation, primarily in the gastrointestinal tract.[1] Its multifaceted mechanism of action makes it an effective treatment for conditions characterized by smooth muscle spasms, such as Irritable Bowel Syndrome (IBS) and biliary dyskinesia.[2][3][4] Understanding the experimental design for evaluating this compound is crucial for preclinical and clinical research.
Mechanism of Action
This compound's spasmolytic activity stems from a combination of effects on intracellular signaling pathways within smooth muscle cells.[2] The primary mechanisms include:
-
Inhibition of Calcium Influx: this compound directly inhibits the influx of calcium ions (Ca2+) into smooth muscle cells, a critical step for muscle contraction.
-
Elevation of Cyclic AMP (cAMP): The drug inhibits phosphodiesterase (PDE), the enzyme responsible for degrading cAMP. Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn inhibits myosin light-chain kinase (MLCK), promoting muscle relaxation.
-
Anticholinergic Properties: this compound exhibits anticholinergic activity by blocking muscarinic receptors for acetylcholine, a neurotransmitter that stimulates smooth muscle contraction.
-
Anti-inflammatory Effects: Some evidence suggests that this compound also possesses mild anti-inflammatory properties, which can contribute to symptom relief in GI disorders.
Signaling Pathway
The following diagram illustrates the key signaling pathways involved in this compound-induced smooth muscle relaxation.
Experimental Design Workflow
A typical experimental workflow for studying this compound involves a combination of in vitro and in vivo studies, culminating in clinical trials.
Experimental Protocols
In Vitro Studies: Isolated Smooth Muscle Preparations
Objective: To evaluate the direct spasmolytic effect of this compound on GI smooth muscle.
Materials:
-
Animal tissue: Guinea pig ileum, rat colon, or rabbit jejunum.
-
Organ bath system with temperature control and aeration.
-
Krebs-Henseleit solution.
-
Spasmogens: Acetylcholine, histamine, BaCl2.
-
This compound hydrochloride.
-
Isotonic transducer and data acquisition system.
Protocol:
-
Isolate a segment of the desired GI tissue (e.g., 2-3 cm of guinea pig ileum).
-
Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate for 30-60 minutes under a resting tension of 1g.
-
Induce sustained contractions using a spasmogen (e.g., acetylcholine 10^-6 M).
-
Once a stable contraction plateau is reached, add increasing concentrations of this compound cumulatively to the organ bath.
-
Record the relaxation response at each concentration.
-
Calculate the EC50 (half-maximal effective concentration) for this compound.
In Vivo Studies: Models of GI Hypermotility
Objective: To assess the efficacy of this compound in reducing GI motility in living organisms.
Materials:
-
Rodents (mice or rats).
-
Charcoal meal (e.g., 5% charcoal in 10% gum acacia).
-
Hypermotility-inducing agent (e.g., castor oil, morphine).
-
This compound hydrochloride.
-
Oral gavage needles.
Protocol:
-
Fast the animals overnight with free access to water.
-
Divide the animals into control and treatment groups.
-
Administer this compound (e.g., 50-90 mg/kg, orally) or vehicle to the respective groups.
-
After a set pre-treatment time (e.g., 30-60 minutes), administer the hypermotility-inducing agent if applicable.
-
Administer the charcoal meal orally to all animals.
-
After a specific time (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.
-
Excise the small intestine and measure the total length and the distance traveled by the charcoal meal.
-
Calculate the percentage of intestinal transit for each animal.
Logical Relationship of Experimental Stages
The progression from preclinical to clinical studies follows a logical sequence to ensure safety and efficacy.
References
- 1. Efficacy and Safety of this compound in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. Controlled study of the effects of this compound on biliary dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Tiropramide's Mechanism of Action Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiropramide is an antispasmodic drug primarily used to alleviate smooth muscle spasms.[1] Its therapeutic effects are attributed to its multifaceted mechanism of action, principally involving the modulation of intracellular calcium (Ca²⁺) levels and the inhibition of phosphodiesterase (PDE), which in turn increases cyclic adenosine monophosphate (cAMP) concentrations.[2][3][4] These actions collectively lead to smooth muscle relaxation.[4] This document provides detailed protocols for cell-based assays to investigate these key mechanisms of this compound.
Data Presentation
The following table summarizes the quantitative data available for this compound's effects in relevant cell-based assays.
| Parameter | Cell/Tissue Type | Value | Reference |
| IC₅₀ for Ca²⁺-induced Contraction | Isolated rat detrusor | 3.3 x 10⁻⁶ M | |
| IC₅₀ for K⁺-induced Contraction | Isolated rat detrusor | 2.1 x 10⁻⁵ M | |
| IC₅₀ for K⁺-induced Intracellular Ca²⁺ Increase (Fura-2 Fluorescence) | Isolated rat detrusor | 2.6 x 10⁻⁵ M | |
| Phosphodiesterase (PDE) Inhibition | Rabbit colon homogenates | Inhibited at doses approximately ten times those causing smooth muscle relaxation. |
Key Mechanisms and Corresponding Assays
This compound's primary mechanisms of action that can be investigated using cell-based assays are:
-
Modulation of Intracellular Calcium Levels: this compound inhibits the influx of extracellular calcium and affects its release from intracellular stores. This can be quantified using fluorescent Ca²⁺ indicators.
-
Inhibition of Phosphodiesterase (PDE) and Enhancement of cAMP Levels: this compound inhibits PDE, the enzyme that degrades cAMP. This leads to an accumulation of intracellular cAMP, which promotes smooth muscle relaxation. This can be assessed using commercially available PDE activity and cAMP assays.
Application Note 1: Intracellular Calcium Mobilization Assay
Objective
To determine the effect of this compound on intracellular calcium concentration ([Ca²⁺]i) in smooth muscle cells.
Principle
Fura-2 AM, a membrane-permeable fluorescent dye, is loaded into cells where it is cleaved by intracellular esterases to the active, membrane-impermeable form, Fura-2. Fura-2 exhibits a shift in its excitation spectrum upon binding to Ca²⁺. The ratio of fluorescence emission at 510 nm when excited at 340 nm (Ca²⁺-bound Fura-2) and 380 nm (Ca²⁺-free Fura-2) is used to calculate the intracellular calcium concentration, providing a ratiometric measurement that is independent of dye concentration and cell thickness.
Experimental Workflow
Detailed Protocol
Materials:
-
Smooth muscle cell line (e.g., human airway smooth muscle cells, vascular smooth muscle cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution
-
This compound hydrochloride
-
Contractile agonist (e.g., carbachol, KCl)
-
Fluorescence microplate reader or microscope with dual-excitation capabilities
Procedure:
-
Cell Culture:
-
Culture smooth muscle cells in appropriate medium at 37°C in a humidified atmosphere of 5% CO₂.
-
For plate reader assays, seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
For microscopy, seed cells on glass coverslips.
-
-
Fura-2 AM Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO.
-
On the day of the experiment, prepare a loading buffer by diluting the Fura-2 AM stock solution and Pluronic F-127 in HBSS to a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Wash the cells once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Add fresh HBSS and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Fluorescence Measurement:
-
Place the 96-well plate in a fluorescence microplate reader or mount the coverslip on a fluorescence microscope.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
-
Record the baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
Add varying concentrations of this compound to the wells and record the fluorescence ratio for 5-10 minutes to observe its direct effect on resting [Ca²⁺]i.
-
To assess the inhibitory effect, pre-incubate cells with this compound for a desired period, and then add a contractile agonist (e.g., carbachol or KCl) to induce a calcium influx.
-
Continue recording the fluorescence ratio to measure the peak and sustained calcium response in the presence of this compound.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
Calculate the change in the fluorescence ratio in response to this compound and/or the agonist.
-
Plot dose-response curves for this compound's inhibition of the agonist-induced calcium increase to determine the IC₅₀ value.
-
Application Note 2: Phosphodiesterase (PDE) Activity Assay
Objective
To determine the inhibitory effect of this compound on phosphodiesterase (PDE) activity.
Principle
This assay measures the activity of PDE by quantifying the amount of cAMP remaining after the enzymatic reaction. A common method involves a two-step enzymatic reaction. In the first step, PDE hydrolyzes cAMP to AMP. In the second step, the remaining cAMP is used in a kinase reaction that consumes ATP. The amount of ATP remaining is then quantified using a luciferase-based reaction, where the light output is inversely proportional to the PDE activity.
Signaling Pathway
Detailed Protocol
Materials:
-
Purified phosphodiesterase enzyme (e.g., from bovine brain or a specific recombinant isoform) or cell lysate containing PDE activity
-
cAMP (substrate)
-
PDE assay buffer
-
This compound hydrochloride
-
Known PDE inhibitor (e.g., IBMX) as a positive control
-
Commercially available PDE activity assay kit (e.g., PDE-Glo™ Phosphodiesterase Assay from Promega)
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare cAMP substrate solution according to the kit manufacturer's instructions.
-
Prepare the PDE enzyme solution in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Assay Procedure (based on a generic luminescent assay):
-
Add the PDE assay buffer to the wells of a white, opaque 96-well plate.
-
Add the serially diluted this compound or the positive control (IBMX) to the respective wells. Include a vehicle control (DMSO).
-
Add the PDE enzyme solution to all wells except for the "no enzyme" control.
-
Initiate the reaction by adding the cAMP substrate solution to all wells.
-
Incubate the plate at room temperature for the time recommended by the manufacturer (e.g., 30-60 minutes).
-
Stop the PDE reaction by adding the termination reagent provided in the kit.
-
Add the detection reagent (containing ATP and luciferase) to all wells.
-
Incubate for a further 10-20 minutes at room temperature to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the PDE activity.
-
Calculate the percentage of PDE inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Further Investigations
While the primary mechanisms of this compound are related to Ca²⁺ and cAMP, its broad musculotropic effects suggest that other pathways might be involved. Researchers can extend their investigation to include:
-
M-type Potassium Channel (KCNQ) Activity: M-currents are voltage-gated potassium currents that help to stabilize the resting membrane potential of excitable cells. Activation of M-currents leads to hyperpolarization and reduced excitability. The effect of this compound on M-currents can be investigated using patch-clamp electrophysiology.
-
Rho-Kinase (ROCK) Pathway: The Rho/ROCK pathway is a key regulator of smooth muscle contraction. Inhibition of this pathway leads to muscle relaxation. The effect of this compound on ROCK activity can be assessed using commercially available ROCK activity assays that typically measure the phosphorylation of a ROCK substrate.
These additional assays can provide a more comprehensive understanding of this compound's mechanism of action and may reveal novel therapeutic targets.
References
Application Notes and Protocols for Tiropramide Solutions in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of tiropramide solutions for use in a variety of laboratory settings. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Chemical and Physical Properties of this compound
This compound is a smooth muscle antispasmodic agent. For laboratory use, it is often supplied as this compound hydrochloride. Understanding its chemical and physical properties is essential for proper handling and solution preparation.
| Property | Value | Source |
| Chemical Formula | C₂₈H₄₁N₃O₃ (this compound) C₂₈H₄₂ClN₃O₃ (this compound HCl) | [1][2] |
| Molecular Weight | 467.65 g/mol (this compound) 504.11 g/mol (this compound HCl) | [1][2] |
| Appearance | Solid powder | [2] |
| Water Solubility | 0.00583 mg/mL (this compound) | |
| Solubility | Soluble in DMSO. Slightly soluble in methanol. |
Preparation of this compound Stock Solutions
The choice of solvent for preparing this compound stock solutions depends on the specific requirements of the experiment. It is crucial to use high-purity solvents to avoid introducing contaminants.
Protocol for Preparing a 1 mg/mL Stock Solution in Methanol
This protocol is suitable for applications where methanol is a compatible solvent, such as in certain analytical methods.
Materials:
-
This compound hydrochloride powder
-
Methanol (HPLC grade)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
-
Vortex mixer
Procedure:
-
Accurately weigh 10 mg of this compound hydrochloride powder using an analytical balance.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of methanol to the flask.
-
Vortex the mixture until the this compound hydrochloride is completely dissolved.
-
Add methanol to the flask to bring the final volume to 10 mL.
-
Mix the solution thoroughly by inverting the flask several times.
Protocol for Preparing a Stock Solution in DMSO
DMSO is a versatile solvent suitable for many in vitro and in vivo studies.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 10 mM or 50 mM).
-
Calculate the required mass of this compound hydrochloride using its molecular weight (504.11 g/mol ).
-
Accurately weigh the calculated amount of this compound hydrochloride powder.
-
Transfer the powder to a sterile tube or vial.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex the mixture until the compound is fully dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
Preparation of Working Solutions
Working solutions are typically prepared by diluting the stock solution in an appropriate buffer or cell culture medium.
Protocol for Serial Dilutions
Procedure:
-
Based on the desired final concentrations for your experiment, calculate the required dilutions from the stock solution.
-
For aqueous-based assays, it is recommended to perform serial dilutions of the stock solution in a buffer (e.g., PBS) or cell culture medium.
-
When diluting a DMSO stock solution for cell-based assays, ensure the final concentration of DMSO is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
For example, to prepare a 100 µM working solution from a 10 mM stock in DMSO, you can perform a 1:100 dilution in the final assay medium.
Storage and Stability
Proper storage of this compound solutions is critical to maintain their integrity and activity.
| Solution Type | Storage Temperature | Duration | Notes |
| Powder | Dry, dark, 0 - 4°C | Short-term (days to weeks) | |
| Dry, dark, -20°C | Long-term (months to years) | ||
| Stock Solutions | 0 - 4°C | Short-term (days to weeks) | |
| -20°C or -80°C | Long-term (months) | Aliquot to avoid repeated freeze-thaw cycles. |
Stability Considerations:
-
This compound is susceptible to degradation in acidic, basic, and oxidative conditions.
-
It is stable under neutral, thermal, and photolytic conditions.
-
Avoid exposing solutions to strong light for extended periods.
Experimental Workflow
The following diagram illustrates a general workflow for the preparation of this compound solutions for laboratory experiments.
Caption: Workflow for preparing this compound solutions.
Mechanism of Action: Signaling Pathway
This compound exerts its smooth muscle relaxant effects through a multi-target mechanism. The diagram below illustrates the key signaling pathways involved.
Caption: this compound's multifaceted mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Tiropramide Solubility in Aqueous Buffers
Welcome to the technical support center for tiropramide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound and its hydrochloride salt in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a smooth muscle antispasmodic agent.[1] As a lipophilic compound, this compound free base has very low aqueous solubility, which can present challenges for its use in in vitro and in vivo experimental systems that require aqueous buffers. The hydrochloride salt of this compound is more commonly used in research due to its improved solubility characteristics.
Q2: What is the predicted water solubility of this compound?
A2: The predicted water solubility of this compound (free base) is approximately 0.00583 mg/mL.[2] It is important to note that this is a predicted value and the actual solubility in specific aqueous buffers may vary. The hydrochloride salt is expected to have a higher aqueous solubility.
Q3: In which organic solvents is this compound hydrochloride soluble?
A3: this compound hydrochloride is soluble in dimethyl sulfoxide (DMSO) and methanol.[3] It is common practice to prepare a high-concentration stock solution in DMSO for in vitro studies.
Q4: How does pH affect the solubility of this compound hydrochloride?
A4: As a weak base, the solubility of this compound hydrochloride is expected to be pH-dependent. In acidic conditions (lower pH), it will be more protonated and thus more soluble in aqueous solutions. As the pH increases and becomes more basic, the equilibrium will shift towards the less soluble free base form, potentially leading to precipitation.
Q5: What are some common issues encountered when preparing this compound hydrochloride solutions in aqueous buffers?
A5: The most common issue is precipitation of the compound upon dilution of an organic stock solution (e.g., DMSO) into an aqueous buffer. This is especially prevalent in buffers with a neutral or alkaline pH.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound hydrochloride exceeds its solubility at the buffer's pH. | - Lower the final concentration of this compound hydrochloride.- Increase the percentage of DMSO in the final solution (note: for cell-based assays, keep DMSO concentration below 0.5% to avoid cytotoxicity).- Use a stepwise dilution method: first dilute the DMSO stock in a small volume of acidic buffer (e.g., pH 4-5) where solubility is higher, then add this intermediate dilution to the final volume of the target buffer. |
| Cloudiness or precipitation in the buffer over time. | The compound is slowly converting to the less soluble free base at the buffer's pH. This compound is also known to be susceptible to basic hydrolysis.[4] | - Prepare fresh solutions for each experiment.- If possible, perform experiments at a slightly acidic pH where the compound is more stable and soluble. For long-term experiments, consider the stability of the compound at the experimental pH. |
| Inconsistent experimental results. | Variability in the preparation of this compound hydrochloride solutions, leading to different effective concentrations. | - Ensure the DMSO stock solution is fully dissolved before dilution.- Use a consistent, validated protocol for preparing working solutions.- Vortex the solution gently before each use to ensure homogeneity. |
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula (HCl Salt) | C₂₈H₄₂ClN₃O₃ | [1] |
| Molecular Weight (HCl Salt) | 504.11 g/mol | |
| Predicted Water Solubility (Free Base) | 0.00583 mg/mL | |
| pKa (Strongest Basic) | 9.32 |
Table 1: Physicochemical Properties of this compound Hydrochloride.
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out the required amount of this compound hydrochloride powder. For a 10 mM solution, this would be 5.04 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the powder in a sterile microcentrifuge tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).
Protocol 2: Preparation of this compound Hydrochloride Working Solutions in Aqueous Buffer for In Vitro Assays
This protocol provides a general method for diluting a DMSO stock solution into an aqueous buffer, such as Phosphate Buffered Saline (PBS), for cell culture experiments.
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile dilution tubes
-
Calibrated pipettes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound hydrochloride DMSO stock solution at room temperature.
-
To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL:
-
Pipette 990 µL of the aqueous buffer into a sterile tube.
-
Add 10 µL of the 10 mM stock solution to the buffer.
-
Immediately vortex the solution gently to ensure rapid and uniform mixing.
-
-
The final concentration of DMSO in this example is 0.1%. For most cell-based assays, it is crucial to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control in your experiments, which consists of the aqueous buffer with the same final concentration of DMSO as the drug-treated samples.
Protocol 3: Determination of this compound Hydrochloride Solubility in an Aqueous Buffer
This protocol outlines a method to determine the saturation solubility of this compound hydrochloride in a specific aqueous buffer at a given pH.
Materials:
-
This compound hydrochloride powder
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Rotary shaker or orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound hydrochloride powder to a glass vial containing a known volume (e.g., 5 mL) of the aqueous buffer. The excess amount ensures that a saturated solution is formed.
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Dilute the filtered supernatant with the same aqueous buffer to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound hydrochloride in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the saturation solubility by multiplying the measured concentration by the dilution factor.
Visualizations
Signaling Pathway of this compound in Smooth Muscle Relaxation
This compound is thought to exert its smooth muscle relaxant effects through a multi-faceted mechanism that primarily involves an increase in intracellular cyclic AMP (cAMP) and a decrease in intracellular calcium availability.
Caption: this compound's mechanism of action in smooth muscle cells.
Experimental Workflow for Preparing this compound Working Solutions
A systematic workflow is crucial to ensure the reproducibility of experiments involving this compound.
Caption: Workflow for preparing this compound working solutions.
References
- 1. medkoo.com [medkoo.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic separation of this compound hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiropramide Stability and Degradation Product Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability studies and analyzing degradation products of tiropramide. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known stability characteristics of this compound?
A1: this compound hydrochloride is known to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress conditions in a solution state.[1][2] Conversely, the drug is stable under neutral, thermal, and photolytic conditions in both solution and solid forms.[1][2]
Q2: How many degradation products are typically observed for this compound under stress conditions?
A2: Studies have consistently reported the formation of five primary degradation products (DPs) when this compound is subjected to various stress conditions.[1] These DPs are typically separated and identified using advanced analytical techniques.
Q3: What are the recommended analytical techniques for separating and identifying this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating this compound from its degradation products. For structural characterization and identification of the degradation products, hyphenated techniques such as Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS) are employed. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for further confirmation of specific structures, such as N-oxides.
Q4: Is it necessary to use an internal standard for quantitative analysis?
A4: Yes, for accurate quantification of this compound in biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d5, is highly recommended. A SIL-IS closely mimics the physicochemical properties of the analyte, which helps to correct for variability during sample preparation and analysis, thereby enhancing the precision and accuracy of the method.
Troubleshooting Guides
Problem: Poor peak shape (e.g., tailing, fronting) for this compound or its degradation products in the HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for the analytes. For this compound, a mobile phase of 10 mM ammonium formate at pH 3.6 has been shown to be effective. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Secondary Interactions with Silanols | Add a competitive amine, such as triethylamine (TEA), to the mobile phase in small concentrations to block active silanol groups on the stationary phase. |
Problem: Difficulty in identifying and differentiating between degradation products.
| Possible Cause | Troubleshooting Steps |
| Insufficient Resolution in Mass Spectrometry | Utilize a high-resolution mass spectrometer (e.g., QTOF) to obtain accurate mass measurements of the parent and fragment ions, which aids in elemental composition determination. |
| Ambiguous Fragmentation Pattern | Perform MS/MS experiments at varying collision energies to generate a comprehensive fragmentation pattern for each degradation product. This can help in elucidating the structure. |
| Isomeric Degradation Products | If isomers are present, modify the chromatographic method (e.g., change the mobile phase gradient, temperature, or stationary phase) to achieve separation. In some cases, techniques like NMR may be required for definitive identification. |
Problem: Inconsistent or low recovery of this compound during sample preparation.
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, experiment with different organic solvents and pH adjustments of the aqueous phase. |
| Analyte Adsorption | Use silanized glassware or polypropylene tubes to minimize adsorption of this compound to container surfaces. |
| Degradation during Sample Processing | Ensure that the sample processing steps are performed under conditions that minimize degradation (e.g., protection from light, controlled temperature, and appropriate pH). |
Data Presentation
The following table summarizes the percentage of this compound degradation observed under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Degradation Products Formed |
| Acid Hydrolysis | 1N HCl | 8 hours | 80°C | 15.2% | DP1, DP2, DP3, DP4 |
| Base Hydrolysis | 0.1N NaOH | 4 hours | 60°C | 12.8% | DP2 |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | 10.5% | DP5 (N-oxide) |
| Thermal | - | 48 hours | 105°C | No significant degradation | - |
| Photolytic (Solid) | UV light (254 nm) | 7 days | Room Temp | No significant degradation | - |
| Photolytic (Solution) | UV light (254 nm) | 7 days | Room Temp | No significant degradation | - |
| Neutral Hydrolysis | Water | 48 hours | 80°C | No significant degradation | - |
Note: This table is a representation based on findings from cited literature. Actual degradation percentages may vary depending on specific experimental conditions.
Experimental Protocols
Forced Degradation (Stress Testing) of this compound
This protocol outlines the general procedure for subjecting this compound to various stress conditions as per ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Reflux the mixture at 80°C for 8 hours. After cooling, neutralize the solution with 1N NaOH and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Reflux the mixture at 60°C for 4 hours. After cooling, neutralize the solution with 0.1N HCl and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Keep the solid drug powder in a hot air oven at 105°C for 48 hours. Also, reflux a solution of the drug in water at 80°C for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid drug powder and a 1 mg/mL solution in methanol to UV light (254 nm) for 7 days. Prepare a 100 µg/mL solution of the exposed solid drug in the mobile phase. Dilute the exposed solution to 100 µg/mL with the mobile phase.
Stability-Indicating HPLC Method
This method is suitable for the separation of this compound and its degradation products.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: Agilent C18 column (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
Solvent A: 10 mM ammonium formate, pH adjusted to 3.6.
-
Solvent B: Methanol.
-
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: 20% A, 80% B
-
30-32 min: Linear gradient to 95% A, 5% B
-
32-40 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Visualizations
Caption: Experimental workflow for this compound forced degradation and analysis.
Caption: this compound degradation pathways under different stress conditions.
References
- 1. Chromatographic separation of this compound hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
optimizing tiropramide concentration for cell culture experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of tiropramide in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antispasmodic agent that exerts its effects primarily through a direct action on smooth muscle cells.[1][2][3] Its multifaceted mechanism involves:
-
Inhibition of Phosphodiesterase (PDE): this compound inhibits PDE, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn inhibits myosin light chain kinase (MLCK), resulting in smooth muscle relaxation.
-
Inhibition of Calcium Influx: A predominant mechanism of this compound is the inhibition of calcium ion (Ca²⁺) influx into smooth muscle cells. By reducing intracellular calcium, it prevents the activation of calmodulin and MLCK, which are crucial for muscle contraction.
-
Muscarinic Receptor Antagonism: this compound exhibits anticholinergic properties by acting as an antagonist at muscarinic receptors, particularly M1 and M3. This action blocks the contractile effect of acetylcholine on smooth muscles.
-
Enhanced Calcium Sequestration: It promotes the binding of calcium ions to the sarcoplasmic reticulum, further decreasing the cytosolic calcium concentration available for contraction.
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
Based on in vitro studies on isolated smooth muscle preparations, a general starting concentration range for this compound is between 1 µM and 100 µM. One study on rat detrusor muscle reported an IC50 value of 3.3 µM for the inhibition of Ca²⁺-induced contractions, and a significant increase in cAMP levels was observed at 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I dissolve this compound for cell culture use?
This compound is a tyrosine derivative. For cell culture applications, it is advisable to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). This stock solution can then be diluted to the final working concentration in the cell culture medium. To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should typically be kept below 0.1%.
Q4: What are the potential off-target effects of this compound?
While this compound is known for its direct myotropic effects, its anticholinergic properties mean it can interact with muscarinic receptors. At higher concentrations, it may also have depressive effects on the cardiovascular system, although this is more relevant to in vivo studies. When designing experiments, it is important to consider the expression of muscarinic receptors in your cell model and include appropriate controls.
Q5: What is a typical incubation time for this compound in cell culture?
The optimal incubation time will depend on the specific assay and cell type. For signaling pathway studies, such as measuring changes in cAMP or intracellular calcium, shorter incubation times (e.g., minutes to a few hours) may be sufficient. For cytotoxicity or cell proliferation assays, longer incubation periods (e.g., 24, 48, or 72 hours) are common. A time-course experiment is recommended to determine the ideal incubation period for your experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound | Inappropriate concentration. | Perform a dose-response curve to determine the optimal concentration (e.g., 0.1 µM to 100 µM). |
| Insufficient incubation time. | Conduct a time-course experiment to identify the optimal treatment duration. | |
| Cell line is not responsive. | Ensure your cell line expresses the relevant targets (e.g., PDEs, calcium channels, muscarinic receptors). | |
| Degraded this compound solution. | Prepare fresh stock solutions of this compound and store them appropriately (protected from light and at a low temperature). | |
| High cell death or cytotoxicity | This compound concentration is too high. | Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1%). | |
| Inconsistent or variable results | Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells and plates. |
| Fluctuation in incubator conditions. | Maintain stable temperature, CO2, and humidity levels in the incubator. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of solutions. | |
| Unexpected changes in cell morphology | Off-target effects. | Investigate potential off-target effects and consider using a more specific inhibitor if available. |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination. |
Data Presentation
Table 1: Summary of Effective this compound Concentrations from In Vitro Studies
| Preparation | Effect Measured | Effective Concentration Range | IC50 |
| Isolated smooth muscles | Relaxation of contractions | 1 µM - 100 µM | Not specified |
| Isolated rat detrusor muscle | Inhibition of Ca²⁺-induced contraction | Not specified | 3.3 µM |
| Isolated rat detrusor muscle | Increase in cAMP levels | 10 µM (significant increase) | Not applicable |
| Isolated guinea pig ileum, etc. | Antispasmodic effect | 5 µM - 60 µM | Not specified |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Intracellular cAMP Levels
-
Cell Seeding: Seed cells in a suitable culture plate and grow to 80-90% confluency.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
This compound Stimulation: Treat the cells with different concentrations of this compound for a predetermined time (e.g., 10-30 minutes).
-
Cell Lysis: Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a similar detection kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the cAMP levels to the total protein concentration in each sample.
Protocol 3: Measurement of Intracellular Calcium Concentration
-
Cell Seeding: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader.
-
This compound Addition: Add this compound at the desired concentration and continuously monitor the changes in fluorescence.
-
Stimulation (Optional): After this compound treatment, you can add an agonist that typically increases intracellular calcium (e.g., carbachol) to assess the inhibitory effect of this compound.
-
Data Analysis: Express the change in fluorescence as a ratio (for ratiometric dyes like Fura-2) or as a fold change over the baseline.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for this compound.
References
- 1. This compound | C28H41N3O3 | CID 42262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 3. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 4. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating tiropramide interference in assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential assay interference caused by the antispasmodic drug, tiropramide. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an antispasmodic drug used to relieve muscle spasms. Its mechanism of action involves two primary pathways:
-
Inhibition of phosphodiesterase (PDE): this compound inhibits the PDE enzyme, which is responsible for breaking down cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels.[1][2][3][4]
-
Calcium ion influx inhibition: It directly affects smooth muscle by inhibiting the influx of calcium ions (Ca²⁺), which is a critical step for muscle contraction.[2]
These actions result in smooth muscle relaxation.
Q2: Why might this compound interfere with my assay?
A2: While direct experimental evidence of this compound interfering with specific assays is not extensively documented in scientific literature, its known mechanism of action suggests a potential for interference in assays that measure components of its signaling pathway. This includes:
-
cAMP Assays: Assays measuring cAMP levels (e.g., ELISA, FRET, HTRF) could be affected. Since this compound increases intracellular cAMP, its presence could lead to falsely elevated readings if the assay is not designed to distinguish between endogenous and this compound-induced cAMP.
-
Phosphodiesterase (PDE) Activity Assays: In assays designed to screen for other PDE inhibitors, this compound could act as a competing inhibitor, leading to inaccurate measurements of the test compound's potency.
-
Calcium Flux Assays: Assays that measure intracellular calcium levels using fluorescent indicators could be impacted. This compound's inhibitory effect on calcium influx might mask the effects of other compounds being tested or lead to a false-negative result.
Q3: What are the signs of potential this compound interference in my experiment?
A3: Suspect interference if you observe the following:
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Inconsistent results: High variability between replicate wells or experiments.
-
Unexpected high or low signals: Results that do not align with your hypothesis or previous findings.
-
Poor dose-response curves: A lack of a clear sigmoidal curve or a shallow curve in dose-response experiments.
-
Discrepancies between different assay formats: Conflicting results when measuring the same endpoint with different assay technologies.
Troubleshooting Guides
If you suspect this compound is interfering with your assay, follow these troubleshooting steps.
Issue 1: Suspected Interference in a cAMP Assay
Symptoms:
-
Higher than expected baseline cAMP levels.
-
A leftward shift or an exaggerated response in your dose-response curve for a known agonist.
-
Reduced sensitivity to known inhibitors of adenylyl cyclase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected this compound interference in cAMP assays.
Mitigation Strategies:
| Strategy | Description |
| Assay Blank Correction | Include a control group with this compound alone at the same concentration used in the experiment. Subtract the average signal from this control group from all other data points. |
| Alternative Assay Format | Switch to a different cAMP assay technology that may be less susceptible to interference. For example, if using an antibody-based assay, consider a bioluminescent reporter assay. |
| Sample Pre-treatment | If possible, wash the cells to remove this compound before adding the assay reagents. This is more feasible in cell-based assays with adherent cells. |
Issue 2: Suspected Interference in a Calcium Flux Assay
Symptoms:
-
Lower than expected baseline intracellular calcium levels.
-
A rightward shift or a blunted response in your dose-response curve for a known calcium-mobilizing agent.
-
Reduced signal window for the assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected this compound interference in calcium flux assays.
Mitigation Strategies:
| Strategy | Description |
| Increase Agonist Concentration | If this compound is acting as a non-competitive antagonist, increasing the concentration of the stimulating agonist may help to overcome the inhibitory effect. |
| Use a Different Calcium Indicator | Some calcium-sensitive dyes may be less prone to interference. Consult the literature for dyes with different binding kinetics or spectral properties. |
| Adjust Assay Buffer | Modifying the assay buffer composition (e.g., ion concentrations) may help to minimize the inhibitory effect of this compound. |
This compound Signaling Pathway
The following diagram illustrates the known signaling pathways affected by this compound.
Caption: Signaling pathway of this compound leading to smooth muscle relaxation.
Experimental Protocols
Protocol 1: Validating a cAMP Assay in the Presence of this compound
-
Objective: To determine if this compound interferes with the measurement of cAMP.
-
Materials:
-
Cells expressing the target of interest.
-
cAMP assay kit (e.g., ELISA, HTRF).
-
This compound stock solution.
-
Known agonist and antagonist for the target receptor.
-
-
Procedure:
-
Prepare a multi-well plate with your cells according to the assay kit protocol.
-
Create a dose-response curve for this compound alone to assess its direct effect on cAMP levels.
-
In separate wells, pre-incubate the cells with a fixed concentration of this compound.
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Generate a dose-response curve for a known agonist in the presence and absence of this compound.
-
Generate a dose-response curve for a known antagonist in the presence of a fixed concentration of agonist, with and without this compound.
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Analyze the data to determine if there is a significant shift in the EC₅₀ or IC₅₀ values in the presence of this compound.
-
Protocol 2: Assessing this compound Interference in a Calcium Flux Assay
-
Objective: To determine if this compound interferes with the measurement of intracellular calcium.
-
Materials:
-
Cells expressing the target of interest.
-
Calcium flux assay kit (e.g., Fluo-4 AM).
-
This compound stock solution.
-
Known calcium-mobilizing agent.
-
-
Procedure:
-
Load the cells with the calcium indicator dye according to the kit protocol.
-
In a multi-well plate, add this compound at various concentrations to different wells and measure the baseline fluorescence.
-
In separate wells, pre-incubate the cells with a fixed concentration of this compound.
-
Inject a known calcium-mobilizing agent and measure the fluorescence signal over time.
-
Compare the kinetic response (peak height, area under the curve) in the presence and absence of this compound.
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Analyze the data for any significant reduction in the calcium signal.
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By following these guidelines, researchers can better identify and mitigate potential interference from this compound in their assays, leading to more accurate and reliable experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatographic separation of this compound hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edraservices.nl [edraservices.nl]
best practices for preparing and storing tiropramide stock solutions
This guide provides best practices for the preparation and storage of tiropramide hydrochloride stock solutions for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound hydrochloride stock solutions?
A1: this compound hydrochloride is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol[1]. For biological experiments, DMSO is a common choice as it is often compatible with cell culture media at low concentrations. Methanol can also be used, particularly for analytical applications[1]. Due to its low aqueous solubility, preparing a primary stock solution in water is not recommended.
Q2: What is the recommended storage temperature and duration for this compound hydrochloride stock solutions?
A2: For short-term storage (days to weeks), it is recommended to store this compound hydrochloride stock solutions at 2-8°C. For long-term storage (months to years), aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C is the best practice to maintain stability. Always protect the solutions from light.
Q3: Is this compound stable in solution?
A3: The stability of this compound in solution is pH-dependent. It is susceptible to degradation under acidic and basic hydrolytic conditions, as well as oxidative stress[2][3][4]. It is relatively stable under neutral, thermal, and photolytic conditions. To ensure the integrity of your experiments, it is advisable to use freshly prepared solutions or solutions that have been stored properly for a limited time.
Q4: Can I sonicate or warm the solution to aid dissolution?
A4: Yes, gentle warming (e.g., to 37°C) and brief sonication can be used to assist in the dissolution of this compound hydrochloride. However, prolonged heating should be avoided as it may lead to degradation of the compound.
Data Presentation
Table 1: Solubility and Storage of this compound Hydrochloride
| Parameter | Information | Source |
| Molecular Weight | 504.11 g/mol | |
| Solubility | ||
| in DMSO | Slightly soluble | |
| in Methanol | Slightly soluble | |
| in Water | 0.00583 mg/mL (predicted) | |
| Recommended Solvents for Stock Solutions | DMSO, Methanol | |
| Storage of Solid Compound | Refrigerator | |
| Stock Solution Storage | ||
| Short-term (days to weeks) | 2-8°C, protected from light | |
| Long-term (months to years) | -20°C or -80°C in aliquots, protected from light |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride (MW: 504.11 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh out 5.04 mg of this compound hydrochloride powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound hydrochloride.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gently warm the vial to 37°C or sonicate for a few minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protected vials to avoid repeated freeze-thaw cycles. For short-term storage, keep the aliquots at 4°C for up to one week. For long-term storage, store at -20°C or -80°C.
Protocol 2: Preparation of a 1 mg/mL this compound Hydrochloride Stock Solution in Methanol
This protocol is suitable for preparing a this compound hydrochloride stock solution for analytical purposes.
Materials:
-
This compound hydrochloride
-
HPLC-grade Methanol
-
Sterile glass vials with screw caps
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound hydrochloride.
-
Dissolving: Transfer the weighed powder to a 10 mL volumetric flask.
-
Volume Adjustment: Add a small amount of methanol to the flask and swirl to dissolve the powder. Once dissolved, add methanol to the flask up to the 10 mL mark.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the solution to a sterile glass vial. Store at 2-8°C for short-term use or at -20°C for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not fully dissolve. | The concentration may be too high for the solvent. The compound may require more energy to dissolve. | Try preparing a more dilute solution. Use gentle warming (37°C) or brief sonication to aid dissolution. |
| Precipitate forms after the stock solution is added to an aqueous buffer. | The solubility of this compound hydrochloride is low in aqueous solutions. The buffer pH may be unfavorable. | Add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing. Ensure the final concentration of DMSO in the aqueous solution is low (typically <0.5%) to avoid toxicity in cellular assays. This compound is more stable in neutral conditions; avoid acidic or basic buffers which can cause hydrolysis. |
| Solution appears cloudy or colored. | The compound may be degrading or contaminated. The solvent may not be of sufficient purity. | Discard the solution and prepare a fresh stock using high-purity solvent. Ensure the solid compound has been stored correctly in a dry, dark place. |
| Inconsistent experimental results. | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions regularly. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Always protect solutions from light. |
Visualizations
Caption: A flowchart illustrating the key steps for preparing and storing this compound hydrochloride stock solutions.
Caption: A logical diagram for troubleshooting common problems encountered during the preparation and use of this compound stock solutions.
References
- 1. This compound Hydrochloride CAS#: 53567-47-8 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. (Open Access) Chromatographic separation of this compound hydrochloride and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR (2022) | 1 Citations [scispace.com]
- 4. Chromatographic separation of this compound hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiropramide Forced Degradation Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing and interpreting forced degradation studies for the antispasmodic drug, tiropramide. The information is presented in a question-and-answer format to directly address potential challenges and queries that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a forced degradation study for this compound?
A1: A forced degradation study, also known as stress testing, is essential for several reasons. It helps to identify the likely degradation products of this compound, which is crucial for establishing its intrinsic stability.[1] This information is vital for developing and validating a stability-indicating analytical method, which can accurately measure the drug substance and its degradation products without interference.[1] Ultimately, these studies help in understanding the degradation pathways and elucidating the structure of the degradation products.[1]
Q2: Under what conditions is this compound known to degrade?
A2: this compound hydrochloride has been shown to be susceptible to degradation under acidic and basic hydrolytic conditions, as well as oxidative stress in a solution state.[2][3]
Q3: Is this compound sensitive to light or heat?
A3: No, studies have indicated that this compound is stable under neutral, thermal, and photolytic conditions in both solution and solid states.
Q4: What is the recommended extent of degradation to aim for in a forced degradation study?
A4: According to ICH guidelines, a target degradation of 5-20% of the active ingredient is generally considered appropriate. This extent of degradation is sufficient to detect and characterize degradation products without being so excessive that it leads to secondary degradation products that would not be seen under normal storage conditions.
Q5: What analytical techniques are most suitable for a this compound forced degradation study?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating this compound from its degradation products. For structural characterization of the degradation products, hyphenated techniques like Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly valuable.
Troubleshooting Guide
Problem: I am not observing any degradation under my stress conditions.
-
Possible Cause: The stress conditions may not be stringent enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For acid and base hydrolysis, consider using a higher concentration of acid (e.g., 1N HCl) or base (e.g., 0.1N NaOH). For oxidative degradation, a higher concentration of hydrogen peroxide (e.g., 30%) may be necessary.
-
Increase Temperature: For hydrolytic and thermal stress, increasing the temperature (e.g., to 80°C) can accelerate degradation.
-
Extend Exposure Time: If increasing concentration or temperature is not feasible or desirable, extending the duration of the stress exposure can also promote degradation.
-
Verify Analyte Concentration: Ensure that the starting concentration of this compound is appropriate for the analytical method's sensitivity.
-
Problem: The degradation is too extensive, with the parent peak disappearing completely.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Reduce Stressor Concentration: Use a lower concentration of the acid, base, or oxidizing agent.
-
Lower Temperature: Conduct the study at a lower temperature.
-
Shorten Exposure Time: Reduce the duration of the stress exposure. The goal is to achieve partial degradation (ideally 5-20%) to observe the primary degradation products.
-
Problem: My chromatogram shows poor resolution between this compound and its degradation products.
-
Possible Cause: The HPLC method is not optimized to be stability-indicating.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., methanol or acetonitrile) and the aqueous buffer.
-
Change pH of the Mobile Phase: Altering the pH can significantly impact the retention and separation of ionizable compounds. A study on this compound successfully used a mobile phase with a pH of 3.6.
-
Try a Different Column: If modifying the mobile phase is insufficient, consider using a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size or length.
-
Adjust Gradient Elution Program: Optimize the gradient slope and time to improve the separation of closely eluting peaks.
-
Data Presentation
The following table summarizes the degradation behavior of this compound under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Number of Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 80°C | 12.3% | 4 | |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 80°C | 8.7% | 1 | |
| Oxidative | 30% H₂O₂ | 24 h | Room Temp | 15.2% | 1 | |
| Thermal | - | 7 days | 80°C | No degradation | 0 | |
| Photolytic | UV light | 7 days | Room Temp | No degradation | 0 |
Experimental Protocols
The following are detailed methodologies for key forced degradation experiments on this compound, based on published studies.
1. Acid Hydrolysis
-
Objective: To investigate the degradation of this compound in an acidic environment.
-
Procedure:
-
Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 M hydrochloric acid (HCl) to the drug solution.
-
Reflux the mixture at 80°C for 24 hours.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the resulting solution to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
2. Base Hydrolysis
-
Objective: To assess the degradation of this compound in an alkaline environment.
-
Procedure:
-
Prepare a stock solution of this compound hydrochloride as described in the acid hydrolysis protocol.
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH) to the drug solution.
-
Reflux the mixture at 80°C for 24 hours.
-
After cooling to room temperature, neutralize the solution with 0.1 M hydrochloric acid (HCl).
-
Dilute the final solution to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
3. Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a stock solution of this compound hydrochloride.
-
Add an equal volume of 30% hydrogen peroxide (H₂O₂) to the drug solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample to the target concentration for HPLC analysis.
-
Analyze the sample using the HPLC method.
-
4. Thermal Degradation
-
Objective: To evaluate the stability of this compound when exposed to heat.
-
Procedure:
-
Place the solid this compound hydrochloride powder in a thermostatically controlled oven at 80°C for 7 days.
-
After the specified time, remove the sample, allow it to cool, and prepare a solution of a known concentration.
-
Analyze the sample by HPLC to check for any degradation.
-
5. Photolytic Degradation
-
Objective: To assess the stability of this compound upon exposure to light.
-
Procedure:
-
Expose the solid this compound hydrochloride powder to UV light (e.g., in a photostability chamber) for 7 days.
-
Simultaneously, keep a control sample in the dark.
-
After the exposure period, prepare solutions of both the exposed and control samples.
-
Analyze both samples by HPLC and compare the chromatograms.
-
Mandatory Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic separation of this compound hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance Tiropramide Bioavailability in Rodents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of tiropramide in rodent models. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound in rodents, and what are the primary limiting factors?
A1: Studies in rats have shown that this compound has a low absolute oral bioavailability of approximately 0.23.[1] The primary reason for this is a significant first-pass effect, where the drug is extensively metabolized in the liver and potentially the gut wall before it can reach systemic circulation.[1] This intense biotransformation leads to a substantial reduction in the amount of active drug available to exert its therapeutic effect.
Q2: What are the main strategic approaches to consider for improving the oral bioavailability of this compound?
A2: Given that extensive first-pass metabolism is the key issue, the main strategies should focus on either protecting the drug from metabolic enzymes or bypassing this initial metabolic process. The most promising approaches include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs) can enhance lymphatic absorption, which partially bypasses the portal circulation and thus reduces first-pass metabolism in the liver.
-
Prodrugs: Modifying the chemical structure of this compound to create a prodrug can mask the metabolic sites, improve permeability, and allow the drug to be absorbed intact before being converted to the active form in the systemic circulation.
-
Amorphous Solid Dispersions: Increasing the dissolution rate and achieving a supersaturated state in the gastrointestinal tract can lead to faster and more extensive absorption, potentially saturating the metabolic enzymes responsible for the first-pass effect.
-
Co-administration with Bioenhancers: Certain agents, like piperine, can inhibit the activity of metabolic enzymes (e.g., Cytochrome P450 isoenzymes), thereby reducing the first-pass metabolism of co-administered drugs.
Q3: We are observing high variability in our pharmacokinetic data for oral this compound in rats. What could be the cause?
A3: High variability in pharmacokinetic parameters for orally administered this compound is expected and can be attributed to several factors:
-
Physiological Differences: Individual differences in gastric pH, gastrointestinal motility, and the expression levels of metabolic enzymes among rodents can lead to significant variations in drug absorption and metabolism.
-
Food Effects: The presence or absence of food in the stomach can alter gastric emptying time and splanchnic blood flow, which can impact the rate and extent of this compound absorption and its subsequent first-pass metabolism.
-
Formulation-Related Issues: If the formulation is not robust, issues like inadequate wetting, slow dissolution, or physical instability can contribute to variable absorption. For instance, a simple suspension may lead to inconsistent dosing and absorption.
To mitigate this, ensure strict adherence to fasting protocols, use a well-characterized and stable formulation, and consider using a larger number of animals per group to account for inherent biological variability.
Troubleshooting Guides
Issue 1: Low Cmax and AUC Despite High Oral Dose of this compound
| Potential Cause | Troubleshooting Steps |
| Extensive First-Pass Metabolism | 1. Formulation Approach: Develop a lipid-based formulation (e.g., SEDDS) to promote lymphatic uptake. This can partially bypass the liver. 2. Co-administration: Conduct a pilot study co-administering this compound with a known CYP450 inhibitor, such as piperine, to assess the impact on exposure.[2][3] 3. Prodrug Strategy: Synthesize a prodrug of this compound by modifying a key metabolic site to temporarily block metabolism during absorption. |
| Poor Solubility and Dissolution Rate | 1. Particle Size Reduction: Micronize the this compound powder to increase the surface area for dissolution. 2. Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC) to enhance the dissolution rate. 3. Cyclodextrin Complexation: Formulate an inclusion complex with cyclodextrins (e.g., HP-β-CD) to improve aqueous solubility.[4] |
| Rapid Gastric Emptying | 1. Gastro-retentive Formulation: For drugs with a narrow absorption window in the upper GI tract, consider developing a gastro-retentive drug delivery system to prolong residence time in the stomach. |
Issue 2: Inconsistent Results with a Novel this compound Formulation (e.g., SEDDS or SLNs)
| Potential Cause | Troubleshooting Steps |
| Formulation Instability | 1. Characterization: Thoroughly characterize the formulation for droplet size, zeta potential, and drug entrapment efficiency before in vivo studies. Ensure these parameters are stable over time. 2. Precipitation in GI Tract: The drug may be precipitating out of the formulation upon dilution in the gastrointestinal fluids. Perform in vitro dispersion and digestion tests to simulate GI conditions and observe for any drug precipitation. |
| Suboptimal Excipient Selection | 1. Screening: Screen a variety of oils, surfactants, and co-surfactants to find a combination that provides optimal drug solubility and forms a stable emulsion upon dilution. 2. HLB Value: Ensure the hydrophilic-lipophilic balance (HLB) of the surfactant system is appropriate for forming a stable oil-in-water emulsion. |
| Dosing and Administration Technique | 1. Homogeneity: Ensure the formulation is homogenous before each administration, especially for suspensions or dispersions. 2. Gavage Technique: Use a consistent and careful oral gavage technique to ensure the full dose is delivered to the stomach without causing stress or injury to the animal, which can affect GI physiology. |
Data on this compound Bioavailability and Potential for Improvement
The following table summarizes the known pharmacokinetic parameters of this compound in rats and provides hypothetical target improvements based on strategies applied to analogous drugs.
| Parameter | This compound (Oral Suspension in Rats) | Hypothetical Target with Enhanced Formulation | Rationale for Improvement |
| Absolute Bioavailability (F%) | 23% | 40-60% | Lipid-based systems and prodrugs can significantly reduce first-pass metabolism, leading to a 2-3 fold increase in bioavailability for similar compounds. |
| Cmax (Maximum Plasma Concentration) | ~1183 nmol/L (at 10 mg/kg) | 2-4 fold increase | Enhanced absorption and reduced first-pass effect will lead to a higher peak plasma concentration. |
| Tmax (Time to Cmax) | 0.5 hours | Variable (may decrease with rapid dissolution formulations or increase with sustained-release systems) | Dependent on the specific formulation strategy employed. |
| AUC (Area Under the Curve) | ~19% of total radioactivity AUC | 2-4 fold increase | Reflects the overall increase in systemic drug exposure due to improved absorption and reduced metabolism. |
Experimental Protocols
Protocol 1: Preparation and In Vivo Evaluation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
Construct pseudo-ternary phase diagrams to identify the self-emulsifying region for different combinations of oil, surfactant, and co-surfactant.
-
-
Formulation Preparation:
-
Select the combination with the largest self-emulsifying region and good drug solubility.
-
Accurately weigh the chosen oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the excipient mixture.
-
Vortex and gently heat (if necessary) until a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS formulation with a suitable aqueous medium (e.g., water, simulated gastric fluid) and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Visually assess the time taken for the SEDDS to form a fine emulsion upon gentle agitation in an aqueous medium.
-
-
In Vivo Pharmacokinetic Study in Rats:
-
Fast male Wistar or Sprague-Dawley rats overnight with free access to water.
-
Administer the this compound-loaded SEDDS or a control (this compound suspension) via oral gavage at a predetermined dose.
-
Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and determine the relative bioavailability of the SEDDS formulation compared to the control.
-
Protocol 2: Co-administration of this compound with Piperine
-
Study Design:
-
Use two groups of rats: a control group receiving this compound alone and a treatment group receiving piperine followed by this compound.
-
-
Dosing Regimen:
-
Administer piperine (e.g., 20 mg/kg, suspended in a suitable vehicle like 0.5% carboxymethylcellulose) to the treatment group via oral gavage.
-
After a pre-determined interval (e.g., 30-60 minutes), administer this compound (at the desired dose, also in a suspension) to both the control and treatment groups.
-
-
Pharmacokinetic Analysis:
-
Follow the blood sampling, processing, and analytical procedures as described in Protocol 1.
-
Compare the pharmacokinetic parameters of this compound between the control and piperine-treated groups to evaluate the impact of piperine on this compound's bioavailability.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced this compound formulation.
Caption: Logical relationships in overcoming this compound's first-pass metabolism.
References
- 1. This compound and metabolites in blood and plasma after intravenous or peroral administration of 14C-tiropramide to the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of piperine on the pharmacokinetics and pharmacodynamics of glimepiride in normal and streptozotocin-induced diabetic rats [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Effects of Tiropramide in Animal Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive information for managing adverse effects of tiropramide in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a smooth muscle relaxant. Its principal mechanism involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This is primarily achieved by inhibiting the phosphodiesterase (PDE) enzyme, which is responsible for the breakdown of cAMP.[1][4] The elevated cAMP levels promote the binding of calcium ions to the sarcoplasmic reticulum, thereby reducing the amount of free intracellular calcium available to initiate muscle contraction. Some studies also suggest that this compound may directly inhibit calcium ion influx into smooth muscle cells. Additionally, this compound may possess mild anti-inflammatory and anticholinergic properties.
Q2: What are the most common adverse effects of this compound observed in animal studies?
A2: The most frequently reported adverse effects in animal studies are related to its smooth muscle relaxant and cardiovascular properties. At high doses, particularly when administered intravenously, this compound can cause depressive effects on the cardiovascular system, leading to hypotension (a drop in blood pressure). Gastrointestinal disturbances, similar to those seen in humans, such as nausea, vomiting, or changes in bowel movements, may also be observed, although these are generally mild and transient.
Q3: Are there species-specific adverse effects to consider?
A3: While specific comparative toxicology studies are not extensively detailed in the provided search results, the cardiovascular effects observed with high intravenous doses have been noted in animal models generally. As with any compound, metabolic differences between species could potentially lead to variations in adverse effect profiles. Therefore, it is crucial to carefully monitor all animals, regardless of species, for both expected and unexpected adverse events. General principles of animal toxicology suggest that species-specific sensitivities can occur.
Q4: What is the general toxicity profile of this compound in animals?
A4: this compound has been found to be less toxic than papaverine, another smooth muscle relaxant. Its metabolites are also reported to be less toxic than the parent compound. The primary dose-limiting toxicity appears to be the cardiovascular effects at high parenteral doses.
Troubleshooting Guides
Issue 1: Animal exhibits signs of hypotension after this compound administration.
-
Symptoms: Lethargy, weakness, reduced mobility, pale mucous membranes, or a measurable decrease in blood pressure using appropriate monitoring equipment.
-
Potential Cause: High intravenous doses of this compound can lead to vasodilation and a subsequent drop in blood pressure. The oral route is associated with less pronounced cardiovascular effects.
-
Troubleshooting Steps:
-
Confirm Hypotension: If not already continuously monitored, measure the animal's blood pressure using a non-invasive tail-cuff system for rodents or an appropriate veterinary blood pressure monitor for larger animals.
-
Reduce Dosage: If the experimental protocol allows, consider reducing the dose of this compound in subsequent experiments, particularly for intravenous administration.
-
Change Route of Administration: If feasible for the study objectives, switching from intravenous to oral administration may mitigate the hypotensive effects.
-
Fluid Support: In consultation with a veterinarian, providing supportive care such as subcutaneous or intravenous fluid administration may help to stabilize blood pressure.
-
Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and temperature to assess the animal's overall physiological status.
-
Issue 2: Animal shows signs of gastrointestinal distress.
-
Symptoms: Diarrhea, constipation, vomiting, or changes in appetite and fecal output.
-
Potential Cause: As a smooth muscle relaxant acting on the gastrointestinal tract, this compound can alter normal gut motility, leading to such side effects.
-
Troubleshooting Steps:
-
Dose Adjustment: Consider reducing the dose to see if the gastrointestinal side effects subside.
-
Dietary Modification: Ensure the animals have free access to water. For larger animals, providing a bland diet may help to alleviate symptoms. Consult with veterinary staff for appropriate dietary management.
-
Staggered Dosing: If the protocol involves multiple doses per day, administering this compound with food (if it doesn't interfere with absorption or the study design) might reduce gastrointestinal irritation.
-
Monitor Hydration: Closely monitor for signs of dehydration, especially if diarrhea or vomiting is present. Provide fluid support as necessary under veterinary guidance.
-
Quantitative Data on Adverse Effects
The available literature provides more qualitative than quantitative data on the adverse effects of this compound in animal studies. The primary dose-limiting factor identified is cardiovascular depression at high intravenous doses.
| Adverse Effect | Animal Model(s) | Route of Administration | Dose Range | Observations | Citation(s) |
| Cardiovascular Depression (Hypotension) | General Animal Models | Intravenous (IV) | High Doses | Depressive actions on the cardiovascular system are more pronounced with IV administration. | |
| General Animal Models | Oral | High Doses | Cardiovascular effects are less pronounced with oral administration. | ||
| Gastrointestinal Disturbances | General Animal Models | Not Specified | Not Specified | Mild and transient effects such as nausea and changes in bowel motility may occur. |
Experimental Protocols
Protocol 1: Monitoring Cardiovascular Parameters in Rodents Following this compound Administration
-
Objective: To assess the impact of this compound on blood pressure and heart rate in conscious rodents.
-
Materials:
-
This compound solution
-
Vehicle control solution
-
Rodent restrainer
-
Non-invasive blood pressure (NIBP) system with a tail-cuff sensor
-
Heating pad
-
-
Procedure:
-
Acclimatize the animals to the restrainer and tail-cuff for several days prior to the experiment to minimize stress-induced fluctuations in blood pressure.
-
On the day of the experiment, place the animal in the restrainer on a heating pad to maintain body temperature and promote blood flow to the tail.
-
Attach the tail-cuff sensor to the base of the tail.
-
Record baseline blood pressure and heart rate measurements for at least 15-30 minutes until stable readings are obtained.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage, or intravenous via a tail vein catheter).
-
Record blood pressure and heart rate at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes) post-administration.
-
Continue monitoring until the parameters return to baseline or for the duration of the expected drug effect.
-
Analyze the data to determine the magnitude and duration of any cardiovascular changes.
-
Visualizations
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. æ¥è¯¢è¯ç©ä¿¡æ¯ãç¸äºä½ç¨ãå¾çãç¨æ³ç¨éåå¯ä½ç¨ | ææç½é¡µ 䏿ç [mims.com.cn]
- 3. Population Pharmacokinetic Analysis of this compound in Healthy Korean Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Technical Support Center: Refining Tiropramide Dose-Response Curves In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tiropramide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter while refining this compound dose-response curves in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound induces smooth muscle relaxation through a multi-faceted mechanism. Primarily, it increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This is achieved by inhibiting the phosphodiesterase (PDE) enzyme, which is responsible for cAMP degradation.[2][4] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK), resulting in smooth muscle relaxation. Additionally, this compound inhibits the influx of calcium ions (Ca²⁺) into smooth muscle cells, a critical step for contraction. Some studies also suggest it possesses anticholinergic properties, blocking the action of acetylcholine on muscarinic receptors.
Q2: What is a typical effective concentration range for this compound in in-vitro smooth muscle relaxation assays?
A2: In isolated smooth muscle preparations, this compound has been shown to be effective in the concentration range of 10⁻⁶ to 10⁻⁴ M. The specific EC₅₀ value will vary depending on the tissue type, species, and experimental conditions.
Q3: What are suitable positive and negative controls for a this compound dose-response experiment?
A3:
-
Positive Controls: A well-characterized smooth muscle relaxant like papaverine (a non-specific PDE inhibitor) or isoproterenol (a β-adrenergic agonist that increases cAMP) can be used. Sodium nitroprusside (a nitric oxide donor) can also be used to induce relaxation via a cGMP-mediated pathway.
-
Negative Controls: The vehicle used to dissolve this compound (e.g., DMSO or ethanol) should be tested at the highest concentration used in the experiment to ensure it does not affect smooth muscle contractility. A vehicle-only dose-response curve should be generated.
-
Spasmogen Control: To induce contraction before testing the relaxant effect of this compound, a spasmogen like carbachol, acetylcholine, or potassium chloride (KCl) is used.
Q4: How should I analyze my this compound dose-response data?
A4: Dose-response data is typically analyzed using non-linear regression. The most common model is the four-parameter logistic (4PL) equation, also known as the Hill equation. This model fits a sigmoidal curve to the data and allows for the determination of key parameters such as the EC₅₀ (or IC₅₀), the Hill slope, and the top and bottom plateaus of the curve. It is important to assess the goodness of fit of the model to your data.
Troubleshooting Guide
Problem 1: No or very weak response to this compound.
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | - Prepare fresh this compound solutions for each experiment. - Verify the identity and purity of your this compound stock. |
| Tissue Viability Issues | - Ensure the physiological salt solution (PSS) is correctly prepared, warmed to 37°C, and continuously aerated with carbogen (95% O₂ / 5% CO₂). - Minimize the time between tissue isolation and mounting in the organ bath. - Check tissue responsiveness to a standard contracting agent (e.g., KCl) and a standard relaxing agent (e.g., isoproterenol) at the beginning and end of the experiment. |
| Incorrect Concentration Range | - Perform a wider range-finding study with logarithmic increases in concentration (e.g., 10⁻⁹ to 10⁻³ M). |
| Receptor Desensitization | - If pre-contracting with an agonist, ensure the contraction is stable before adding this compound. Avoid prolonged exposure to high concentrations of the contracting agent. |
Problem 2: The dose-response curve is not sigmoidal (e.g., flat, biphasic, or irregular).
| Possible Cause | Troubleshooting Steps |
| Solubility Issues | - Visually inspect this compound solutions for any precipitation, especially at higher concentrations. - this compound is soluble in DMSO. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all concentrations. Run a vehicle control to check for solvent effects. |
| Off-Target Effects | - At very high concentrations, drugs can have non-specific or off-target effects that may lead to a U-shaped or biphasic curve. If this is observed, focus on a narrower concentration range around the expected EC₅₀. |
| Experimental Artifacts | - Ensure proper mixing of the drug in the organ bath after each addition. - Check for issues with the recording equipment (e.g., transducer calibration, signal noise). |
| Compound Degradation | - Prepare fresh dilutions of this compound from a stock solution for each experiment. Protect solutions from light if the compound is light-sensitive. |
Problem 3: High variability between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Tissue Preparation | - Standardize the dissection and mounting procedure to ensure uniformity in tissue size and orientation. |
| Pipetting Errors | - Use calibrated pipettes and ensure accurate serial dilutions. |
| Biological Variability | - Increase the number of replicates (n) to improve statistical power. - Randomize the order of drug additions if possible. |
| Incomplete Washout | - Ensure complete washout of the previous drug concentration before adding the next. Use a sufficient volume of fresh PSS and allow enough time for the tissue to return to baseline. |
Quantitative Data Summary
The following table summarizes typical concentration ranges for agents used in in-vitro smooth muscle experiments with this compound. Note that optimal concentrations may vary based on the specific tissue and experimental setup.
| Compound | Typical Concentration Range | Purpose |
| This compound | 10⁻⁶ M - 10⁻⁴ M | Test Compound (Relaxant) |
| Carbachol | 0.1 µM | Spasmogen (to induce contraction) |
| Potassium Chloride (KCl) | 20 mM - 80 mM | Spasmogen (depolarizing agent) |
| Papaverine | 10⁻⁷ M - 10⁻⁴ M | Positive Control (Relaxant) |
| Isoproterenol | 10⁻⁹ M - 10⁻⁶ M | Positive Control (Relaxant) |
| DMSO / Ethanol | < 0.5% (final concentration) | Vehicle Control |
Detailed Experimental Protocol: Generating a this compound Dose-Response Curve in Isolated Rat Ileum
This protocol outlines the key steps for assessing the relaxant effect of this compound on pre-contracted isolated rat ileum segments.
1. Materials and Reagents:
-
Male Wistar rats (200-250 g)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
This compound hydrochloride
-
Carbachol
-
Dimethyl sulfoxide (DMSO)
-
Organ bath system with isometric force transducers and data acquisition software.
2. Tissue Preparation:
-
Humanely euthanize the rat according to approved institutional guidelines.
-
Immediately perform a laparotomy and carefully excise a segment of the ileum.
-
Place the ileum segment in a petri dish containing cold, aerated PSS.
-
Gently remove the mesenteric attachment and flush the lumen with PSS to clear its contents.
-
Cut the ileum into segments of approximately 1.5-2 cm in length.
3. Experimental Setup:
-
Mount the ileum segments in the organ baths containing warmed, aerated PSS. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh PSS every 15-20 minutes.
4. Experimental Procedure:
-
After equilibration, induce a stable contraction with a submaximal concentration of carbachol (e.g., 0.1 µM).
-
Once the contraction has reached a stable plateau, cumulatively add increasing concentrations of this compound to the organ bath at logarithmic intervals (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
At the end of the experiment, wash the tissue thoroughly with PSS to return to baseline.
5. Data Analysis:
-
Measure the amplitude of relaxation at each this compound concentration.
-
Express the relaxation as a percentage of the maximal contraction induced by carbachol.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using non-linear regression analysis to determine the EC₅₀ and other parameters.
Visualizations
Caption: this compound's signaling pathway in smooth muscle cells.
Caption: Experimental workflow for generating a dose-response curve.
Caption: Troubleshooting decision tree for unexpected results.
References
impact of pH on tiropramide activity and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tiropramide. The information focuses on the impact of pH on the activity and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the optimal pH conditions for its stability?
A1: this compound is known to be susceptible to degradation under both acidic and basic conditions.[1][2][3] Forced degradation studies have shown that this compound undergoes hydrolysis when exposed to acidic (e.g., 1N HCl) and basic (e.g., 1N NaOH) environments.[1] Conversely, the drug is stable at a neutral pH.[1] Therefore, for maximum stability, it is recommended to prepare and store this compound solutions at a neutral pH.
Q2: I am observing variable results in my cell-based assays. Could the pH of my culture medium be affecting the activity of this compound?
A2: While direct studies on the effect of pH on this compound's activity are limited, its chemical properties suggest that pH is a critical factor. This compound has amine groups in its structure and a pKa of 3.1. This means that the ionization state of the molecule will change significantly across a physiological pH range. The activity of many drugs is dependent on their ionization state, which can affect cell permeability and interaction with their target. It is crucial to maintain a consistent and well-buffered pH in your cell culture medium to ensure reproducible results.
Q3: How does pH influence the mechanism of action of this compound?
A3: this compound's primary mechanism of action is the relaxation of smooth muscle, which is achieved by increasing intracellular cyclic adenosine monophosphate (cAMP) levels. The change in pH can affect the ionization of this compound, which may, in turn, influence its ability to interact with the enzymes involved in the cAMP signaling pathway. Although the exact relationship has not been quantified in published studies, maintaining a physiological pH is likely important for optimal activity.
Q4: What are the expected degradation products of this compound under acidic and basic conditions?
A4: Forced degradation studies have identified several degradation products (DPs) of this compound under acidic and basic hydrolysis. Under acidic conditions, at least four degradation products have been observed. In basic conditions, at least one of these degradation products is also formed. These degradation products are a result of the hydrolysis of the amide linkages in the this compound molecule.
Troubleshooting Guides
Issue: Inconsistent Potency of this compound in Assays
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Possible Cause: The pH of the assay buffer may be inconsistent or suboptimal.
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Troubleshooting Steps:
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Verify the pH of all buffers and solutions used in the assay.
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Ensure that the buffering capacity of your system is sufficient to maintain a stable pH throughout the experiment.
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If possible, conduct pilot experiments to determine the optimal pH for this compound activity in your specific assay system, starting with a neutral pH.
-
Issue: Loss of this compound Concentration in Stock Solutions
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Possible Cause: The stock solution may be stored at a pH that promotes degradation.
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Troubleshooting Steps:
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Prepare stock solutions in a neutral buffer.
-
Store stock solutions at the recommended temperature and protect them from light.
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For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.
-
Data Presentation
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | pH | Observation | Reference |
| Acidic Hydrolysis | 1N HCl | Susceptible to degradation, formation of multiple degradation products. | |
| Basic Hydrolysis | 1N NaOH | Susceptible to degradation, formation of degradation products. | |
| Neutral Hydrolysis | Water | Stable. |
Note: Specific quantitative degradation percentages at various pH values are not extensively available in the public literature. The information provided is based on forced degradation studies.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for assessing the stability of this compound under different pH conditions, as described in the literature.
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Preparation of this compound Stock Solution: Prepare a stock solution of this compound hydrochloride in a 1:1 (v/v) mixture of methanol and water to a final concentration of 1 mg/mL.
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Acidic Degradation:
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Mix the this compound stock solution with 1N HCl.
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Heat the solution at 70°C in an oil bath.
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Withdraw samples at appropriate time intervals.
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Neutralize the samples before analysis.
-
-
Basic Degradation:
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Mix the this compound stock solution with 1N NaOH.
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Heat the solution at 70°C in an oil bath.
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Withdraw samples at appropriate time intervals.
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Neutralize the samples before analysis.
-
-
Neutral Degradation:
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Mix the this compound stock solution with water.
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Heat the solution at 70°C in an oil bath.
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Withdraw samples at appropriate time intervals.
-
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.
Protocol 2: HPLC Method for this compound Stability Testing
This is an example of an HPLC method used for the separation of this compound and its degradation products.
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Column: Agilent C18 (250 mm × 4.6 mm; 5 µm)
-
Mobile Phase:
-
Solvent A: 10mM ammonium formate at pH 3.6
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Solvent B: Methanol
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Elution: Gradient elution
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Flow Rate: 1.00 mL/min
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Detection: UV detector
Visualizations
Caption: Signaling pathway of this compound leading to smooth muscle relaxation.
Caption: Experimental workflow for this compound forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic separation of this compound hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Welcome to the technical support center for tiropramide-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antispasmodic agent that primarily induces smooth muscle relaxation. Its mechanism is multifaceted and involves:
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Inhibition of phosphodiesterase (PDE): This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
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Modulation of intracellular calcium (Ca²⁺): this compound promotes the binding of calcium ions to the sarcoplasmic reticulum, reducing the amount of free intracellular calcium available for muscle contraction.[1] It has also been shown to inhibit Ca²⁺ influx.[2]
Q2: What is the recommended solvent for preparing this compound solutions for in vitro experiments?
A2: For in vitro experiments, this compound hydrochloride is often dissolved in physiological salt solutions or buffers appropriate for the specific tissue or cell type being studied. Due to its susceptibility to degradation in acidic and basic conditions, it is crucial to prepare fresh solutions in a neutral pH buffer. For stock solutions, organic solvents like DMSO may be used, with final dilutions made in the aqueous experimental buffer.
Q3: Is this compound stable in solution?
A3: this compound hydrochloride is susceptible to degradation under acidic, basic, and oxidative stress conditions. It is relatively stable under neutral, thermal, and photolytic conditions. To ensure the integrity of your experiments, it is recommended to:
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Prepare fresh solutions for each experiment.
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Store stock solutions in the dark at 2-8°C for short-term storage or -20°C for long-term storage.[3]
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Avoid prolonged exposure to acidic or basic aqueous solutions.
Q4: What are the known off-target effects of this compound?
A4: While this compound primarily acts as a musculotropic smooth muscle relaxant, some studies suggest potential off-target effects, although generally at higher concentrations. These include:
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Very small calcium channel blocking activity. [4]
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Anticholinergic properties: It may act as an antagonist at muscarinic receptors.
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At high doses, particularly when administered intravenously, this compound can have depressive effects on the cardiovascular system.
Q5: What are typical effective concentrations of this compound in in vitro smooth muscle preparations?
A5: The effective concentration of this compound can vary depending on the tissue type and the contractile agent used. Generally, antispasmodic effects are observed in the range of 10⁻⁶ to 10⁻⁴ M. One study found an antispasmodic effect at a concentration of 5-60 µmol/l.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no smooth muscle relaxation observed. | This compound degradation: The compound may have degraded due to improper storage or handling (e.g., exposure to acidic/basic pH, or oxidative conditions). | Prepare fresh this compound solutions for each experiment. Ensure stock solutions are stored correctly (protected from light, at the appropriate temperature). Verify the pH of your experimental buffer. |
| Incorrect concentration: The concentration of this compound may be too low to elicit a response in your specific experimental setup. | Perform a dose-response curve to determine the optimal effective concentration for your tissue or cell type. Consult the literature for effective concentrations in similar preparations. | |
| Tissue viability issues: The smooth muscle tissue may have lost its contractility due to dissection or handling. | Ensure proper dissection and handling techniques to maintain tissue viability. Check the responsiveness of the tissue to a known contractile agent (e.g., carbachol, KCl) before and after the experiment. | |
| High variability between experimental replicates. | Inconsistent solution preparation: Variations in the preparation of this compound solutions can lead to inconsistent results. | Use a precise and standardized protocol for preparing all solutions. Ensure complete dissolution of the compound. |
| Biological variability: Smooth muscle tissues can exhibit significant biological variability. | Increase the number of replicates for each experimental condition. Use tissues from animals of the same age, sex, and strain. Randomize the order of treatments. | |
| Unexpected side effects in in vivo models (e.g., cardiovascular effects). | High dose of this compound: Large doses of this compound, especially when administered intravenously, can cause cardiovascular depression. | Use the lowest effective dose determined from dose-response studies. Consider alternative routes of administration (e.g., oral) which may have a better safety profile. Monitor cardiovascular parameters during the experiment. |
| Off-target effects: The observed effects may be due to the off-target activities of this compound. | Include appropriate controls to differentiate between on-target and off-target effects. For example, use a specific PDE inhibitor or a calcium channel blocker as a comparator. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Smooth Muscle Preparations
| Tissue/Cell Type | Contractile Agent | Parameter | Value | Reference |
| Rat Urinary Bladder | Bethanechol | Inhibition | >98% at 10⁻⁴ M | |
| Rat Urinary Bladder | Field Stimulation | Inhibition | >90% at 10⁻⁴ M | |
| Various Isolated Smooth Muscles | Spontaneous, Stimulants, Electrical Stimulation | Relaxation | Effective at 10⁻⁶ to 10⁻⁴ M | |
| Various Isolated Smooth Muscles | Electrical/Chemical Stimuli | Antispasmodic Effect | 5-60 µmol/l |
Experimental Protocols
Protocol 1: Evaluation of this compound's Spasmolytic Activity on Isolated Smooth Muscle Strips
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Tissue Preparation:
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Euthanize the animal according to approved ethical guidelines.
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Carefully dissect the desired smooth muscle tissue (e.g., ileum, colon, bladder).
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Place the tissue in a petri dish containing cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
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Prepare smooth muscle strips of appropriate dimensions (e.g., 1-2 cm in length, 2-3 mm in width).
-
-
Organ Bath Setup:
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Mount the tissue strips in an organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).
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Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.
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Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with periodic washing every 15-20 minutes.
-
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Experimental Procedure:
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Induce a stable contraction using a contractile agent (e.g., carbachol, KCl).
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Once the contraction has reached a plateau, add this compound cumulatively in increasing concentrations.
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Record the relaxation response after each addition until a maximal response is achieved or the highest concentration is tested.
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At the end of the experiment, wash the tissue and test its viability with the contractile agent again.
-
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Data Analysis:
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Express the relaxation response as a percentage of the pre-induced contraction.
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Plot the concentration-response curve and calculate the EC₅₀ or IC₅₀ value.
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Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This protocol is based on methods for analyzing this compound and its degradation products.
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Chromatographic Conditions:
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Column: Agilent C18 (250 × 4.6 mm; 5 µm) or equivalent.
-
Mobile Phase: Gradient elution with:
-
Solvent A: 10 mM ammonium formate at pH 3.6.
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Solvent B: Methanol.
-
-
Flow Rate: 1.00 ml/min.
-
Detection: UV at 230 nm.
-
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Sample Preparation:
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For stability studies, expose this compound solution (e.g., 1 mg/ml in methanol:water) to stress conditions (e.g., acidic, basic, oxidative).
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Neutralize the samples if necessary.
-
Dilute the samples to an appropriate concentration with the mobile phase.
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Filter the samples through a 0.45 µm filter before injection.
-
-
Analysis:
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Inject the prepared sample into the HPLC system.
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Monitor the chromatogram for the this compound peak and any degradation product peaks.
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Quantify the amount of this compound and its degradation products by comparing the peak areas with those of a standard curve.
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Visualizations
Caption: this compound's signaling pathway in smooth muscle cells.
Caption: General experimental workflow for in vitro smooth muscle assays.
References
- 1. Mechanism of smooth muscle relaxation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Pharmacological characterisation of the smooth muscle antispasmodic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for Tiropramide in Tissue Baths
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for tiropramide in tissue bath experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound in a tissue bath before inducing contraction?
There is no universally standardized incubation time for this compound. The optimal time can depend on the tissue type, the concentration of this compound being used, and the specific experimental conditions. However, based on its mechanisms of action (phosphodiesterase inhibition and calcium channel modulation) and general practices for similar antispasmodic agents, a pre-incubation period is crucial for observing its inhibitory effects.
It is recommended to start with a standard pre-incubation time and then optimize it for your specific experimental setup. A common starting point for pre-incubation with inhibitors in organ bath studies is 30 to 45 minutes .
Q2: How do I determine the optimal incubation time for my specific experiment?
To determine the optimal incubation time, you can perform a time-course experiment. This involves pre-incubating the tissue with a fixed concentration of this compound for varying durations (e.g., 15, 30, 45, and 60 minutes) before adding the contractile agonist. The incubation time that produces the most consistent and potent inhibition of the contractile response can be considered optimal for your experimental conditions.
Q3: What is the known mechanism of action for this compound?
This compound is an antispasmodic agent that primarily exerts its effects through two main pathways[1][2]:
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Inhibition of phosphodiesterase (PDE) : This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which promotes smooth muscle relaxation[2].
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Calcium channel blocking activity : this compound can inhibit the influx of extracellular calcium into smooth muscle cells, which is a critical step for muscle contraction[1].
The dual mechanism contributes to its broad-spectrum antispasmodic activity.
Q4: What concentrations of this compound are typically effective in tissue bath experiments?
Published literature suggests that this compound generally shows antispasmodic effects at concentrations ranging from 5 to 60 µmol/L in various smooth muscle preparations. The effective concentration can vary depending on the specific tissue and the contractile agent used.
Q5: Is this compound stable in physiological salt solutions used in tissue baths?
This compound hydrochloride is generally stable under proper storage conditions, kept in a cool and dark place[3]. When preparing solutions for tissue bath experiments, it is best practice to use freshly prepared solutions. If storing stock solutions, they should be kept refrigerated and protected from light to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect of this compound. | 1. Inadequate Incubation Time: The pre-incubation period may be too short for this compound to exert its full effect. 2. Incorrect this compound Concentration: The concentration may be too low to produce a significant inhibitory response. 3. Tissue Desensitization or Fatigue: Prolonged experiments or repeated high concentrations of agonists can lead to reduced tissue responsiveness. | 1. Optimize Incubation Time: Perform a time-course experiment as described in Q2 of the FAQ section. Start with a 30-45 minute pre-incubation and adjust as needed. 2. Perform a Dose-Response Curve: Establish a full dose-response curve for this compound in your tissue preparation to identify the optimal concentration range. 3. Ensure Proper Tissue Equilibration: Allow the tissue to equilibrate for at least 60 minutes at the beginning of the experiment, with regular washes every 15-20 minutes. Avoid excessive stimulation. |
| High variability between tissue preparations. | 1. Inconsistent Tissue Dissection: Differences in the size and handling of tissue strips can lead to variability. 2. Suboptimal Tissue Health: Tissues may be damaged during dissection or not properly maintained in the organ bath. | 1. Standardize Tissue Preparation: Ensure tissue strips are of a consistent size and are handled gently to avoid damage. 2. Maintain Physiological Conditions: Continuously supply the tissue bath with a physiological salt solution (e.g., Krebs-Henseleit) gassed with 95% O2 and 5% CO2 at 37°C. |
| Precipitation of this compound in the tissue bath. | 1. Poor Solubility: this compound hydrochloride may have limited solubility at higher concentrations or in certain buffer conditions. | 1. Prepare Fresh Stock Solutions: Use a suitable solvent for your stock solution and ensure it is fully dissolved before adding to the bath. 2. Check Buffer pH: Ensure the pH of your physiological salt solution is within the appropriate range for this compound stability and solubility. |
Experimental Protocols
General Tissue Bath Preparation and Equilibration
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Tissue Dissection: Carefully dissect the desired smooth muscle tissue (e.g., ileum, trachea, aorta) in a petri dish containing cold, oxygenated physiological salt solution (PSS).
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Mounting: Mount the tissue strips in the organ bath chambers filled with PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
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Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram, this may vary by tissue type). During equilibration, wash the tissues with fresh PSS every 15-20 minutes.
Protocol for Determining Optimal this compound Incubation Time
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After the equilibration period, induce a reference contraction with a submaximal concentration of a suitable agonist (e.g., carbachol, histamine, KCl).
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Wash the tissue and allow it to return to the baseline resting tension.
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Introduce a fixed, predetermined concentration of this compound into the bath and incubate for a specific period (e.g., 15 minutes).
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After the incubation period, add the same submaximal concentration of the agonist used in step 1.
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Record the contractile response.
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Wash the tissue thoroughly until it returns to baseline.
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Repeat steps 3-6 with different incubation times (e.g., 30, 45, and 60 minutes).
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The incubation time that results in the most stable and potent inhibition of the agonist-induced contraction is the optimal incubation time for your experimental conditions.
Protocol for this compound Dose-Response Curve
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Following equilibration, induce a contraction with an agonist.
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After washout and return to baseline, pre-incubate the tissue with the lowest concentration of this compound for the optimized incubation time.
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Add the agonist to induce contraction and record the response.
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Wash the tissue and allow it to return to baseline.
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Repeat steps 2-4 with increasing concentrations of this compound to construct a full dose-response curve.
Quantitative Data Summary
| Parameter | Value | Tissue/Model |
| Effective Concentration Range | 5 - 60 µmol/L | Various smooth muscle preparations |
| Suggested Starting Pre-incubation Time | 30 - 45 minutes | General recommendation for inhibitors |
Visualizations
This compound's Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound in smooth muscle cells.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time for this compound.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for inconsistent this compound effects.
References
Validation & Comparative
A Mechanistic Showdown: Tiropramide vs. Otilonium Bromide in Smooth Muscle Relaxation
For researchers and drug development professionals navigating the landscape of smooth muscle relaxants, understanding the nuanced mechanistic differences between antispasmodic agents is paramount. This guide provides a detailed, data-driven comparison of two such agents: tiropramide and otilonium bromide. While both drugs ultimately lead to the relaxation of gastrointestinal smooth muscle, their pathways to achieving this effect diverge significantly, offering distinct profiles for therapeutic intervention.
This comparison synthesizes available preclinical data, presenting quantitative metrics of their activity and detailed experimental protocols for key mechanistic assays. Visualized signaling pathways and experimental workflows further illuminate the distinct and overlapping actions of these two compounds.
Core Mechanisms of Action: A Tale of Two Pathways
This compound and otilonium bromide employ fundamentally different primary strategies to induce smooth muscle relaxation. This compound primarily modulates intracellular signaling cascades, while otilonium bromide acts as a potent ion channel and receptor blocker at the cell membrane.
This compound is characterized by a multifaceted intracellular mechanism.[1] Its principal actions include the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), a key enzyme for muscle contraction.[1] Concurrently, this compound is suggested to inhibit calcium ion influx and enhance the binding of calcium to the sarcoplasmic reticulum, further reducing the availability of intracellular calcium required for contraction. Some studies also note anticholinergic properties, suggesting an ability to block muscarinic receptors.
Otilonium Bromide , in contrast, exerts its effects primarily at the cell surface. It is a potent blocker of L-type and T-type calcium channels, directly preventing the influx of extracellular calcium that is critical for initiating and maintaining smooth muscle contraction. In addition to its calcium channel antagonism, otilonium bromide demonstrates significant activity as a muscarinic M3 receptor antagonist, blocking acetylcholine-induced contractions. It also uniquely interacts with tachykinin NK2 receptors, inhibiting substance P- and neurokinin A-induced contractions, which may contribute to its efficacy in visceral hypersensitivity. Due to its quaternary ammonium structure, otilonium bromide has poor systemic absorption, localizing its action predominantly within the gastrointestinal tract.
Quantitative Comparison of In Vitro Potency
The following tables summarize the available quantitative data on the potency of this compound and otilonium bromide from various in vitro studies. Direct head-to-head comparative studies under identical conditions are limited; therefore, these values should be interpreted within the context of their respective experimental setups.
Table 1: Potency of this compound on Various Targets
| Target/Effect | Test System | IC50/EC50 Value | Reference |
| Inhibition of Ca2+-induced Contraction | Isolated rat detrusor (depolarized) | IC50: 3.3 µM | |
| Inhibition of K+-induced Contraction | Isolated rat detrusor | IC50: 19 µM (co-treatment) / 21 µM (pre-treatment) | |
| Inhibition of K+-induced Ca2+ Fluorescence | Isolated rat detrusor (Fura-2) | IC50: 164 µM (co-treatment) / 26 µM (pre-treatment) | |
| Smooth Muscle Relaxation (general) | Various isolated smooth muscles | 5 - 60 µM |
Table 2: Potency of Otilonium Bromide on Various Targets
| Target/Effect | Test System | IC50/EC50 Value | Reference |
| Inhibition of Spontaneous Activity | Rat colonic smooth muscle | logIC50: -5.31 (approx. 4.9 µM) | |
| L-type Ca2+ Current Inhibition | Rat colonic smooth muscle cells | EC50: 885 nM | |
| L-type Ca2+ Channel (CaV1.2) Block | HEK293 cells | IC50: 2.3 µM | |
| T-type Ca2+ Channel (CaV3.1) Block | HEK293 cells | IC50: >10 µM | |
| T-type Ca2+ Channel (CaV3.2) Block | HEK293 cells | IC50: >10 µM | |
| T-type Ca2+ Channel (CaV3.3) Block | HEK293 cells | IC50: 3.5 µM | |
| Muscarinic M3 Receptor-Coupled Ca2+ Signal | Human colonic crypts | IC50: 880 nM | |
| Inhibition of Spontaneous Phasic Contractions | Human sigmoid colon strips | IC50: 49.9 nM | |
| Inhibition of Stretch-Induced Tone | Human sigmoid colon strips | IC50: 10.7 nM | |
| Inhibition of Electrically-Induced Contractions | Human sigmoid colon strips | IC50: 38.0 nM | |
| Inhibition of KCl-induced Ca2+ Transients | Human sigmoid smooth muscle cells | IC50: 0.2 µM | |
| Inhibition of Carbachol-induced Ca2+ Transients | Human colonic smooth muscle cells | EC50: 8.4 µM | |
| Inhibition of Neurokinin A-induced Ca2+ Transients | Human colonic smooth muscle cells | EC50: 11.7 µM |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways modulated by this compound and otilonium bromide.
Detailed Experimental Protocols
To facilitate reproducibility and critical evaluation of the cited data, this section outlines the methodologies for key experiments used to characterize this compound and otilonium bromide.
Isolated Organ Bath for Smooth Muscle Contractility
This ex vivo method is fundamental for assessing the direct effect of pharmacological agents on the contractility of smooth muscle strips.
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Tissue Preparation: Strips of smooth muscle (e.g., guinea pig ileum, rat colon, human sigmoid colon) are dissected and mounted in an organ bath. The tissue is suspended between a fixed point and an isometric force transducer.
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Physiological Solution: The bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (typically 95% O2, 5% CO2) to maintain pH and oxygenation.
-
Experimental Procedure:
-
The tissue is allowed to equilibrate under a resting tension.
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Contractions are induced using a specific agonist (e.g., acetylcholine, KCl, neurokinin A) or by electrical field stimulation.
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Once a stable contraction is achieved, the test compound (this compound or otilonium bromide) is added to the bath in a cumulative concentration-response manner.
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The degree of relaxation (inhibition of contraction) is recorded by the force transducer.
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Data Analysis: Dose-response curves are constructed by plotting the percentage of inhibition against the log concentration of the drug. From these curves, IC50 or EC50 values are calculated to determine the potency of the compound.
Whole-Cell Patch-Clamp for Ion Channel Analysis
This electrophysiological technique is used to measure the flow of ions through specific channels in the membrane of isolated smooth muscle cells, providing direct evidence of ion channel blockade.
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Cell Preparation: Smooth muscle cells are enzymatically isolated from gastrointestinal tissue (e.g., human jejunum, rat colon) or cell lines (e.g., HEK293) are transfected to express specific ion channel subunits.
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Recording Configuration: A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is brought into contact with a single cell. Gentle suction is applied to form a high-resistance "giga-seal." A further pulse of suction ruptures the membrane patch, achieving the whole-cell configuration, which allows control of the membrane potential and measurement of the total current across the entire cell membrane.
-
Experimental Procedure:
-
The cell membrane potential is clamped at a holding potential (e.g., -70 mV).
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Depolarizing voltage steps are applied to elicit inward currents, characteristic of Ca2+ channel opening.
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The extracellular solution is perfused with varying concentrations of the test compound (e.g., otilonium bromide).
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The resulting changes (inhibition) in the ionic currents are recorded.
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Data Analysis: The recorded currents are analyzed to determine the inhibitory concentration (IC50) of the drug on the specific ion channel subtype.
Measurement of Intracellular cAMP Levels
Assays to quantify intracellular cAMP are crucial for elucidating the mechanism of drugs like this compound that act via the adenylyl cyclase pathway.
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Cell/Tissue Preparation: Experiments can be performed on tissue homogenates (e.g., rabbit colon homogenates) or cultured cells.
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Experimental Procedure:
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The tissue or cells are incubated with the test compound (this compound) for a specified period.
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The reaction is stopped, and the cells are lysed to release intracellular contents.
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Often, a phosphodiesterase inhibitor (e.g., theophylline) is included in control experiments to prevent cAMP degradation and potentiate the effect.
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Quantification: cAMP levels are measured using competitive immunoassays (e.g., ELISA, HTRF) or biosensors (e.g., GloSensor). These methods typically involve a labeled cAMP competing with the sample cAMP for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
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Data Analysis: Standard curves are generated using known concentrations of cAMP. The cAMP concentration in the experimental samples is then interpolated from the standard curve.
Clinical Efficacy and Head-to-Head Trials
Several clinical trials have compared the efficacy of this compound and otilonium bromide, primarily in the context of Irritable Bowel Syndrome (IBS). A multicenter, randomized, double-blind, non-inferiority trial found that this compound is as effective as otilonium in managing abdominal pain in IBS patients, with a similar safety profile. In this study, the mean change from baseline in Visual Analog Scale (VAS) scores for abdominal pain after 4 weeks did not differ significantly between the this compound and otilonium groups. An earlier controlled clinical study involving 60 IBS patients suggested that this compound (300 mg/day) induced a faster and greater improvement in symptoms, particularly in relieving abdominal pain and normalizing bowel habits, compared to otilonium bromide (120 mg/day).
Conclusion
This compound and otilonium bromide, while both effective antispasmodics, offer distinct mechanistic profiles. This compound's strength lies in its intracellular modulation of the cAMP signaling pathway and calcium handling, suggesting a broad musculotropic relaxant activity. Otilonium bromide's profile is defined by its potent, multi-target blockade of key ion channels and receptors on the smooth muscle cell membrane, coupled with its localized action in the gut.
The choice between these agents in a research or drug development context may depend on the specific therapeutic target and desired pharmacological profile. For instance, otilonium bromide's combined action on motility and visceral sensitivity via NK2 receptor antagonism may offer advantages in pain-predominant conditions like IBS. Conversely, this compound's mechanism, which enhances a key intracellular relaxation pathway, presents another valuable strategy for managing smooth muscle spasticity. The quantitative data and experimental protocols provided herein serve as a foundational guide for further investigation and comparative analysis in the development of next-generation smooth muscle relaxants.
References
Comparative Efficacy of Tiropramide and Mebeverine in Preclinical Models of Irritable Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tiropramide and mebeverine, two antispasmodic agents utilized in the management of Irritable Bowel Syndrome (IBS). The following sections detail their mechanisms of action, present available preclinical efficacy data, outline relevant experimental protocols, and visualize key pathways and workflows to support further research and drug development in this therapeutic area.
Introduction
Mechanisms of Action
This compound and mebeverine exert their spasmolytic effects through distinct, yet partially overlapping, molecular pathways.
This compound: This agent primarily acts as a phosphodiesterase (PDE) inhibitor.[1][2] By inhibiting PDE, this compound increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inhibits Myosin Light Chain Kinase (MLCK). This inhibition prevents the phosphorylation of myosin, a critical step for smooth muscle contraction, thereby inducing muscle relaxation. Additionally, this compound is reported to modulate calcium (Ca2+) mobilization within smooth muscle cells, further contributing to its spasmolytic effect.
Mebeverine: The mechanism of mebeverine is multifaceted and not entirely elucidated. It is known to act as a musculotropic agent with a direct effect on gastrointestinal smooth muscle.[3][4] One of its primary actions is the blockade of sodium channels, which reduces muscle cell excitability. Mebeverine also inhibits the influx of calcium into smooth muscle cells by blocking L-type calcium channels. By reducing intracellular calcium availability, it interferes with the calcium-calmodulin complex formation, which is necessary for the activation of MLCK and subsequent muscle contraction. Some evidence also suggests a local anesthetic effect and an influence on the autonomic nervous system.
Preclinical Efficacy
Direct comparative preclinical studies evaluating this compound and mebeverine in the same IBS models, such as the colorectal distension (CRD) or acetic acid-induced writhing models, are scarce in the available literature. The following table summarizes findings from separate studies on each compound. Due to the heterogeneity of the experimental models and methodologies, a direct comparison of efficacy should be made with caution.
| Drug | Preclinical Model | Key Findings | Reference |
| This compound | Carbachol-induced contraction in isolated rabbit colon | Increased cAMP concentrations and produced smooth muscle relaxation in a dose-dependent manner. | |
| Mebeverine | Small bowel motility in IBS patients | Altered small bowel motor activity, suggesting both spasmolytic and prokinetic effects. | |
| This compound | Not Reported | Clinical studies have shown efficacy in improving abdominal pain in IBS patients, comparable to octylonium bromide. | |
| Mebeverine | Not Reported | Systematic reviews of clinical trials indicate that mebeverine can be an effective treatment option for abdominal pain in IBS, though some meta-analyses show no significant superiority over placebo. |
Note: The lack of standardized preclinical data necessitates a reliance on clinical outcomes and mechanistic understanding for a comparative assessment.
Experimental Protocols
To facilitate future comparative studies, detailed methodologies for two standard preclinical models of visceral pain are provided below.
Colorectal Distension (CRD) Model in Rats
This model is a widely accepted method for assessing visceral sensitivity.
1. Animal Preparation:
- Adult male Sprague-Dawley or Wistar rats (200-250g) are typically used.
- Animals are fasted for 12-24 hours with free access to water before the procedure.
- On the day of the experiment, a flexible balloon catheter (e.g., 5-6 cm Fogarty catheter) is inserted intra-anally into the descending colon, with the tip positioned approximately 1 cm proximal to the anus. The catheter is secured to the tail with tape.
- Animals are allowed to acclimate in individual restraining cages for at least 30 minutes.
2. Distension Protocol:
- The balloon is connected to a barostat or a pressure-controlled inflation device.
- Graded colorectal distension is performed by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds), with a rest period (e.g., 2-5 minutes) between each distension.
- The visceromotor response (VMR), characterized by the contraction of the abdominal and hindlimb musculature, is quantified as a measure of visceral pain.
3. Measurement of Visceromotor Response (VMR):
- Electromyography (EMG): Electrodes are implanted into the external oblique abdominal muscles to record electrical activity. The EMG signal is amplified, filtered, and integrated. The VMR is quantified as the total area under the curve of the EMG recording during distension minus the baseline activity.
- Visual Assessment (Abdominal Withdrawal Reflex - AWR): A trained observer, blinded to the treatment, scores the behavioral response to distension on a graded scale (e.g., 0 = no response; 1 = brief head movement; 2 = contraction of abdominal muscles; 3 = lifting of the abdomen; 4 = body arching and lifting of pelvic structures).
4. Drug Administration:
- Test compounds (this compound or mebeverine) or vehicle are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the CRD procedure.
- A baseline VMR is typically established before drug administration, and post-treatment VMRs are compared to baseline and to the vehicle control group.
Acetic Acid-Induced Writhing Test in Mice
This is a chemical-induced visceral pain model used for screening analgesic compounds.
1. Animal Preparation:
- Male Swiss albino or other standard mouse strains (20-30g) are used.
- Animals are acclimated to the testing environment.
2. Drug Administration:
- Test compounds (this compound or mebeverine), a positive control (e.g., a non-steroidal anti-inflammatory drug), and a vehicle are administered, typically 30-60 minutes before the induction of writhing.
3. Induction of Writhing:
- A solution of acetic acid (typically 0.6-1.0% in saline) is injected intraperitoneally (i.p.) at a volume of 10 ml/kg body weight.
4. Observation and Quantification:
- Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
- After a short latency period (e.g., 5 minutes), the number of writhes is counted for a defined period (e.g., 10-20 minutes).
- A "writhe" is a characteristic behavior consisting of a wave of contraction of the abdominal muscles followed by the extension of the hind limbs.
- The analgesic effect of the test compound is expressed as the percentage inhibition of writhing compared to the vehicle-treated control group.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for this compound and mebeverine in inducing smooth muscle relaxation.
Figure 1: this compound Signaling Pathway.
Figure 2: Mebeverine Signaling Pathway.
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of visceral pain in a rodent model.
Figure 3: Preclinical Visceral Pain Experimental Workflow.
Conclusion
This compound and mebeverine are both effective antispasmodic agents that achieve smooth muscle relaxation through different primary mechanisms. This compound acts intracellularly by increasing cAMP levels, while mebeverine primarily targets ion channels on the cell membrane to reduce excitability and calcium influx. The current body of preclinical literature does not provide sufficient evidence for a direct comparison of their efficacy in standardized models of IBS-related visceral pain. Future head-to-head studies employing models such as colorectal distension or acetic acid-induced writhing are warranted to definitively establish their comparative preclinical efficacy. Such studies would provide valuable insights for researchers and clinicians in the selection and development of therapeutic agents for IBS.
References
- 1. [Controlled clinical study on the efficacy of this compound hydrochloride in the treatment of irritable colon: comparison with octylonium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome-A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tiropramide and Papaverine: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of the antispasmodic agents tiropramide and papaverine. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological and toxicological profiles of these two smooth muscle relaxants. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways.
Executive Summary
This compound and papaverine are both effective smooth muscle relaxants, but they exhibit distinct mechanistic and safety profiles. Papaverine, an opium alkaloid, functions as a non-selective phosphodiesterase (PDE) inhibitor, leading to the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] this compound, a synthetic tyrosine derivative, demonstrates a multi-faceted mechanism that includes inhibition of calcium influx, modulation of cAMP levels, and anticholinergic activity.[3][4][5] In vivo studies have suggested that this compound is a more potent antispasmodic agent with a better safety profile than papaverine.
Mechanism of Action
This compound: A Multi-Target Approach
This compound's spasmolytic effect is attributed to three primary mechanisms:
-
Inhibition of Calcium Influx: this compound directly inhibits the influx of extracellular calcium (Ca2+) into smooth muscle cells, a critical step for muscle contraction.
-
Increased Intracellular cAMP: The drug enhances intracellular levels of cAMP, which promotes muscle relaxation. This is believed to be due to the inhibition of phosphodiesterase (PDE), the enzyme that degrades cAMP.
-
Anticholinergic Properties: this compound exhibits antagonism at muscarinic receptors, thereby blocking the contractile signals from acetylcholine.
Papaverine: Non-Selective Phosphodiesterase Inhibition
Papaverine's primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes. This leads to an increase in the intracellular concentrations of both cAMP and cGMP, which in turn activates signaling cascades that result in smooth muscle relaxation. Some evidence also suggests that papaverine may have a direct effect on calcium channels.
Signaling Pathways
The distinct mechanisms of this compound and papaverine are visualized in the following signaling pathway diagrams.
Comparative Efficacy and Potency
In vivo studies have demonstrated that this compound is generally more potent than papaverine as an antispasmodic agent. Specifically, this compound showed greater potency against "pathological" contractions or spasms induced by various stimuli, while having a lesser effect on "physiological" smooth muscle movements.
| Parameter | This compound | Papaverine | Reference Tissue/Model |
| Antispasmodic Activity | More potent | Less potent | In vivo models (various) |
| IC50 (Ca2+-induced contraction) | 3.3 x 10⁻⁶ M | Not directly compared | Isolated rat detrusor |
| IC50 (PDE10A Inhibition) | Not specified | 17 nM - 19 nM | Recombinant PDE10A |
| IC50 (PDE3A Inhibition) | Not specified | 284 nM | Recombinant PDE3A |
| IC50 (PDE4D Inhibition) | Not specified | 1400 nM | Recombinant PDE4D |
| Antagonism of Contraction (Tonic Phase) | Not directly compared | 14.3 µM | Rat vas deferens |
Toxicology and Safety Profile
A significant differentiator between the two compounds is their safety profile. In vivo studies have concluded that this compound is less toxic than papaverine.
| Parameter | This compound | Papaverine | Species |
| LD50 (Oral) | 800 mg/kg | 68.8 mg/kg, 325 mg/kg, ~400 mg/kg | Rat |
| LD50 (Oral) | Not specified | 130 mg/kg, 162 mg/kg | Mouse |
| LD50 (Intravenous) | 33.9 mg/kg | 20 mg/kg | Rat |
| LD50 (Intravenous) | Not specified | 14.4 mg/kg | Mouse |
Note: LD50 values for papaverine show some variability across different sources.
Experimental Protocols
The data presented in this guide are derived from a variety of experimental models. Below are generalized descriptions of the key methodologies employed in the cited research.
In Vitro Smooth Muscle Contraction Assays
-
Objective: To assess the direct relaxant effect of the compounds on smooth muscle tissue.
-
General Protocol:
-
Isolation of smooth muscle strips (e.g., from guinea pig ileum, rat vas deferens, or rabbit colon).
-
Tissues are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
A contractile agent (e.g., acetylcholine, BaCl2, or electrical stimulation) is added to induce a stable contraction.
-
Increasing concentrations of the test compound (this compound or papaverine) are added to the bath.
-
The relaxation of the muscle is measured isometrically using a force transducer.
-
Data are used to calculate potency metrics such as IC50 or pA2 values.
-
Phosphodiesterase (PDE) Inhibition Assays
-
Objective: To quantify the inhibitory effect of the compounds on PDE enzyme activity.
-
General Protocol:
-
Recombinant human PDE enzymes are used.
-
The enzyme is incubated with the test compound at various concentrations.
-
A fluorescently labeled cAMP or cGMP substrate is added to the reaction mixture.
-
The PDE enzyme hydrolyzes the substrate, resulting in a change in fluorescence.
-
The fluorescence is measured over time, and the rate of hydrolysis is calculated.
-
The inhibitory activity of the compound is determined by comparing the rate of hydrolysis in the presence and absence of the inhibitor, allowing for the calculation of IC50 values.
-
Acute Toxicity (LD50) Studies
-
Objective: To determine the median lethal dose (LD50) of the compounds.
-
General Protocol:
-
Animals (typically rats or mice) are divided into groups.
-
Each group receives a different dose of the test compound via a specific route of administration (e.g., oral, intravenous).
-
The animals are observed for a set period (e.g., 24-72 hours).
-
The number of mortalities in each group is recorded.
-
Statistical methods are used to calculate the dose at which 50% of the animals are expected to die (the LD50).
-
Conclusion
Both this compound and papaverine are effective smooth muscle relaxants, but this compound appears to offer a superior profile in terms of potency and safety. Its multi-target mechanism, combining calcium channel blockade, cAMP modulation, and anticholinergic effects, may contribute to its "eukinetic" nature, where it preferentially acts on pathological spasms. In contrast, papaverine's non-selective PDE inhibition, while effective, is associated with a higher toxicity profile. For researchers and drug developers, this compound may represent a more refined therapeutic agent for conditions requiring smooth muscle relaxation. Further head-to-head clinical trials would be beneficial to fully elucidate the comparative efficacy and safety in human populations.
References
- 1. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Papaverine - Wikipedia [en.wikipedia.org]
- 3. Papaverine hydrochloride, PDE10A inhibitor (CAS 61-25-6) | Abcam [abcam.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Efficacy and Safety of this compound in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]
Tiropramide's Efficacy in Relation to Other Synthetic Antispasmodics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of tiropramide, a synthetic antispasmodic agent, with other alternatives. The information presented is supported by experimental data from both clinical and preclinical studies, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Executive Summary
This compound is a potent smooth muscle relaxant with a multifaceted mechanism of action, primarily involving the inhibition of phosphodiesterase (PDE) and the modulation of intracellular calcium levels.[1] This leads to an increase in cyclic adenosine monophosphate (cAMP), which promotes muscle relaxation.[1] Clinical and preclinical studies have demonstrated its efficacy in treating conditions characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS) and urinary bladder hypercontractility. This guide compares the efficacy of this compound against other synthetic antispasmodics, including octylonium bromide, propiverine HCl, oxybutynin, and papaverine, based on available experimental data.
Comparative Efficacy of this compound
The following tables summarize the quantitative data from comparative studies, providing a clear overview of this compound's efficacy relative to other synthetic antispasmodics.
Table 1: Clinical Efficacy of this compound vs. Octylonium Bromide in Irritable Bowel Syndrome (IBS)
| Parameter | This compound (100 mg t.i.d.) | Octylonium Bromide (20 mg t.i.d.) | Study Design |
| Mean Change in Abdominal Pain (VAS Score) at Week 4 | -23.49 ± 17.51 mm | -23.13 ± 17.61 mm | Multicenter, Randomized, Double-blind, Non-inferiority Trial |
*VAS: Visual Analogue Scale. A decrease in score indicates improvement. The difference between the two groups was not statistically significant (p=0.901), demonstrating the non-inferiority of this compound to octylonium bromide.[2]
Table 2: In Vitro Efficacy of this compound vs. Propiverine HCl and Oxybutynin on Rat Urinary Bladder Smooth Muscle Contraction
| Concentration | This compound (% Inhibition) | Propiverine HCl (% Inhibition) | Oxybutynin (% Inhibition) |
| Low Concentration (10⁻⁷ - 10⁻⁶ M) | Less effective than Propiverine and Oxybutynin | More effective than this compound | More effective than this compound |
| High Concentration (10⁻⁴ M) | >98% | ~88% | ~88% |
This study demonstrates that at higher concentrations, this compound exhibits a superior inhibitory effect on field-stimulated smooth muscle contraction of the rat bladder compared to propiverine HCl and oxybutynin.[3]
Table 3: In Vitro Potency of this compound and Papaverine
| Compound | IC₅₀ Value | Tissue | Stimulus |
| This compound | 3.3 x 10⁻⁶ M | Rat isolated detrusor | Ca²⁺-induced contraction[1] |
| Papaverine | 0.10 mM | Rat Aortic Smooth Muscle Cells | Not specified |
| Papaverine | 0.056 mM | Human Coronary Artery Endothelial Cells | Not specified |
While a direct comparison on the same tissue and under the same conditions is not available, the lower IC₅₀ value for this compound in a relevant smooth muscle preparation suggests a high potency. One study qualitatively states that this compound is more potent than papaverine in inhibiting contractions provoked by electrical or chemical stimuli.
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to promote smooth muscle relaxation. Additionally, this compound modulates intracellular calcium (Ca²⁺) levels, further contributing to its antispasmodic effect.
Caption: this compound's dual mechanism of action.
Experimental Protocols
Clinical Trial: this compound vs. Octylonium Bromide in IBS
-
Study Design: A multicenter, randomized, double-blind, non-inferiority trial was conducted.
-
Participants: 287 patients diagnosed with Irritable Bowel Syndrome according to Rome III criteria were enrolled.
-
Treatment: Patients were randomly assigned to receive either this compound 100 mg three times daily or octylonium bromide 20 mg three times daily for 4 weeks.
-
Primary Endpoint: The primary outcome was the mean change from baseline in abdominal pain, assessed using a 100-mm Visual Analogue Scale (VAS) at week 4.
-
Secondary Endpoints: These included changes in abdominal pain at week 2, abdominal discomfort at weeks 2 and 4, patient-reported symptom improvement, stool frequency and consistency, and quality of life.
Caption: Workflow of the comparative clinical trial.
In Vitro Study: this compound vs. Propiverine HCl and Oxybutynin on Rat Bladder
-
Tissue Preparation: Urinary bladder smooth muscle strips (1 x 0.5 cm) were isolated from 30 adult female Sprague-Dawley rats.
-
Experimental Setup: The muscle strips were incubated in Tyrode's solution aerated with 95% oxygen. Muscle contraction was recorded using a physiograph.
-
Stimulation: Contractions were induced by electrical field stimulation (FS; 1-32 Hz) and bethanechol administration (10⁻⁷ - 10⁻⁴ M).
-
Drug Treatment: After recording control contractions, the muscle strips were treated with this compound, propiverine HCl, or oxybutynin at various concentrations.
-
Data Analysis: The degree of muscle contraction after 30 minutes of drug incubation was compared to the pre-incubation data to determine the percentage of inhibition.
Caption: Workflow of the in vitro bladder muscle study.
References
Tiropramide Demonstrates Non-Inferiority to Otilonium in Alleviating Symptoms of Irritable Bowel Syndrome
A comprehensive analysis of a multicenter, randomized, double-blind, non-inferiority clinical trial has established that tiropramide is as effective and safe as otilonium bromide for the management of irritable bowel syndrome (IBS).[1][2][3] This guide provides a detailed comparison of this compound with other antispasmodic agents, supported by clinical trial data and an exploration of their mechanisms of action.
Researchers and drug development professionals will find a thorough examination of the clinical evidence, experimental protocols, and underlying signaling pathways, facilitating an informed perspective on this compound's therapeutic standing.
Comparative Efficacy of Antispasmodic Agents
A pivotal clinical trial directly comparing this compound to otilonium bromide provides the core data for this analysis. In addition to this head-to-head comparison, this guide includes data from separate clinical trials on other commonly used antispasmodics, phloroglucinol and mebeverine, to offer a broader comparative context.
This compound vs. Otilonium Bromide: Non-Inferiority Trial Data
A multicenter, randomized, double-blind, non-inferiority trial was conducted to compare the efficacy and safety of this compound with otilonium bromide in patients with IBS.[1][2] The primary endpoint was the mean change in abdominal pain from baseline, as measured by a visual analogue scale (VAS) after four weeks of treatment.
| Efficacy Endpoint | This compound (100 mg t.i.d.) | Otilonium Bromide (20 mg t.i.d.) | Difference (95% CI) | p-value |
| Primary Endpoint | ||||
| Mean Change in Abdominal Pain VAS Score (Week 4) | -23.49 ± 17.51 mm | -23.13 ± 17.61 mm | -0.26 (-4.33 to 3.82) | 0.901 |
| Secondary Endpoints | ||||
| Mean Change in Abdominal Pain VAS Score (Week 2) | -16.51 ± 15.83 mm | -16.98 ± 16.14 mm | 0.47 (-3.44 to 4.38) | 0.812 |
| Mean Change in Abdominal Discomfort VAS Score (Week 4) | -22.54 ± 18.03 mm | -23.21 ± 18.25 mm | 0.67 (-3.61 to 4.95) | 0.759 |
| Mean Change in Abdominal Discomfort VAS Score (Week 2) | -16.23 ± 16.45 mm | -17.02 ± 16.87 mm | 0.79 (-3.31 to 4.89) | 0.705 |
The results demonstrated that this compound was non-inferior to otilonium bromide in reducing abdominal pain at week 4. Both treatments also showed comparable efficacy in improving secondary endpoints, including abdominal discomfort and other IBS-related symptoms.
Safety Profile: this compound vs. Otilonium Bromide
The incidence of adverse events was similar between the two treatment groups, with no severe adverse events reported for either drug.
| Adverse Event | This compound (n=143) | Otilonium Bromide (n=144) |
| Any Adverse Event | 10 (7.0%) | 12 (8.3%) |
| Nausea | 2 (1.4%) | 1 (0.7%) |
| Dyspepsia | 1 (0.7%) | 2 (1.4%) |
| Abdominal Pain | 1 (0.7%) | 1 (0.7%) |
| Diarrhea | 1 (0.7%) | 1 (0.7%) |
Efficacy Data for Other Antispasmodic Alternatives
Phloroglucinol: In a randomized, double-blind, placebo-controlled trial involving patients with diarrhea-predominant IBS (IBS-D), the proportion of responders (experiencing moderate or more improvement in overall symptoms) over a 3-week period was significantly higher in the phloroglucinol group (61.6%) compared to the placebo group (30.6%) (p=0.013). However, the improvement in individual symptom scores did not show a statistically significant difference compared to placebo.
Mebeverine: A systematic review of eight randomized trials comparing mebeverine to placebo in IBS patients showed a pooled relative risk for clinical improvement of 1.13 (95% CI: 0.59-2.16, p=0.7056) and for relief of abdominal pain of 1.33 (95% CI: 0.92-1.93, p=0.129), indicating no statistically significant superiority over placebo for global IBS improvement.
Detailed Experimental Protocols
The methodologies employed in the key clinical trials are crucial for interpreting the validity and applicability of the findings.
This compound vs. Otilonium Bromide Non-Inferiority Trial
-
Study Design: A multicenter, randomized, double-blind, parallel-group, non-inferiority comparative study.
-
Participants: 287 patients aged 20 to 75 years diagnosed with IBS according to Rome III criteria, with abdominal pain or discomfort at least twice a week during a 2-week run-in period.
-
Intervention: Patients were randomly allocated to receive either this compound 100 mg three times a day or otilonium bromide 20 mg three times a day for 4 weeks.
-
Primary Outcome: The mean change from baseline in the visual analogue scale (VAS) score for abdominal pain at week 4. The non-inferiority margin was set at 11 mm.
-
Secondary Outcomes: Changes from baseline in abdominal pain VAS score at week 2, abdominal discomfort VAS scores at weeks 2 and 4, patient-reported symptom improvement, IBS-quality of life (IBS-QoL), depression, and anxiety at week 4.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its alternatives are rooted in their distinct molecular interactions within smooth muscle cells.
This compound Signaling Pathway
This compound exerts its spasmolytic effect through a dual mechanism that leads to the relaxation of smooth muscle. It inhibits the influx of extracellular calcium ions (Ca2+) into the muscle cells and also increases the intracellular levels of cyclic adenosine monophosphate (cAMP). The reduction in intracellular Ca2+ prevents the activation of myosin light-chain kinase (MLCK), while increased cAMP levels activate protein kinase A (PKA), which further inhibits MLCK. Both pathways ultimately lead to smooth muscle relaxation.
Otilonium Bromide Signaling Pathway
Otilonium bromide possesses a multifaceted mechanism of action. It blocks L-type and T-type calcium channels, reducing calcium influx. Additionally, it acts as an antagonist at muscarinic M3 receptors and tachykinin NK2 receptors, further inhibiting pathways that lead to smooth muscle contraction.
Experimental Workflow: Non-Inferiority Trial
The logical flow of the this compound versus otilonium bromide non-inferiority trial is outlined below, from patient screening to the final analysis.
References
- 1. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-blind crossover comparison study of the safety and efficacy of mebeverine with mebeverine sustained release in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tiropramide and Octylonium Bromide in the Management of Irritable Bowel Syndrome: A Review of Randomized Controlled Trial Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and safety of two antispasmodic agents, tiropramide and octylonium bromide, in the treatment of irritable bowel syndrome (IBS). The information is based on data from randomized controlled trials (RCTs) to provide an objective, evidence-based overview for researchers, scientists, and professionals in drug development.
Introduction to this compound and Octylonium Bromide
Irritable bowel syndrome is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. Antispasmodic drugs are a cornerstone of symptomatic treatment for IBS, aiming to reduce smooth muscle spasms in the gastrointestinal tract.
This compound is a tyrosine derivative that acts as a smooth muscle relaxant. Its mechanism of action involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which leads to the binding of calcium ions to the sarcoplasmic reticulum and inhibition of phosphodiesterase.[1][2][3] This ultimately reduces the influx of calcium ions into the muscle cells, preventing contraction and promoting relaxation.[4][5]
Octylonium bromide is a quaternary ammonium compound with selective spasmolytic action on the gastrointestinal tract. Its primary mechanism involves the blockade of L-type calcium channels in the smooth muscle of the colon. Additionally, it exhibits activity at muscarinic M3 receptors and tachykinin NK2 receptors, contributing to its multifaceted approach to reducing gut hypermotility and visceral sensation. Due to its poor systemic absorption, octylonium bromide's action is largely localized to the gut.
Comparative Efficacy in a Randomized Controlled Trial
A key multicenter, randomized, double-blind, non-inferiority trial directly compared the efficacy and safety of this compound and octylonium bromide in patients with IBS. The findings from this study are summarized below.
Experimental Protocol
Study Design: This was a multicenter, randomized, double-blind, non-inferiority trial.
Participant Population: A total of 287 patients diagnosed with Irritable Bowel Syndrome according to the Rome III criteria were included in the study. To be eligible, patients needed to have experienced abdominal pain for at least two days a week during a two-week run-in period. Exclusion criteria included known intolerance to either drug, uncontrolled comorbidities such as diabetes or hypertension, a history of gastrointestinal cancer, and significant hepatic or renal dysfunction.
Intervention and Dosing Regimen: Patients were randomly assigned to one of two treatment groups for a duration of 4 weeks:
-
This compound group: Received 100 mg of this compound three times a day.
-
Octylonium bromide group: Received 20 mg of octylonium bromide three times a day.
Outcome Measures:
-
Primary Endpoint: The primary outcome was the mean change in abdominal pain from baseline after 4 weeks of treatment, as measured by a Visual Analogue Scale (VAS).
-
Secondary Endpoints: Secondary outcomes included changes in abdominal pain and discomfort at 2 and 4 weeks (assessed by VAS and patient diaries), patient-reported overall symptom improvement, stool frequency and consistency, IBS-specific Quality of Life (IBS-QoL), and assessments of depression and anxiety.
dot
Caption: Workflow of the randomized controlled trial comparing this compound and octylonium bromide.
Efficacy Data
Both this compound and octylonium bromide demonstrated significant improvements in abdominal pain and other IBS symptoms compared to baseline. The study concluded that this compound is as effective as octylonium bromide in managing abdominal pain in individuals with IBS.
| Efficacy Outcome | This compound Group | Octylonium Bromide Group | Statistical Difference |
| Change in Abdominal Pain VAS Score at Week 4 (mm) | -23.49 ± 17.51 | -23.13 ± 17.61 | Difference: -0.26 mm (95% CI: -4.33 to 3.82, p=0.901) |
| Change in Abdominal Discomfort VAS Score at Week 4 (mm) | Significant improvement from baseline | Significant improvement from baseline | No significant difference between groups |
| IBS-Quality of Life (IBS-QoL) at Week 4 | Significant improvement from baseline | Significant improvement from baseline | No significant difference between groups |
| Patient-Reported Symptom Improvement | Significant improvement | Significant improvement | No significant difference between groups |
Data sourced from a multicenter, randomized, double-blind, non-inferiority trial.
Safety and Tolerability
The safety profiles of both this compound and octylonium bromide were found to be similar. The incidence of adverse events was comparable between the two treatment groups, and no severe adverse events were reported for either drug.
| Safety Outcome | This compound Group (n=143) | Octylonium Bromide Group (n=144) |
| Number of Patients with Adverse Events | 4 (3%) | 4 (3%) |
| Serious Adverse Events | 0 | 0 |
Data represents the number of patients who did not complete the study due to adverse events, as reported in the clinical trial.
Mechanisms of Action: Signaling Pathways
The distinct mechanisms of action of this compound and octylonium bromide are illustrated in the following diagrams.
dot
Caption: this compound's mechanism of action leading to smooth muscle relaxation.
dot
Caption: Octylonium bromide's multifaceted mechanism of action.
Conclusion
Based on the evidence from a robust, head-to-head, non-inferiority randomized controlled trial, this compound is as effective and safe as octylonium bromide for the symptomatic management of irritable bowel syndrome. Both agents lead to significant reductions in abdominal pain and discomfort and are well-tolerated by patients.
For drug development professionals, the non-inferiority of this compound to an established treatment like octylonium bromide suggests its potential as a valuable therapeutic option. The different mechanisms of action between the two compounds may also warrant further investigation for specific patient subpopulations or for the development of novel therapeutic strategies. Future research could explore long-term efficacy and comparative effectiveness in different IBS subtypes.
References
- 1. mims.com [mims.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Mechanism of smooth muscle relaxation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Possible mechanisms of action of the antispasmodic agent this compound in the isolated detrusor from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiropramide: A Comparative Analysis for Spasmodic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic comparison of tiropramide with alternative treatments for spasmodic conditions, primarily focusing on Irritable Bowel Syndrome (IBS). The information is based on available clinical trial data and pharmacological studies.
Mechanism of Action
This compound is an antispasmodic agent that exerts its effect through a multi-faceted mechanism, primarily targeting smooth muscle relaxation.[1] Its action involves:
-
Inhibition of Calcium Ion Influx : this compound directly inhibits the influx of calcium ions into smooth muscle cells, a critical step for muscle contraction.[1] By reducing intracellular calcium, it prevents the activation of myosin light-chain kinase (MLCK), leading to muscle relaxation.[1]
-
Modulation of the Autonomic Nervous System : The drug exhibits anticholinergic properties by blocking muscarinic receptors on smooth muscle cells.[1][2] This action antagonizes the effects of acetylcholine, a neurotransmitter that stimulates smooth muscle contractions.
-
Enhancement of Cyclic Adenosine Monophosphate (cAMP) Levels : this compound inhibits the enzyme phosphodiesterase (PDE), which is responsible for the breakdown of cAMP. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn inhibits MLCK, further promoting smooth muscle relaxation. Some evidence also suggests it may activate adenylyl cyclase, the enzyme that synthesizes cAMP.
This comprehensive mechanism allows this compound to effectively alleviate spasms in the gastrointestinal tract, as well as in the biliary and urogenital tracts.
Clinical Efficacy and Safety: A Comparative Study
A multicenter, randomized, double-blind, non-inferiority trial compared the efficacy and safety of this compound with octylonium bromide in patients with Irritable Bowel Syndrome (IBS).
Experimental Protocol
-
Study Design : Multicenter, randomized, double-blind, non-inferiority trial.
-
Participants : 287 patients with IBS diagnosed according to Rome III criteria.
-
Intervention :
-
This compound group (n=143): 100 mg three times a day for 4 weeks.
-
Octylonium group (n=144): 20 mg three times a day for 4 weeks.
-
-
Primary Endpoint : Mean change in abdominal pain from baseline assessed by a visual analogue scale (VAS) score after 4 weeks of treatment.
-
Secondary Endpoints : Changes in abdominal pain at week 2, abdominal discomfort at weeks 2 and 4 (VAS scores), patient-reported symptom improvement (including stool frequency and consistency), IBS-quality of life (IBS-QoL), depression, and anxiety at week 4.
Data Summary
| Outcome Measure | This compound (100 mg t.i.d.) | Octylonium Bromide (20 mg t.i.d.) | Difference (95% CI) | p-value |
| Primary Endpoint | ||||
| Mean Change in Abdominal Pain (VAS, mm) at Week 4 | -23.49 ± 17.51 | -23.13 ± 17.61 | -0.26 (-4.33 to 3.82) | 0.901 |
| Secondary Endpoints | ||||
| Mean Change in Abdominal Pain (VAS, mm) at Week 2 | Significant decrease from baseline | Significant decrease from baseline | Not significantly different | - |
| Mean Change in Abdominal Discomfort (VAS, mm) at Weeks 2 & 4 | Significant improvement | Significant improvement | Not significantly different | - |
| IBS-Quality of Life (IBS-QoL) | Significant improvement | Significant improvement | Not significantly different | - |
| Depression and Anxiety Scores | Significant improvement | Significant improvement | Not significantly different | - |
| Adverse Events | ||||
| Incidence of Adverse Events | Similar | Similar | - | - |
| Severe Adverse Events | None reported | None reported | - | - |
Data presented as mean ± standard deviation where applicable. VAS: Visual Analogue Scale CI: Confidence Interval The results demonstrated that this compound is not inferior to octylonium bromide in managing abdominal pain in patients with IBS.
Safety and Tolerability
This compound is generally well-tolerated. Common side effects include:
-
Nausea
-
Vomiting
-
Dry mouth
-
Constipation
-
Allergic reactions
Contraindications for this compound use include hypersensitivity to the drug, gastrointestinal stenosis, megacolon, and circulatory failure. Caution is also advised in patients with severe hepatic impairment.
Comparison with Other Antispasmodics
While the head-to-head trial with octylonium bromide provides a direct comparison, other antispasmodics are also used for similar indications. These can be broadly categorized as:
-
Anticholinergics/Antimuscarinics : These agents, like octylonium, act on the enteric nervous system to relieve abdominal pain. However, they may be associated with systemic side effects such as dry mouth, dry eyes, and drowsiness.
-
Direct Smooth Muscle Relaxants : This category includes drugs like papaverine. This compound is considered more potent than papaverine in some preclinical models.
This compound's direct action on smooth muscle cells is a key differentiator, potentially leading to fewer systemic side effects compared to agents that primarily act on the nervous system.
Conclusion
This compound is an effective and safe antispasmodic for the management of symptoms associated with Irritable Bowel Syndrome. Its multifaceted mechanism of action, targeting both calcium influx and cAMP pathways, provides a robust rationale for its clinical use. A head-to-head clinical trial has demonstrated its non-inferiority to octylonium bromide in alleviating abdominal pain, with a comparable safety profile. This positions this compound as a valuable therapeutic option for researchers and clinicians in the field of functional gastrointestinal disorders. Further large-scale studies could continue to elucidate its full therapeutic potential and comparative efficacy against a broader range of antispasmodic agents.
References
A Comparative Analysis of Tiropramide for Spasmodic Pain: A Guide for Researchers
An in-depth evaluation of the safety and efficacy of tiropramide in comparison to other leading antispasmodic agents, supported by experimental data and detailed methodologies.
This guide offers a comprehensive comparison of this compound with other antispasmodic drugs, including otilonium bromide, hyoscine butylbromide, and mebeverine. It is designed for researchers, scientists, and drug development professionals, providing a detailed analysis of the safety and efficacy profiles of these agents, alongside the experimental protocols used to evaluate them.
Mechanism of Action: A Differentiated Approach to Smooth Muscle Relaxation
This compound is an antispasmodic agent that primarily targets smooth muscle spasms in the gastrointestinal, biliary, and urogenital tracts.[1][2] Its mechanism of action involves the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This elevation in cAMP promotes the binding of calcium ions to the sarcoplasmic reticulum, reducing the availability of free intracellular calcium required for muscle contraction and ultimately leading to smooth muscle relaxation.[4][5] Some studies also suggest that this compound may inhibit calcium influx, further contributing to its spasmolytic effect.
In contrast, other antispasmodics utilize different pathways. Otilonium bromide exerts its effects through multiple mechanisms, including blocking L-type and T-type calcium channels and antagonizing muscarinic and tachykinin NK2 receptors. Hyoscine butylbromide is an anticholinergic agent that competitively blocks muscarinic receptors on smooth muscle cells, thereby inhibiting the contractile effects of acetylcholine. Mebeverine also acts directly on smooth muscle cells, reducing ion channel permeability to decrease spasm frequency and intensity.
Caption: Comparative signaling pathways of antispasmodic agents.
Efficacy in Irritable Bowel Syndrome (IBS)
Clinical trials have demonstrated the efficacy of this compound in managing the symptoms of Irritable Bowel Syndrome (IBS), particularly abdominal pain. A key multicenter, randomized, double-blind, non-inferiority trial compared this compound with otilonium bromide in 287 patients with IBS.
Key Findings:
-
After 4 weeks of treatment, both this compound (100 mg t.i.d.) and otilonium bromide (20 mg t.i.d.) significantly reduced abdominal pain as assessed by the Visual Analogue Scale (VAS).
-
There was no statistically significant difference in the change from baseline VAS scores for abdominal pain between the two groups, indicating that this compound is as effective as otilonium bromide in managing this primary IBS symptom.
-
Both treatments also showed comparable improvements in abdominal discomfort, and overall IBS-Quality of Life (IBS-QoL) scores.
For comparison, systematic reviews of mebeverine have shown mixed results, with some studies indicating no significant advantage over placebo for global IBS symptoms or abdominal pain relief. However, other analyses suggest it is an effective option with a good safety profile. Hyoscine butylbromide has been found to be beneficial in treating abdominal pain caused by cramping in several placebo-controlled studies.
| Drug | Dosage in IBS Trials | Primary Efficacy Endpoint | Key Efficacy Results |
| This compound | 100 mg, 2-3 times daily | Reduction in abdominal pain (VAS score) | Non-inferior to otilonium bromide in reducing abdominal pain at 4 weeks. |
| Otilonium Bromide | 20 mg, 3 times daily | Reduction in abdominal pain (VAS score) | Significant reduction in abdominal pain from baseline. |
| Hyoscine Butylbromide | 10-20 mg, 3-4 times daily | Global improvement/pain relief | Generally considered beneficial in placebo-controlled trials for cramping pain. |
| Mebeverine | 135-200 mg, 2-3 times daily | Global improvement/pain relief | Mixed results in systematic reviews; some show no significant benefit over placebo. |
Efficacy in Biliary Colic and Other Spasmodic Conditions
This compound has also shown efficacy in treating pain associated with biliary dyskinesia and biliary colic. In a controlled trial comparing this compound (300 mg/day) with imecromone (1200 mg/day) in patients with biliary dyskinesia, this compound was significantly more effective at reducing the number of pain attacks and improving symptoms of pain and dyspepsia. Furthermore, this compound was able to normalize delayed gallbladder filling observed during cholecystography, an effect not seen with imecromone. This compound is also indicated for the relief of spasmodic pain in the urinary tract.
Safety and Tolerability Profile
This compound is generally well-tolerated. The most common side effects are mild and transient gastrointestinal disturbances such as nausea, vomiting, dry mouth, and constipation. In the comparative trial with otilonium bromide, the incidence of adverse events was similar between the two groups, with no severe adverse events reported for either drug. Specifically, adverse drug reactions were reported in 7 patients in the this compound group and 6 in the otilonium group.
Comparative Safety Profile:
| Drug | Common Adverse Events | Serious Adverse Events |
| This compound | Nausea, vomiting, dry mouth, constipation, allergic reactions. | Rare; in a comparative trial, one case of idiopathic thrombocytopenic purpura was reported but not linked to the drug. |
| Otilonium Bromide | Generally well-tolerated; similar profile to this compound in head-to-head trial. | Rare; one case of intervertebral disc protrusion reported in a comparative trial, but not drug-related. |
| Hyoscine Butylbromide | Dry mouth, thirst, blurred vision, tachycardia (anticholinergic effects). | Rare, but can include anticholinergic-related systemic effects. |
| Mebeverine | Hypersensitivity reactions, allergic reactions, gastrointestinal disturbances (nausea, diarrhea). | Generally considered to have a low frequency of adverse effects. |
Experimental Protocols
Clinical Trial Methodology for IBS (this compound vs. Otilonium Bromide)
A multicenter, randomized, double-blind, non-inferiority trial was conducted to compare the efficacy and safety of this compound and otilonium bromide in patients with IBS.
-
Participants: 287 patients diagnosed with IBS according to Rome III criteria.
-
Intervention: Patients were randomly assigned to receive either this compound (100 mg t.i.d.) or otilonium bromide (20 mg t.i.d.) for 4 weeks.
-
Primary Endpoint: The primary outcome was the mean change in abdominal pain from baseline after 4 weeks of treatment, as measured by a 100-mm Visual Analogue Scale (VAS).
-
Secondary Endpoints: These included changes in abdominal discomfort (VAS), patient-reported symptom improvement (diaries), IBS-Quality of Life (IBS-QoL), and assessments of depression and anxiety.
-
Statistical Analysis: A non-inferiority margin was established, and the primary efficacy analysis was performed on both the full analysis set and the per-protocol set.
Caption: Workflow of the this compound vs. otilonium bromide IBS clinical trial.
Isolated Organ Bath for Smooth Muscle Contractility
The antispasmodic properties of these drugs are often evaluated in vitro using isolated organ bath experiments. This technique allows for the direct measurement of smooth muscle contraction and relaxation in response to various stimuli.
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., from the ileum, colon, or gallbladder) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Induction: Muscle contraction is induced by adding a spasmogen to the bath, such as acetylcholine, histamine, or potassium chloride.
-
Drug Application: The antispasmodic agent is then added to the bath at varying concentrations to assess its ability to inhibit or reverse the induced contraction.
-
Measurement: The tension of the muscle strip is continuously recorded using an isometric force transducer connected to a data acquisition system. The inhibitory effect of the drug is typically quantified by calculating the IC50 value (the concentration that produces 50% of the maximal inhibition).
Conclusion
This compound is a safe and effective antispasmodic agent for the management of abdominal pain in patients with Irritable Bowel Syndrome, with an efficacy profile comparable to that of otilonium bromide. Its mechanism of action, primarily through the inhibition of phosphodiesterase and subsequent increase in intracellular cAMP, offers a distinct pharmacological approach compared to other antispasmodics that target calcium channels or muscarinic receptors. While generally well-tolerated, the most common side effects are mild gastrointestinal disturbances. Further research, particularly large-scale, head-to-head comparative trials with other classes of antispasmodics, would be beneficial to further delineate its position in the therapeutic armamentarium for spasmodic conditions. The available evidence also supports its use in biliary colic and other smooth muscle spasms.
References
- 1. Hyoscine-n-butylbromide in treating abdominal pain caused by gastroenteritis: a double-blind randomized placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
A Comparative Analysis of Tiropramide's Therapeutic Effectiveness
An in-depth review of tiropramide's performance against alternative treatments for smooth muscle spasticity, supported by clinical data and mechanistic insights.
This guide offers a comprehensive cross-study analysis of this compound, an antispasmodic agent, for researchers, scientists, and drug development professionals. By objectively comparing its therapeutic effectiveness with other alternatives and presenting supporting experimental data, this document aims to provide a clear understanding of this compound's clinical utility and mechanism of action.
Mechanism of Action
This compound exerts its spasmolytic effects through a multi-faceted mechanism that targets the intricate signaling pathways of smooth muscle contraction. Unlike some antispasmodics that rely on a single mode of action, this compound's efficacy stems from its ability to modulate multiple key cellular processes, leading to muscle relaxation. Its primary mechanisms include the inhibition of calcium ion influx, anticholinergic activity at muscarinic receptors, and the enhancement of intracellular cyclic adenosine monophosphate (cAMP) levels through the inhibition of phosphodiesterase (PDE).[1][2] This combined action addresses smooth muscle spasms through both direct myotropic and neurotropic pathways.
The signaling cascade initiated by this compound culminates in the reduced phosphorylation of the myosin light chain, a critical step for the interaction of actin and myosin filaments required for muscle contraction.[1] By inhibiting PDE, this compound leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates Myosin Light-Chain Kinase (MLCK), further contributing to muscle relaxation.[1][3] Additionally, this compound promotes the binding of calcium ions to the sarcoplasmic reticulum, effectively sequestering them and preventing their participation in the contractile process.
References
A Comparative Guide: Tiropramide Versus Placebo in Preclinical Models of Visceral Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral pain, originating from internal organs, represents a significant challenge in clinical practice and drug development. It is a primary symptom of disorders such as Irritable Bowel Syndrome (IBS). Tiropramide is an antispasmodic agent used for the treatment of smooth muscle spasms and associated pain.[1][2] This guide provides a comprehensive comparison of the preclinical data on this compound against a placebo or control baseline in models relevant to visceral pain. Due to a lack of direct head-to-head preclinical studies of this compound versus a placebo in standardized visceral pain models, this guide synthesizes data from in vitro studies on visceral smooth muscle preparations and outlines the methodologies of established in vivo visceral pain models where this compound's effects can be inferred.
Mechanism of Action
This compound exerts its antispasmodic effects through a multi-faceted mechanism primarily targeting the smooth muscle cells of the gastrointestinal tract.[3][4] The core actions involve the modulation of intracellular calcium levels and cyclic adenosine monophosphate (cAMP).[5] By inhibiting phosphodiesterase, this compound increases intracellular cAMP levels. This leads to the binding of calcium ions to the sarcoplasmic reticulum, reducing the free intracellular calcium available for muscle contraction and thereby promoting muscle relaxation.
Signaling Pathway of this compound's Antispasmodic Action
Caption: this compound's mechanism of action in smooth muscle cells.
Preclinical Efficacy of this compound
The following table summarizes the antispasmodic effects of this compound observed in various preclinical in vitro and in vivo models. These studies demonstrate the potent relaxant effect of this compound on visceral smooth muscle, which is the physiological basis for its use in visceral pain.
Table 1: Summary of Preclinical Antispasmodic Effects of this compound
| Model Type | Tissue/Animal Model | Stimulus | This compound Concentration/Dose | Observed Effect | Reference |
| In Vitro | Isolated Guinea Pig Stomach | Electrical Stimulation | 5-60 µmol/L | Antispasmodic activity | |
| In Vitro | Isolated Guinea Pig Ileum | Electrical Impulses, BaCl₂, Acetylcholine, Histamine, Serotonin, Substance P, CCK-8 | 5-60 µmol/L | Broad-spectrum antispasmodic activities | |
| In Vitro | Isolated Rabbit Jejunum | Spontaneous Contractions | 5-60 µmol/L | Relaxation of smooth muscle | |
| In Vitro | Isolated Rat Ascending Colon | Spontaneous Contractions, BaCl₂, Acetylcholine | 5-60 µmol/L | Inhibition of contractions | |
| In Vitro | Isolated Guinea Pig Gall Bladder | BaCl₂, Acetylcholine, Histamine, Cerulein | 5-60 µmol/L | Inhibition of contractions | |
| In Vitro | Isolated Rabbit Colon | Carbachol | 0.1 µM | Smooth muscle relaxation and increased cAMP | |
| In Vivo | Mouse | CCK-8 or Morphine-induced delayed gastric emptying | 50-90 mg/kg (oral) | Antispasmodic activity | |
| In Vivo | Rat | Castor oil-induced diarrhea | 4-40 mg/kg (i.p. or i.v.) | Antispasmodic activity | |
| In Vivo | Guinea Pig | Morphine-induced spasm of the Sphincter of Oddi | 4-40 mg/kg (i.p. or i.v.) | Antispasmodic activity | |
| In Vivo | Anesthetized Rat | Urinary bladder contractions | 4-40 mg/kg (i.p. or i.v.) | Antispasmodic activity |
Experimental Protocols for Preclinical Visceral Pain Models
1. Acetic Acid-Induced Writhing Test
This model induces a visceral inflammatory pain response.
-
Animals: Typically male ICR mice.
-
Procedure:
-
Animals are acclimated to the testing environment.
-
This compound or a placebo (vehicle) is administered, usually orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the induction of writhing.
-
A solution of acetic acid (commonly 0.6-1%) is injected intraperitoneally to induce visceral pain.
-
Immediately after the injection, the animals are placed in an observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, typically 20-30 minutes.
-
-
Endpoint: A significant reduction in the number of writhes in the this compound-treated group compared to the placebo group indicates an analgesic effect.
Experimental Workflow for Acetic Acid-Induced Writhing Test
Caption: A typical workflow for the acetic acid-induced writhing test.
2. Colorectal Distension (CRD) Model
This model mimics the mechanical distension that can cause pain in conditions like IBS.
-
Animals: Typically rats or mice.
-
Procedure:
-
A small balloon catheter is inserted into the descending colon and rectum of the animal.
-
After a recovery and acclimation period, the balloon is inflated to various pressures to produce a graded visceral stimulus.
-
The animal's response to the distension is measured. This is often quantified as the visceromotor response (VMR), which is the contraction of the abdominal muscles, or by measuring the abdominal withdrawal reflex (AWR) score.
-
This compound or a placebo is administered before the distension protocol to assess its effect on the pain response.
-
-
Endpoint: An increase in the pain threshold (the pressure at which a pain response is initiated) or a decrease in the magnitude of the VMR/AWR at given pressures in the this compound-treated group compared to the placebo group indicates an analgesic effect.
Conclusion
The available preclinical data strongly supports the antispasmodic activity of this compound on visceral smooth muscle through its action on intracellular calcium and cAMP pathways. While direct comparative studies of this compound versus placebo in established visceral pain models are limited in the public domain, the well-documented relaxant effects on gastrointestinal smooth muscle provide a solid mechanistic basis for its efficacy in alleviating visceral pain. The experimental models described, such as the acetic acid-induced writhing test and the colorectal distension model, represent valuable tools for further quantifying the analgesic and antihyperalgesic properties of this compound in the context of visceral pain. Future preclinical research should aim to directly compare this compound with a placebo in these models to provide more definitive data on its efficacy.
References
- 1. Pharmacological characterisation of the smooth muscle antispasmodic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 55837-29-1 | Benchchem [benchchem.com]
- 3. Pharmacological properties of this compound, an antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antispasmodic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of smooth muscle relaxation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacological Activity of Tiropramide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tiropramide
This compound is an antispasmodic agent recognized for its efficacy in treating various disorders characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS) and biliary colic.[1] Its therapeutic action is primarily attributed to its direct relaxant effect on smooth muscle cells. Racemic this compound, a mixture of its D and L enantiomers, has been the subject of various in vitro and in vivo studies to elucidate its mechanism of action.
Mechanism of Action
The smooth muscle relaxant effect of this compound is multifactorial, involving several key signaling pathways:
-
Inhibition of Calcium Influx : A primary mechanism of this compound is the inhibition of calcium ion (Ca²⁺) influx into smooth muscle cells.[1] This reduction in intracellular Ca²⁺ availability interferes with the calcium-calmodulin complex formation, which is essential for the activation of myosin light chain kinase (MLCK) and subsequent muscle contraction.[1]
-
Modulation of Intracellular Cyclic AMP (cAMP) : this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting the enzyme phosphodiesterase (PDE), which is responsible for cAMP degradation. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inactivates MLCK, further promoting smooth muscle relaxation.[1]
-
Anticholinergic Properties : this compound exhibits anticholinergic activity by acting as an antagonist at muscarinic receptors on smooth muscle cells.[1] By blocking the action of acetylcholine, a neurotransmitter that stimulates muscle contraction, this compound reduces the excitatory signals leading to spasms.
Comparative Pharmacological Data
While the pivotal study by Setnikar et al. (1989) titled "Pharmacological characterisation of the smooth muscle antispasmodic agent this compound" explicitly mentions the characterization of the (+/-) this compound hydrochloride, its D and L optical isomers, and some of its metabolites in a number of in vitro pharmacological tests, the specific quantitative data from this study is not available in the public domain. The abstract of this study indicates a broad spectrum of antispasmodic activities on various isolated smooth muscle preparations.
Another study notes that the toxicity of the chiral forms of this compound does not differ significantly from that of the racemic substance. However, this does not provide insight into their comparative pharmacological efficacy. Without access to the full-text of the primary research, a detailed quantitative comparison in tabular format cannot be provided at this time.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action.
Caption: Signaling pathways of this compound's smooth muscle relaxant effects.
Experimental Protocols
Detailed experimental protocols for the comparative analysis of this compound enantiomers are contingent on the full-text of the primary research. However, based on standard pharmacological assays for antispasmodic agents, the following methodologies are likely to have been employed:
1. Isolated Tissue Preparations:
-
Objective: To assess the direct relaxant effect of this compound enantiomers on smooth muscle contractility.
-
Methodology:
-
Tissue Source: Segments of smooth muscle-containing tissues, such as guinea pig ileum, rat colon, or rabbit jejunum, are isolated.
-
Organ Bath Setup: The tissue segments are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.
-
Contraction Induction: Muscle contractions are induced by various spasmogens, such as acetylcholine, histamine, barium chloride, or electrical field stimulation.
-
Drug Administration: Increasing concentrations of the D- and L-enantiomers of this compound are added to the organ bath to generate cumulative concentration-response curves.
-
Data Acquisition: The isometric tension of the muscle strips is recorded using a force-displacement transducer connected to a data acquisition system.
-
Analysis: The inhibitory concentration 50 (IC₅₀) or effective concentration 50 (EC₅₀) values are calculated to determine the potency of each enantiomer in relaxing the pre-contracted smooth muscle.
-
2. Calcium Influx Assays:
-
Objective: To quantify the inhibitory effect of this compound enantiomers on calcium influx.
-
Methodology:
-
Cell Culture: Smooth muscle cells are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Depolarization: The cells are depolarized with a high-potassium solution to open voltage-gated calcium channels.
-
Drug Treatment: The cells are pre-incubated with varying concentrations of the D- and L-enantiomers of this compound.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorometer or a fluorescence microscope.
-
Analysis: The IC₅₀ values for the inhibition of calcium influx are determined for each enantiomer.
-
3. Phosphodiesterase (PDE) Activity Assay:
-
Objective: To measure the inhibitory effect of this compound enantiomers on PDE activity.
-
Methodology:
-
Enzyme Source: PDE is isolated and purified from smooth muscle tissue homogenates.
-
Assay Reaction: The assay is performed in a reaction mixture containing the PDE enzyme, a fluorescently labeled cAMP substrate, and varying concentrations of the D- and L-enantiomers of this compound.
-
Detection: The enzymatic activity is determined by measuring the fluorescence of the product generated from the cleavage of the cAMP substrate.
-
Analysis: The IC₅₀ values for PDE inhibition are calculated for each enantiomer.
-
Caption: Workflow for assessing the antispasmodic activity of this compound enantiomers.
Conclusion
References
Tiropramide in Non-IBS Spastic Conditions: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tiropramide's efficacy in non-IBS (Irritable Bowel Syndrome) spastic conditions, including biliary colic, renal colic, and primary dysmenorrhea, against other therapeutic alternatives. The content is based on available experimental and clinical data, offering a resource for research, scientific evaluation, and drug development.
Executive Summary
This compound is a smooth muscle relaxant with a mechanism of action centered on increasing intracellular cyclic adenosine monophosphate (cAMP) and modulating calcium ion influx. While its efficacy in IBS is documented, its application in other spastic conditions is less extensively studied. This guide synthesizes the available evidence for this compound in non-IBS spastic conditions and compares it with established treatments such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and other antispasmodics like hyoscine butylbromide and drotaverine. The evidence suggests a potential role for this compound, particularly in biliary and renal colic, though further direct comparative studies are warranted to firmly establish its position in the therapeutic armamentarium.
Mechanism of Action: this compound and Comparators
This compound exerts its spasmolytic effect through a multi-faceted approach targeting the final common pathways of smooth muscle contraction.[1][2] Its primary mechanisms include:
-
Inhibition of Phosphodiesterase (PDE): this compound inhibits PDE, the enzyme responsible for cAMP degradation.[2][3] This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), a key enzyme for muscle contraction, thereby promoting relaxation.[2]
-
Calcium Channel Modulation: this compound inhibits the influx of calcium ions into smooth muscle cells, a critical step for the initiation of contraction. It also enhances calcium binding to the sarcoplasmic reticulum, reducing the availability of free intracellular calcium for contraction.
-
Anticholinergic Properties: this compound exhibits some anticholinergic effects by blocking muscarinic receptors, thus antagonizing the contractile action of acetylcholine.
In contrast, other agents employ different primary mechanisms:
-
NSAIDs (e.g., Diclofenac, Ibuprofen): These agents primarily inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins. Prostaglandins are potent mediators of uterine contractions and pain in dysmenorrhea and also contribute to inflammation and pain in biliary and renal colic.
-
Hyoscine Butylbromide: This is a pure antimuscarinic agent that blocks the action of acetylcholine on muscarinic receptors in smooth muscle, leading to relaxation.
-
Drotaverine: A selective inhibitor of phosphodiesterase 4 (PDE4), it increases cAMP levels in smooth muscle cells, similar to one of this compound's mechanisms.
Below is a diagram illustrating the signaling pathways involved in smooth muscle relaxation targeted by these agents.
Comparative Efficacy in Biliary Colic
Biliary colic is characterized by intense pain due to obstruction of the biliary tract, often by gallstones, leading to smooth muscle spasm.
Quantitative Data Summary
| Drug Class | Drug | Dosage | Efficacy Endpoint | Result | Reference |
| Smooth Muscle Relaxant | This compound | 300 mg/day | Reduction in pain attacks and dyspepsia | Significantly more effective than hymecromone | |
| Normalization of gallbladder filling | This compound normalized delayed filling, hymecromone did not | ||||
| NSAID | Diclofenac | 75 mg IM | Complete pain relief at 4 hours | 91.7% of patients | |
| Progression to acute cholecystitis | 16.7% of patients | ||||
| Antispasmodic | Hyoscine Butylbromide | 20 mg IM | Complete pain relief at 4 hours | 69.4% of patients | |
| Progression to acute cholecystitis | 52.8% of patients | ||||
| Antispasmodic | Drotaverine + Mefenamic Acid | Combination | Reduction in VAS score | High difference in mean VAS scores before and after treatment |
Experimental Protocols
-
This compound vs. Hymecromone in Biliary Dyskinesia: A controlled trial in 40 patients with biliary dyskinesia randomly assigned to receive either 300 mg/day of this compound or 1200 mg/day of hymecromone for 3 months. Efficacy was assessed by the decrease in pain attacks, improvement in dyspepsia symptoms, and normalization of gallbladder filling observed via cholecystography.
-
Diclofenac vs. Hyoscine in Acute Biliary Colic: A prospective, randomized, double-blind study involving 72 patients with acute biliary colic. Patients received either a single 75 mg intramuscular dose of diclofenac or 20 mg of hyoscine. Pain severity was recorded on a visual analogue scale (VAS) at 30 minutes, 1, 2, and 4 hours post-injection. Patients were followed for 72 hours for pain relapse or development of acute cholecystitis.
The following diagram outlines a typical experimental workflow for evaluating treatments for biliary colic.
Comparative Efficacy in Renal Colic
Renal colic is characterized by severe flank pain resulting from the passage of a kidney stone through the ureter, causing intense smooth muscle spasms.
Quantitative Data Summary
| Drug Class | Drug | Dosage | Efficacy Endpoint | Result | Reference |
| Smooth Muscle Relaxant | This compound | 50 mg IV | Pain relief at 60 minutes | Significantly more effective than 20 mg IV hyoscine butylbromide | |
| NSAID | Diclofenac | 75 mg IM | Reduction in VAS at 60 minutes | 60.4% reduction | |
| Treatment effectiveness | 88% of patients found therapy effective | ||||
| Antispasmodic | Drotaverine | 80 mg IM | Reduction in VAS at 60 minutes | 61.3% reduction | |
| Treatment effectiveness | 90% of patients found therapy effective | ||||
| Antispasmodic | Hyoscine Butylbromide | Monotherapy | Analgesic effect | Inferior to NSAIDs and opioids |
Experimental Protocols
-
This compound vs. Hyoscine Butylbromide in Renal Colic: A study by Miano (1986) compared the efficacy of 50 mg intravenous this compound with 20 mg intravenous butylscopolamine bromide in patients with renal colic. The primary outcome was pain relief at 60 minutes, assessed using the Keele-Dundee Scale.
-
Drotaverine vs. Diclofenac in Acute Renal Colic: A randomized, single-blind study was conducted on 100 patients presenting with renal colic. Patients received a single intramuscular dose of either drotaverine hydrochloride (80 mg) or diclofenac sodium (75 mg). Pain intensity was measured using a VAS at baseline, 30, and 60 minutes. The need for rescue medication and adverse effects were also recorded.
The following diagram illustrates the decision-making process in the management of acute renal colic.
Comparative Efficacy in Primary Dysmenorrhea
Primary dysmenorrhea is characterized by cramping lower abdominal pain during menstruation in the absence of any pelvic pathology. It is primarily caused by an overproduction of uterine prostaglandins, leading to intense uterine contractions and ischemia.
Quantitative Data Summary
No direct clinical trials on the efficacy of this compound for primary dysmenorrhea were identified in the literature search. The following table summarizes the efficacy of standard treatments.
| Drug Class | Drug | Dosage | Efficacy Endpoint | Result | Reference |
| NSAID | Ibuprofen | 200-400 mg | Pain relief vs. placebo | Significantly more effective | |
| Naproxen | 250-500 mg | Pain relief vs. placebo | Significantly more effective | ||
| Antispasmodic + Analgesic | Hyoscine N-butylbromide + Paracetamol | 10 mg + 500 mg | Reduction in pain intensity | Significant reduction vs. placebo | |
| Drotaverine + Aceclofenac | Combination | Pain relief | Superior to aceclofenac alone |
Pathophysiology and Therapeutic Rationale
The pathophysiology of primary dysmenorrhea is predominantly driven by prostaglandins (PGF2α and PGE2) and to a lesser extent, vasopressin. These mediators cause intense myometrial contractions, leading to uterine ischemia and pain. NSAIDs are the first-line treatment as they directly inhibit prostaglandin synthesis. Antispasmodics can provide symptomatic relief by relaxing the uterine smooth muscle, and their efficacy may be enhanced when combined with an analgesic.
Given this compound's mechanism as a smooth muscle relaxant, it could theoretically be beneficial in alleviating the uterine cramping associated with dysmenorrhea. However, without direct clinical evidence, its efficacy relative to the highly effective prostaglandin inhibitors (NSAIDs) remains unproven.
The following diagram illustrates the key mediators in primary dysmenorrhea.
Conclusion
This compound demonstrates efficacy in spastic conditions of the biliary tract, with evidence suggesting superiority over hymecromone in biliary dyskinesia. In renal colic, a single study indicates its superiority over hyoscine butylbromide. However, the current standard of care for acute, severe pain in both biliary and renal colic often favors NSAIDs due to their potent analgesic and anti-inflammatory effects. For primary dysmenorrhea, NSAIDs remain the cornerstone of treatment due to their targeted inhibition of prostaglandin synthesis.
References
A Comparative Guide to Tiropramide and Dicyclomine for Intestinal Cramps
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of tiropramide and dicyclomine, two antispasmodic agents used in the management of intestinal cramps, particularly those associated with irritable bowel syndrome (IBS). The information presented is collated from preclinical and clinical studies to support research and drug development efforts.
Mechanism of Action
Both this compound and dicyclomine exert their effects by relaxing the smooth muscle of the intestine, albeit through different primary mechanisms.
This compound is a direct-acting smooth muscle relaxant. Its mechanism is multifactorial and includes:
-
Inhibition of Phosphodiesterase (PDE): this compound inhibits PDE, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK), resulting in smooth muscle relaxation.[1]
-
Calcium Channel Modulation: It inhibits the influx of calcium ions (Ca2+) into intestinal smooth muscle cells and promotes Ca2+ sequestration into the sarcoplasmic reticulum.[2][3] This reduction in cytosolic Ca2+ prevents the activation of calmodulin and subsequent muscle contraction.[3]
-
Mild Anti-inflammatory Properties: Some evidence suggests this compound may possess mild anti-inflammatory effects, which could contribute to its overall therapeutic benefit in inflammatory-related intestinal spasms.[1]
Dicyclomine exhibits a dual mechanism of action:
-
Anticholinergic/Antimuscarinic Activity: Dicyclomine acts as a competitive antagonist at muscarinic acetylcholine receptors (primarily M1) on the surface of smooth muscle cells. By blocking the action of acetylcholine, a neurotransmitter that stimulates muscle contractions, dicyclomine reduces the frequency and amplitude of intestinal spasms.
-
Direct Musculotropic Effect: Independent of its anticholinergic action, dicyclomine has a direct relaxant effect on intestinal smooth muscle. This is demonstrated by its ability to antagonize spasms induced by agents like bradykinin and histamine.
Signaling Pathway Diagrams
Comparative Efficacy
Direct head-to-head clinical trials comparing this compound and dicyclomine are limited. However, data from separate studies provide insights into their relative efficacy.
| Efficacy Parameter | This compound | Dicyclomine | Source |
| Primary Indication | Spasmodic pain of the gastrointestinal system, including Irritable Bowel Syndrome (IBS). | Functional bowel/irritable bowel syndrome (IBS). | |
| Onset of Action | Relief of abdominal pain reported to be faster than octylonium bromide on days 3 and 5 of treatment. | Peak plasma levels are reached within 60-90 minutes, with an expected reduction in symptoms within that timeframe. | |
| Clinical Trial Outcomes | In a 30-day trial against octylonium bromide (120 mg/day), this compound (300 mg/day) showed a significantly greater percentage of patients with relief of abdominal pain on days 3 and 5. At the end of the study, 88% of patients on this compound had normal bowel habits compared to 47% on octylonium bromide (p < 0.05). In a 4-week non-inferiority trial against octylonium (20 mg t.i.d.), this compound (100 mg t.i.d.) was found to be as effective in managing abdominal pain in IBS patients. | In a 2-week placebo-controlled trial, dicyclomine (40 mg q.i.d.) was superior to placebo in improving the overall condition, decreasing abdominal pain and tenderness, and improving bowel habits. 67% of patients in the dicyclomine group showed improvement compared to 41% in the placebo group. |
Safety and Tolerability
The side effect profiles of this compound and dicyclomine are influenced by their respective mechanisms of action.
| Adverse Effect | This compound | Dicyclomine | Source |
| Common Side Effects | Dry mouth, nausea, vomiting, constipation, allergic reactions. | Dry mouth, dizziness, blurred vision, nausea, drowsiness, weakness, nervousness. | |
| Serious Side Effects | Not well-documented in available sources. | Psychosis, confusion, disorientation, hallucinations, heat exhaustion. | |
| Anticholinergic Effects | Minimal, as it does not significantly affect the autonomic nervous system. | Prominent due to its mechanism of action. Includes dry mouth, blurred vision, urinary retention, and constipation. | |
| Contraindications | GIT stenosis, megacolon, circulatory failure. | Glaucoma, myasthenia gravis, severe ulcerative colitis, obstructive uropathy, obstructive disease of the GI tract, reflux esophagitis. |
Experimental Protocols
Detailed methodologies from the full-text articles of the cited clinical trials are essential for a comprehensive understanding. The following are summaries based on available information.
This compound vs. Octylonium Bromide (Tinozzi & Valesi, 1984)
-
Study Design: Controlled clinical trial.
-
Participants: 60 patients with irritable bowel syndrome with a spastic pattern.
-
Intervention: this compound hydrochloride (300 mg daily) versus octylonium bromide (120 mg daily) for 30 days.
-
Outcome Measures: Reduction in scores for abdominal pain, constipation, bloating, and dyspepsia. Relief of abdominal pain was assessed on days 3 and 5. Normalization of bowel habits was evaluated at the end of the study.
-
Statistical Analysis: A p-value of less than 0.05 was considered statistically significant.
Dicyclomine vs. Placebo (Page & Dirnberger, 1981)
-
Study Design: Double-blind, placebo-controlled, randomized trial.
-
Participants: 97 ambulatory patients with recent irritable bowel syndrome.
-
Intervention: Dicyclomine hydrochloride (40 mg four times daily) versus placebo for two weeks.
-
Outcome Measures: Physicians' Global Assessment of pain, tenderness, bowel habits, and overall condition.
-
Statistical Analysis: Statistical significance was determined for the differences in improvement rates between the two groups.
In Vitro Smooth Muscle Contraction Assay (General Methodology)
-
Objective: To assess the direct relaxant effect of a compound on intestinal smooth muscle.
-
Procedure:
-
A segment of animal intestine (e.g., guinea pig ileum) is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
One end of the tissue is fixed, and the other is connected to an isometric force transducer to record muscle contractions.
-
A contractile agent (e.g., acetylcholine, histamine, or barium chloride) is added to the bath to induce a sustained contraction.
-
Increasing concentrations of the test compound (this compound or dicyclomine) are added to the bath, and the relaxation of the muscle is measured.
-
The concentration of the test compound that produces a 50% reduction in the induced contraction (IC50) is calculated.
-
Experimental Workflow: In Vitro Smooth Muscle Assay
Conclusion
This compound and dicyclomine are both effective antispasmodics for intestinal cramps, but they achieve this through distinct pharmacological pathways.
-
This compound offers a direct musculotropic relaxation with a favorable side effect profile due to its limited anticholinergic activity. Its dual action on cAMP and calcium modulation presents a targeted approach to smooth muscle relaxation.
-
Dicyclomine provides potent antispasmodic effects through a combination of anticholinergic and direct muscle relaxant properties. However, its clinical use may be limited by its characteristic anticholinergic side effects.
The choice between these agents in a clinical or research setting will depend on the desired balance between efficacy and tolerability. For patients sensitive to anticholinergic effects, this compound may be a preferable option. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their efficacy and safety in various patient populations.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. Efficacy and Safety of this compound in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of Tiropramide: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds like Tiropramide is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and effective disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing.[1] Handling should be performed in a well-ventilated area to avoid the dispersion of dust.[2] In the event of a spill, the material should be swept up into an airtight container, taking care not to disperse the dust, and the area should be decontaminated.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound, a solid, white to almost-white crystalline powder, must be conducted in accordance with local, regional, national, and international regulations.[3] The following steps provide a general framework for its proper disposal:
-
Collection and Containment:
-
Collect waste this compound, including any contaminated materials, and place it in a suitable, tightly closed, and clearly labeled container for disposal.
-
-
Avoid Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain or into sewers, surface water, or ground water. The U.S. Environmental Protection Agency (EPA) has implemented regulations, often referred to as Subpart P, that prohibit the sewering of hazardous waste pharmaceuticals.
-
While flushing is recommended by the FDA for certain high-risk medications to prevent accidental ingestion, this compound is not typically on these flush lists. Therefore, this method should be avoided unless specifically instructed by official guidelines.
-
-
Preferred Disposal Method: Approved Waste Disposal Facility:
-
The most appropriate method for the disposal of this compound is to send it to a licensed and approved waste disposal plant or chemical incinerator. It may be necessary to dissolve or mix the material with a combustible solvent before incineration.
-
-
Alternative Disposal for Small Quantities (if permissible by local regulations):
-
For small, residual amounts, and in the absence of a take-back program, the FDA recommends mixing the medicine with an unappealing substance like dirt, cat litter, or used coffee grounds.
-
Place this mixture in a sealed plastic bag to prevent leakage and then dispose of it in the household trash.
-
Before disposing of the original container, ensure all personal or sensitive information on the label is removed or blacked out to protect privacy.
-
Summary of Disposal Parameters
| Parameter | Guideline | Source |
| Physical State | Solid, Crystal - Powder | |
| Color | White - Almost white | |
| Primary Disposal Route | Approved Waste Disposal Plant / Chemical Incinerator | |
| Prohibited Disposal | Do not allow to enter sewers, surface, or ground water | |
| Spill Containment | Sweep into an airtight container | |
| Incompatible Materials | Strong oxidizing agents |
Experimental Protocols
The disposal procedures outlined above are based on established safety guidelines and regulatory requirements. Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, as the focus is on adherence to standardized waste management practices. The primary "experimental" aspect involves the potential need to dissolve the compound in a suitable combustible solvent for incineration, a process that should be carried out by trained professionals at a licensed facility.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Tiropramide
Essential Safety and Handling Guide for Tiropramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with this antispasmodic agent.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₁N₃O₃・HCl | [1][2] |
| Molecular Weight | 504.11 g/mol | [2][3] |
| Appearance | White to almost white powder/crystal | [2] |
| Purity | >98.0% | |
| Melting Point | 180 - 184 °C | |
| Storage Temperature | 2 - 8 °C (short term); -20 °C (long term) |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Respiratory Protection: A dust respirator should be used, especially when handling the powder form, to avoid inhalation.
-
Hand Protection: Protective gloves are required to prevent skin contact.
-
Eye Protection: Safety glasses are essential. A face shield may be necessary in situations with a risk of splashing.
-
Skin and Body Protection: Protective clothing and, if necessary, protective boots should be worn.
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area. Use a local exhaust system if dust or aerosols are generated.
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing.
-
Dust Prevention: Prevent the dispersion of dust when handling the solid form.
-
Hygiene: Wash hands and face thoroughly after handling.
Storage Procedures
-
Container: Keep the container tightly closed.
-
Conditions: Store in a cool, dark place. For short-term storage (days to weeks), maintain a temperature of 0 - 4 °C. For long-term storage (months to years), store at -20 °C.
-
Incompatibilities: Store away from incompatible materials, such as oxidizing agents.
Emergency and Disposal Plans
First Aid Measures
In the event of exposure to this compound, follow these first-aid measures immediately.
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if you feel unwell.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water or shower. If skin irritation or a rash occurs, get medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.
-
Ingestion: Rinse the mouth and seek medical advice if you feel unwell.
-
Protection for First-Aiders: Rescuers should wear appropriate personal protective equipment, including rubber gloves and air-tight goggles.
Accidental Release Measures (Spills)
In case of a spill, follow these steps to contain and clean up the material safely.
-
Isolate the Area: Keep unnecessary personnel away from the spill area.
-
Use Personal Protective Equipment: Wear the appropriate PPE as outlined above.
-
Containment: Prevent the product from entering drains.
-
Clean-up: Carefully sweep the spilled solid material to collect it into an airtight container, avoiding dust dispersion.
-
Disposal: Dispose of the collected material promptly in accordance with local, state, and federal regulations.
Caption: Workflow for handling a this compound spill.
Disposal Plan
The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with regulations.
-
General Principle: Observe all federal, state, and local environmental regulations when disposing of this substance.
-
Disposal of Unused this compound:
-
Consult your local or regional authorities for approved disposal methods.
-
One option may be to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
-
Disposal of Contaminated Materials:
-
For household or small quantity disposal, do not flush down the toilet or drain unless specifically instructed.
-
Take the material out of its original container.
-
Mix the drug with an undesirable substance like used coffee grounds or cat litter.
-
Place the mixture in a sealed, disposable container, such as a sealable bag.
-
Dispose of the sealed container in the trash.
-
-
Drug Take-Back Programs: The most preferred method for disposing of unwanted medicines is through a drug take-back program. Check with your local authorities or the DEA for collection events or authorized sites.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
